Product packaging for Taxifolin(Cat. No.:CAS No. 480-18-2)

Taxifolin

カタログ番号: B1681242
CAS番号: 480-18-2
分子量: 304.25 g/mol
InChIキー: CXQWRCVTCMQVQX-LSDHHAIUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Taxifolin, also known as dihydroquercetin, is a bioactive flavanonol (IUPAC name: (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-chromen-4-one) with the molecular formula C15H12O7 and a molar mass of 304.25 g/mol . Originally isolated from the bark of the Douglas fir, it is ubiquitously found in a variety of plants and foods, including Siberian larch, milk thistle, onions, and olive oil . In research settings, this compound has demonstrated a wide spectrum of pharmacological activities, largely attributed to its potent antioxidant and anti-inflammatory properties . Its superior antioxidant capacity, which in some models exceeds that of other common flavonoids, stems from its phenolic hydroxyl groups that act as effective scavengers of free radicals like ⋅OH, DPPH⋅, and ABTS⁺⋅ . Furthermore, its structure allows for metal ion chelation, inhibiting metal-catalyzed oxidation reactions . The anti-inflammatory mechanism of this compound involves the inhibition of key signaling pathways such as NF-κB and MAPKs, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 . It has also been shown to induce the AMPK/Nrf2/HO-1 signaling axis, enhancing cellular defense against oxidative stress . These fundamental activities make this compound a valuable compound for investigating potential therapeutic strategies across multiple fields. In cardiovascular research, it shows promise in models of atherosclerosis and ischemia/reperfusion injury, with studies indicating modulation of the PI3K/AKT and JAK2/STAT3 pathways . In neuroscience, it is being explored for its potential effects on cerebral amyloid angiopathy and Alzheimer's disease pathology, related to its interaction with β-amyloid protein . Its antimicrobial mechanism has been detailed against foodborne bacteria, involving damage to cell walls and membranes and inhibition of biofilm formation . Additionally, this compound is a subject of study in oncology for its antiproliferative effects and in hepatology for its protective role against liver injury . For research purposes, this compound is noted for its water solubility and metabolism into various active compounds, which may contribute to its overall bioactivity . Preclinical toxicological studies have indicated a favorable safety profile, with an LD50 of 1200 mg/kg (intraperitoneal) in rats . This product, this compound, is intended for research use only and is not for drug, household, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O7 B1681242 Taxifolin CAS No. 480-18-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWRCVTCMQVQX-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022450, DTXSID301017215
Record name (+)-Taxifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-18-2, 24198-97-8
Record name Taxifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24198-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Taxifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAXIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAXIFOLIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Antioxidant Profile of Taxifolin: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid widely distributed in the plant kingdom and has garnered significant interest for its potent antioxidant properties. Its unique structural features enable it to effectively scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense mechanisms. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound's antioxidant activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Concepts: Structure-Activity Relationship

The antioxidant capacity of this compound is intrinsically linked to its molecular structure. Several key features are crucial for its activity:

  • The Catechol Group in the B-ring: The ortho-dihydroxy (catechol) structure in the B-ring is a primary determinant of this compound's high antioxidant activity. This group can readily donate hydrogen atoms to neutralize free radicals, forming a stable phenoxyl radical through resonance.[1][2][3]

  • Hydroxyl Groups at C5 and C7 in the A-ring: These hydroxyl groups also contribute to the overall antioxidant capacity by participating in free radical scavenging.[4]

  • The 3-Hydroxyl Group in the C-ring: This hydroxyl group is involved in both free radical scavenging and metal ion chelation.[4]

  • The 4-Carbonyl Group in the C-ring: The carbonyl group, in conjunction with the C3 and C5 hydroxyl groups, forms a key site for chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). This chelation prevents the participation of these metals in the Fenton reaction, a major source of hydroxyl radical production.

The absence of a C2-C3 double bond in the C-ring, which differentiates this compound from quercetin, can influence its antioxidant activity, though the catechol moiety in the B-ring remains the most critical feature for potent radical scavenging.

Quantitative Antioxidant Activity of this compound

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize key data points from the literature, providing a comparative overview of its activity.

Table 1: Radical Scavenging Activity of this compound

AssayIC₅₀ (µg/mL)IC₅₀ (µM)Reference CompoundReference IC₅₀ (µg/mL)Reference IC₅₀ (µM)
DPPH77.0016.0 ± 0.2Trolox6.9318.5 ± 0.4
ABTS0.834.6 ± 0.2Trolox-11.4 ± 0.2
•OH Scavenging-259.2 ± 4.4Trolox-411.4 ± 17.0

Table 2: Metal Chelating and Reducing Power of this compound

AssayThis compound ActivityReference CompoundReference Activity
Fe²⁺ Chelating Activity (IC₅₀)34.61 µg/mLTrolox99.01 µg/mL
Ferric Reducing Antioxidant Power (FRAP)2.507 ± 0.136 (Absorbance)Trolox2.263 ± 0.114 (Absorbance)
Cu²⁺ Reducing Power (CUPRAC)Higher than TroloxTrolox-

Table 3: Cellular Antioxidant Activity of this compound

AssayCell LineEC₅₀ (µM)Reference CompoundReference EC₅₀ (µM)
Cellular Antioxidant Activity (CAA)HepG2Data not consistently reported in µMQuercetin-

Experimental Protocols

This section provides detailed methodologies for the key assays used to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in the dark at 4°C.

    • This compound and Standard Solutions: Prepare stock solutions of this compound and a reference antioxidant (e.g., Trolox, ascorbic acid) in methanol or ethanol. Prepare a series of dilutions from the stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of this compound or standard solutions to the wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, use 100 µL of the solvent (methanol or ethanol). For the control, use 100 µL of DPPH solution and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•⁺ radical.

    • Dilute the ABTS•⁺ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of the this compound or standard solutions at various concentrations.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

    • Trolox Standard Solutions: Prepare a series of Trolox dilutions in phosphate buffer.

    • This compound Solutions: Prepare dilutions of this compound in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of this compound, Trolox standards, or blank (phosphate buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • The ORAC value of the this compound sample is calculated from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per micromole or gram of this compound.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation.

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.

  • Assay Procedure:

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of treatment medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH (a peroxyl radical generator) in Hanks' Balanced Salt Solution (HBSS) to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • The area under the curve for fluorescence versus time is calculated.

    • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results are often expressed as quercetin equivalents (QE).

Signaling Pathways and Mechanistic Actions

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant defense system.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular response to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This compound has been shown to activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

This compound activates the Nrf2/ARE pathway.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Emerging evidence suggests a crosstalk between this pathway and the cellular antioxidant response. This compound has been shown to activate the PI3K/Akt pathway, which can, in turn, contribute to its antioxidant effects. Activation of Akt can lead to the phosphorylation and subsequent inhibition of pro-apoptotic proteins and may also indirectly influence Nrf2 activity, further bolstering the cell's defense against oxidative stress.

PI3K_Akt_Pathway This compound This compound Growth_Factor_Receptor Growth Factor Receptor This compound->Growth_Factor_Receptor Activates PI3K PI3K Growth_Factor_Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Antioxidant_Response Enhanced Antioxidant Response Akt->Antioxidant_Response Contributes to

This compound's influence on the PI3K/Akt pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the antioxidant activity of this compound.

Experimental_Workflow start Start sample_prep Sample Preparation (this compound & Standards) start->sample_prep in_vitro_assays In Vitro Antioxidant Assays sample_prep->in_vitro_assays cellular_assays Cellular Antioxidant Assays sample_prep->cellular_assays dpph DPPH Assay in_vitro_assays->dpph abts ABTS Assay in_vitro_assays->abts orac ORAC Assay in_vitro_assays->orac data_analysis Data Analysis (IC50, TEAC, ORAC values) dpph->data_analysis abts->data_analysis orac->data_analysis caa CAA Assay cellular_assays->caa caa->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End sar_analysis->end

Workflow for antioxidant activity assessment.

Conclusion

This compound's potent antioxidant activity is a direct consequence of its distinct chemical structure. The catechol moiety in the B-ring, along with other hydroxyl and carbonyl groups, enables it to effectively neutralize free radicals and chelate pro-oxidant metal ions. Furthermore, its ability to modulate key cellular signaling pathways like Nrf2/HO-1 and PI3K/Akt highlights its multifaceted mechanism of action. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science, facilitating further investigation into the therapeutic potential of this remarkable flavonoid.

References

Topic: Taxifolin's Anti-inflammatory Effects on the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxifolin, a naturally occurring flavonoid, demonstrates potent anti-inflammatory properties by directly modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway, central to the inflammatory response, involves a series of protein kinases—primarily ERK, JNK, and p38—that regulate the synthesis of pro-inflammatory mediators. This compound exerts its effects by inhibiting the phosphorylation and subsequent activation of these key kinases, leading to a significant downstream reduction in inflammatory cytokines and enzymes. This technical guide provides a comprehensive overview of this mechanism, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual diagrams of the molecular pathways and experimental workflows.

The MAPK Signaling Pathway in Inflammation

The MAPK signaling pathway is a critical transducer of extracellular signals into intracellular responses. In the context of inflammation, stimuli such as lipopolysaccharide (LPS) from bacteria bind to receptors like Toll-like receptor 4 (TLR4). This binding initiates a phosphorylation cascade, activating a series of kinases (MAPKKKs, MAPKKs), which ultimately leads to the phosphorylation and activation of the core MAPK proteins: p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[1][2]

Activated p38 and JNK, in particular, phosphorylate transcription factors such as activator protein-1 (AP-1).[1] This translocation of transcription factors to the nucleus drives the expression of numerous pro-inflammatory genes, resulting in the synthesis and release of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

This compound's Mechanism of Action on the MAPK Pathway

This compound's anti-inflammatory action is primarily attributed to its ability to suppress the MAPK signaling pathway. Studies demonstrate that this compound significantly down-regulates the phosphorylation of p38, JNK, and ERK in a dose-dependent manner in LPS-stimulated macrophages. By inhibiting the activation of these kinases, this compound effectively blocks the subsequent downstream events, leading to a marked reduction in the production of key inflammatory mediators. This finding suggests that this compound's intervention occurs at a crucial upstream point in the inflammatory cascade.

MAPK_Pathway_Inhibition This compound's Mechanism of Action on the MAPK Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK_p38_JNK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK_p38_JNK Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates (via MEK) p38 p38 MAPKK_p38_JNK->p38 Phosphorylates JNK JNK MAPKK_p38_JNK->JNK Phosphorylates AP1 Transcription Factors (e.g., AP-1) p38->AP1 JNK->AP1 ERK->AP1 This compound This compound This compound->MAPKK_p38_JNK Inhibits Phosphorylation This compound->ERK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) AP1->Gene_Expression Induces

Caption: this compound inhibits inflammatory signaling by blocking MAPK phosphorylation.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative findings from in vitro studies, primarily using the LPS-stimulated RAW264.7 murine macrophage cell line.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production

MediatorThis compound Conc. (µM)Stimulant (LPS)% Reduction (approx.)Reference
Nitric Oxide (NO) 20200 ng/mL66%
40200 ng/mL71%
80200 ng/mL77%
TNF-α 20200 ng/mL25%
40200 ng/mL40%
80200 ng/mL55%
COX-2 20200 ng/mL30%
40200 ng/mL45%
80200 ng/mL60%
IL-6 1000.1 µg/mLSignificant Inhibition
IL-1β 1000.1 µg/mLSignificant Inhibition

Table 2: Effect of this compound on MAPK Phosphorylation in LPS-Stimulated RAW264.7 Cells

Phosphorylated ProteinThis compound Conc. (µM)OutcomeReference
p-ERK 20, 40, 80Dose-dependent downregulation
p-JNK 20, 40, 80Dose-dependent downregulation
p-p38 20, 40, 80Dose-dependent downregulation

Experimental Protocols

The following protocols provide a framework for investigating this compound's effects on the MAPK pathway.

Cell Culture and Inflammatory Stimulation
  • Cell Line: Use murine macrophages (e.g., RAW264.7) or microglial cells (e.g., BV-2).

  • Culture: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Seed cells in appropriate plates (e.g., 6-well for Western Blot, 96-well for ELISA) and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 20, 40, 80 µM) for 1-2 hours.

  • Stimulation: Introduce an inflammatory stimulus, typically LPS (0.1-1 µg/mL), and incubate for the desired period (e.g., 30 minutes for phosphorylation analysis, 18-24 hours for cytokine analysis).

Western Blot for MAPK Phosphorylation
  • Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 10-12% SDS-PAGE gel and run at 100-120V until dye front reaches the bottom.

  • Transfer: Transfer separated proteins to a PVDF membrane at 100V for 1-2 hours on ice.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-p38, p-JNK, p-ERK, and their total protein counterparts, as well as a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody (1:5000-1:20000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

ELISA for Pro-inflammatory Cytokines
  • Sample Collection: After the 24-hour stimulation period, collect the cell culture supernatant.

  • Assay: Use commercially available sandwich ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Add standards and samples to the antibody-pre-coated 96-well plate. Incubate for 2 hours at 37°C.

    • Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour.

    • Wash the plate and add HRP-conjugated streptavidin. Incubate for 1 hour.

    • Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.

    • Add stop solution.

  • Quantification: Immediately read the absorbance at 450 nm on a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.

Experimental_Workflow_Diagram General Experimental Workflow cluster_prep 1. Preparation cluster_analysis 2. Parallel Analysis cluster_wb Protein Analysis (30 min LPS) cluster_elisa Cytokine Analysis (24 hr LPS) A Seed RAW264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Lysis C->D H Collect Supernatant C->H E Protein Quantification (BCA) D->E F SDS-PAGE & Transfer E->F G Western Blot (p-p38, p-JNK, p-ERK) F->G I ELISA Assay (TNF-α, IL-6) H->I J Read Absorbance & Calculate I->J

References

Taxifolin's Anticancer Properties in Breast Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including conifers, onions, and milk thistle.[1] It is recognized for a wide range of biological activities, including potent antioxidant, anti-inflammatory, and antiviral properties.[2] Emerging evidence has highlighted this compound's potential as an antineoplastic agent against several malignancies, such as colon, skin, and prostate cancer.[3] This technical guide provides an in-depth review of the anticancer effects of this compound specifically in breast cancer models, focusing on its mechanisms of action, summarizing quantitative data, and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.

In Vitro Anticancer Efficacy

This compound has demonstrated significant dose-dependent inhibitory effects on the proliferation, migration, and invasion of highly aggressive breast cancer cells.[1][4]

Inhibition of Cell Proliferation and Viability

Studies have consistently shown that this compound reduces the viability and proliferative capacity of various breast cancer cell lines. In MDA-MB-231 and 4T1 cells, this compound treatment leads to a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) for this compound in 4T1 cells has been calculated at 25.6 µM. Furthermore, colony formation assays confirm that this compound significantly suppresses the long-term proliferative potential of these cells.

Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines

Cell LineAssayConcentration(s)DurationObserved EffectReference
MDA-MB-231Crystal Violet1, 3, 10, 30, 100 µM72 hDose-dependent decrease in cell viability
4T1Crystal Violet3, 10, 30, 100, 150 µM72 hDose-dependent decrease in cell viability
4T1Colony FormationNot specifiedNot specifiedCalculated IC50 of 25.6 µM
MDA-MB-231Colony Formation30 µM10 daysInhibition of cell proliferation
4T1Colony Formation30 µM10 daysInhibition of cell proliferation
4T1MTT Assay1 to 500 µM24, 48, 72 hDose- and time-dependent decrease in cell viability

Inhibition of Cell Migration and Invasion

This compound effectively curtails the migratory and invasive capabilities of aggressive breast cancer cells. Wound healing assays demonstrate that this compound-treated cells exhibit a significantly slower closure of scratch wounds compared to control groups. Correspondingly, Transwell invasion assays show a dose-dependent reduction in the number of cells that invade through a Matrigel-coated membrane. These findings point to this compound's potential to inhibit metastatic processes.

In Vivo Antitumor Activity

Animal studies using xenograft models have corroborated the in vitro anticancer effects of this compound.

Suppression of Primary Tumor Growth and Metastasis

In BALB/c mice bearing 4T1 cell-derived xenografts, administration of this compound has been shown to markedly inhibit the growth of primary tumors. A dosage of 50 mg/kg was identified as effective in achieving significant anticancer activity without overt toxicity. Beyond inhibiting primary tumor growth, this compound also demonstrates a remarkable ability to reduce lung metastasis, a common site for breast cancer spread. Histological analysis of lung tissues from this compound-treated mice reveals a substantially lower number of metastatic nodules compared to the control group.

Table 2: In Vivo Efficacy of this compound in 4T1 Xenograft Model

Animal ModelDosageAdministration RouteTreatment DurationPrimary Outcome(s)Reference
BALB/c Mice50 mg/kgIntraperitoneal (IP)Every 3 days for 20 daysReduction in tumor growth
BALB/c MiceNot specifiedNot specifiedNot specifiedMarkedly inhibited primary tumor growth and reduced lung metastasis

Molecular Mechanisms of Action

This compound exerts its anticancer effects through the modulation of multiple critical signaling pathways and cellular processes.

1. Downregulation of Wnt/β-catenin Signaling and Reversal of EMT

A primary mechanism underlying this compound's anti-metastatic effect is its ability to inhibit the Wnt/β-catenin signaling pathway. This compound dose-dependently downregulates both the mRNA and protein expression of β-catenin. This downregulation leads to the suppression of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer invasion and metastasis. This compound promotes the reverse process, Mesenchymal-Epithelial Transition (MET), characterized by the upregulation of epithelial markers (like E-cadherin) and downregulation of mesenchymal markers (like Vimentin, N-cadherin, Snail, and Slug). Overexpression of β-catenin has been shown to abrogate the beneficial effects of this compound, confirming the critical role of this pathway.

Taxifolin_Beta_Catenin_Pathway This compound This compound BetaCatenin β-catenin This compound->BetaCatenin EMT_Factors EMT Transcription Factors (Snail, Slug) BetaCatenin->EMT_Factors Proliferation Proliferation BetaCatenin->Proliferation Mesenchymal Mesenchymal Markers (Vimentin, N-cadherin) EMT_Factors->Mesenchymal Epithelial Epithelial Markers (E-cadherin) EMT_Factors->Epithelial Migration Migration & Invasion Mesenchymal->Migration

This compound inhibits Wnt/β-catenin signaling.

2. Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial regulator of cell proliferation, survival, and growth, and its aberrant activation is common in breast cancer. This compound has been identified as an inhibitor of this pathway in various cancers. By suppressing the phosphorylation of key components like Akt, this compound can halt downstream signaling, leading to cell cycle arrest and the induction of apoptosis.

Taxifolin_PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K This compound->AKT

This compound inhibits the PI3K/Akt pathway.

3. Enhancement of Antitumor Immunity

A novel mechanism identified for this compound is its ability to modulate the tumor microenvironment. Research indicates that this compound treatment facilitates the infiltration of CD8+ T cells into the tumor. These cytotoxic T lymphocytes are critical for recognizing and eliminating cancer cells. By increasing their presence within the tumor, this compound helps to overcome immune suppression, potentially increasing the sensitivity of breast tumors to immunotherapies.

4. Upregulation of Potential Tumor Suppressor Genes

In a syngeneic mouse breast cancer model, RNA sequencing of tumors revealed that this compound upregulates a set of 36 differentially expressed genes. Several of these genes have human homologues that are known or potential tumor suppressors, including HNRN, KPRP, CRCT1, and FLG2, which reside in the 1q21.3 locus. This suggests this compound can reprogram the genetic landscape of the tumor to favor suppression of growth.

Combination Therapy

This compound also shows promise as an adjuvant in combination with conventional chemotherapy. Studies investigating its use with epirubicin, an anthracycline antibiotic, found that co-administration significantly enhanced the reduction in cell viability in 4T1 cells compared to either agent alone. In vivo, the combination treatment was more effective at suppressing tumor growth and downregulating EMT markers than monotherapy. This suggests that this compound can potentiate the efficacy of existing anticancer drugs.

Experimental_Workflow_Combination_Therapy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis c4T1 4T1 Breast Cancer Cells treat Treat with: 1. This compound 2. Epirubicin 3. Combination c4T1->treat viability MTT / LDH Assays (Assess Viability & Cytotoxicity) treat->viability tumor_growth Measure Tumor Volume & Assess Metastasis mice BALB/c Mice with 4T1 Allografts invivo_treat Administer: 1. This compound 2. Epirubicin 3. Combination mice->invivo_treat invivo_treat->tumor_growth

Workflow for evaluating this compound combination therapy.

Detailed Experimental Protocols

1. Cell Viability Assay (Crystal Violet)

  • Objective: To assess the effect of this compound on the viability of breast cancer cells.

  • Procedure:

    • Seed breast cancer cells (e.g., MDA-MB-231, 4T1) in 96-well plates at a density of 5 x 10³ cells/well and culture overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1-150 µM) or vehicle control (DMSO) for specified time points (e.g., 72 hours).

    • After incubation, discard the medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the cells with PBS and stain with 0.1% crystal violet solution for 20 minutes at room temperature.

    • Wash away the excess stain with deionized water and allow the plates to air dry.

    • Solubilize the stain by adding 10% acetic acid or methanol to each well.

    • Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Transwell Invasion Assay

  • Objective: To evaluate the effect of this compound on the invasive potential of breast cancer cells.

  • Procedure:

    • Rehydrate 8 µm pore size Transwell inserts with a pre-coated layer of Matrigel using a serum-free medium.

    • Harvest breast cancer cells and resuspend them in a serum-free medium containing different concentrations of this compound (e.g., 10, 30, 100 µM).

    • Seed 5 x 10⁴ cells into the upper chamber of the Transwell inserts.

    • Fill the lower chamber with a complete medium containing 10% Fetal Bovine Serum (FBS) as a chemoattractant.

    • Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

    • After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix the cells that have invaded to the bottom surface of the membrane with methanol and stain with 0.1% crystal violet.

    • Count the number of invaded cells in several random fields under a microscope. Quantify the results for comparison.

3. Western Blot Analysis

  • Objective: To detect changes in the protein expression levels of key signaling molecules after this compound treatment.

  • Procedure:

    • Culture cells to 70-80% confluency and treat with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, E-cadherin, Vimentin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

4. In Vivo Xenograft Mouse Model

  • Objective: To assess the in vivo antitumor and anti-metastatic effects of this compound.

  • Procedure:

    • Use immunocompromised (e.g., nude) or immunocompetent (e.g., BALB/c) mice, depending on the cell line (4T1 cells are used in BALB/c mice).

    • Subcutaneously inject 1 x 10⁴ to 1 x 10⁶ 4T1 breast cancer cells into the mammary fat pad of female mice.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into control (vehicle) and treatment groups.

    • Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal injection every 2-3 days.

    • Monitor mouse weight and tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).

    • At the end of the experiment (e.g., after 20-30 days), euthanize the mice.

    • Excise the primary tumors for weight measurement and further analysis (e.g., IHC, Western Blot).

    • Harvest lungs and other organs to count metastatic nodules and perform histological analysis (e.g., H&E staining) to confirm metastasis.

This compound demonstrates significant and multifaceted anticancer properties in preclinical breast cancer models. It effectively inhibits cancer cell proliferation, migration, and invasion in vitro, and suppresses primary tumor growth and lung metastasis in vivo. The primary mechanisms of action involve the potent downregulation of the Wnt/β-catenin signaling pathway, leading to the reversal of EMT, and the modulation of the tumor microenvironment by enhancing the infiltration of cytotoxic CD8+ T cells. Furthermore, its ability to synergize with conventional chemotherapeutics like epirubicin highlights its potential as a valuable component of combination therapy strategies. The comprehensive data presented in this guide underscore the promise of this compound as a natural compound for further investigation and development in the clinical treatment of aggressive breast cancer.

References

The Metabolic Fate of Taxifolin in Rats: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Understanding its metabolic fate is crucial for the development of this compound-based therapeutics and for interpreting the results of preclinical and clinical studies. This technical guide provides an in-depth overview of the metabolic pathways of this compound in rats, detailing the major metabolites identified, quantitative data on their distribution, and the experimental protocols employed in these investigations.

Core Metabolic Pathways

In rats, this compound undergoes extensive biotransformation primarily through Phase II conjugation reactions and microbial metabolism in the gut. The key metabolic pathways include glucuronidation, sulfation, methylation, and ring-fission. These processes result in a diverse array of metabolites, significantly altering the physicochemical properties and biological activity of the parent compound.

One major study has identified as many as 191 metabolites of this compound in rats, highlighting the complexity of its biotransformation.[1][2] These metabolites can be broadly categorized into several groups, including this compound conjugates (glucuronides, sulfates), methylated this compound derivatives, and products of ring-fission which lead to various phenolic acids.[3]

Key Metabolic Reactions:
  • Glucuronidation: The addition of a glucuronic acid moiety to the hydroxyl groups of this compound is a primary metabolic route.

  • Sulfation: The conjugation of a sulfate group is another major Phase II metabolic pathway for this compound in rats.

  • Methylation: The addition of a methyl group, often occurring on the catechol B-ring, leads to the formation of methylated this compound metabolites.

  • Ring-Fission: The gut microbiota plays a crucial role in the breakdown of the this compound structure, leading to the formation of smaller phenolic acid derivatives such as 3,4-dihydroxyphenylacetic acid and phloroglucinol.

  • Other Reactions: Other identified metabolic reactions include hydroxylation, dehydroxylation, hydrogenation, dehydration, and dimerization.

Major Metabolites

The primary metabolites of this compound identified in rat plasma, urine, and feces are its sulfated, glucuronidated, and/or methylated forms. In addition to these conjugates, a significant number of metabolites arise from the breakdown of the flavonoid structure by intestinal microflora.

A comprehensive study using high-performance liquid chromatography with electrospray ionization ion trap time-of-flight multistage mass spectrometry (HPLC-ESI-IT-TOF-MSn) has tentatively identified 191 metabolites in various biological matrices of rats. These were categorized as follows:

  • Metabolites with the aglycone of this compound or its isomers (32 metabolites)

  • Metabolites with the aglycone of methyl this compound (37 metabolites)

  • Metabolites with the aglycone of quercetin (34 metabolites)

  • Metabolites with the aglycone of dehydroxylated this compound (9 metabolites)

  • Metabolites formed through dehydration and glucuronidation (4 metabolites)

  • Metabolites with the aglycone of hydrogenated this compound (5 metabolites)

  • Metabolites with the aglycone of phenolic acid derivatives (38 metabolites)

  • Metabolites formed through dimerization (32 metabolites)

Quantitative Data on this compound and its Metabolites

The following table summarizes the available quantitative data on this compound and its major metabolites in rats. It is important to note that the absolute concentrations and excretion percentages can vary depending on the dose, formulation, and analytical methods used.

Analyte Matrix Dose Cmax (ng/mL) AUC (ng·h/mL) Urinary Excretion (% of dose) Fecal Excretion (% of dose) Reference
This compoundPlasma52.5 mg/kg (oral, FPO extract)1940 ± 502.24949.7 ± 764.89--
This compoundPlasma52.5 mg/kg (oral, FPO extract, fibrotic rats)2648 ± 208.56679.9 ± 734.26--
This compoundPlasma15 mg/kg (oral, physical mixture)-59.11 ± 8.62--
This compoundPlasma15 mg/kg (oral, nanodispersion)-90.89 ± 11.76--
3'-O-methylthis compoundPlasma-----
This compound and metabolitesUrine---1.96 ± 0.23 (over 12 h)-
This compoundFeces----2.83 ± 0.80 (over 24 h)

FPO: Fructus Polygoni Orientalis

Experimental Protocols

The following section details the methodologies employed in key studies investigating this compound metabolism in rats.

Animal Models and Husbandry
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. For excretion studies, rats are housed in metabolic cages to allow for the separate collection of urine and feces.

  • Acclimatization: A period of acclimatization of at least one week is standard before the commencement of experiments.

Dosing and Sample Collection
  • Administration: this compound is typically administered orally via gavage. The vehicle used for suspension can vary, for example, a 0.5% carboxymethylcellulose sodium solution.

  • Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or via cardiac puncture at the end of the study. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection: For excretion studies, urine and feces are collected over specified time intervals (e.g., 0-12h, 12-24h). Samples are stored frozen until processing.

  • Tissue Distribution: At the termination of the study, various organs (e.g., liver, kidney, intestine, heart, brain) can be harvested, weighed, and homogenized for analysis of this compound and its metabolites.

Sample Preparation
  • Plasma: Protein precipitation with organic solvents (e.g., methanol, acetonitrile) is a common method for extracting this compound and its metabolites from plasma.

  • Urine: Urine samples are often centrifuged and then diluted before injection into the analytical system.

  • Feces: Fecal samples are typically homogenized with a solvent, followed by extraction and centrifugation to separate the analytes.

Analytical Methodology
  • Instrumentation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the analytical technique of choice for the identification and quantification of this compound and its metabolites.

    • UPLC-QTOF-MS (Quadrupole Time-of-Flight MS): Used for the identification of unknown metabolites by providing accurate mass measurements.

    • HPLC-ESI-IT-TOF-MSn (Electrospray Ionization Ion Trap Time-of-Flight MS): Enables the structural elucidation of metabolites through multi-stage fragmentation analysis.

    • UPLC-QqQ-MS/MS (Triple Quadrupole MS): Employed for the sensitive and specific quantification of this compound and its known metabolites using multiple reaction monitoring (MRM).

  • Chromatographic Conditions: Reversed-phase chromatography with a C18 column is typically used. The mobile phase usually consists of a gradient of water (often with an additive like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol.

Visualizations

Metabolic Pathways of this compound in Rats

taxifolin_metabolism This compound This compound phase_I Phase I Metabolism (Hydroxylation, Dehydrogenation, etc.) This compound->phase_I Oxidation/Reduction phase_II Phase II Metabolism (Glucuronidation, Sulfation, Methylation) This compound->phase_II Conjugation gut_microbiota Gut Microbiota Metabolism (Ring-Fission) This compound->gut_microbiota Degradation other_metabolites Other Metabolites (Isomers, Dimers, etc.) This compound->other_metabolites phase_I->phase_II Further Conjugation taxifolin_conjugates This compound Glucuronides and Sulfates phase_II->taxifolin_conjugates methylated_this compound Methylated this compound and its Conjugates phase_II->methylated_this compound phenolic_acids Phenolic Acid Derivatives (e.g., 3,4-dihydroxyphenylacetic acid) gut_microbiota->phenolic_acids

Caption: Overview of the major metabolic pathways of this compound in rats.

Experimental Workflow for this compound Metabolite Analysis

experimental_workflow cluster_analysis Analytical Instrumentation start Animal Dosing (Oral Gavage) sample_collection Sample Collection (Blood, Urine, Feces) start->sample_collection sample_prep Sample Preparation (Extraction, Centrifugation) sample_collection->sample_prep lcms_analysis UPLC-MS/MS Analysis sample_prep->lcms_analysis identification Metabolite Identification (High-Resolution MS) lcms_analysis->identification quantification Metabolite Quantification (Triple Quadrupole MS) lcms_analysis->quantification data_analysis Data Analysis and Pathway Mapping identification->data_analysis quantification->data_analysis end Results data_analysis->end

References

Taxifolin's Journey Through the Body: A Technical Guide to its Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxifolin, also known as dihydroquercetin, is a potent flavonoid with a wide range of documented health benefits, including antioxidant and anti-inflammatory properties. Despite its therapeutic potential, the clinical application of this compound is largely hindered by its low bioavailability. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and pharmacokinetics, with a focus on human studies where available, supplemented by preclinical data to provide a more complete picture. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to inform future studies and strategies to enhance the therapeutic efficacy of this compound.

Introduction

This compound is a flavonoid found in various plants, including the Siberian larch, milk thistle, and onions.[1][2] Its molecular structure confers significant antioxidant activity, making it a compound of interest for the prevention and treatment of various diseases. However, like many flavonoids, this compound's poor solubility and extensive metabolism contribute to its limited bioavailability, posing a significant challenge to its clinical development.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective delivery systems and therapeutic strategies.

Bioavailability of this compound

The bioavailability of this compound is generally low, though precise figures in humans are not well-documented in the available literature. Preclinical studies in rats have reported an absolute bioavailability of as low as 0.17% to 0.49%.[5] However, when conjugated metabolites were accounted for after enzymatic hydrolysis in a study on rabbits, the bioavailability was estimated to be significantly higher, at 36%. This suggests that a substantial portion of absorbed this compound circulates in conjugated forms.

Several strategies have been explored to enhance the bioavailability of this compound, including the use of nanodispersions, liposomes, and complexation with cyclodextrins. For instance, a nanodispersion of this compound was found to increase its absolute bioavailability in rats to 0.75%.

Pharmacokinetics of this compound

Detailed pharmacokinetic data for this compound in humans is sparse. Most of the available quantitative data comes from preclinical studies in animal models, primarily rats. These studies provide valuable insights into the likely pharmacokinetic profile of this compound in humans.

Preclinical Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound from preclinical studies. It is important to note that these values may not be directly translatable to humans.

SpeciesDosage and RouteCmax (ng/mL)Tmax (h)AUC (h·ng/mL)T½ (h)Absolute Bioavailability (%)Reference
Rat15 mg/kg (oral)----0.49
Rat15 mg/kg (oral, nanodispersion)----0.75
Rat (normal)Fructus Polygoni Orientalis extract (oral)1940 ± 502.2-4949.7 ± 764.89 (AUC0-t)--
Rat (fibrotic)Fructus Polygoni Orientalis extract (oral)2648 ± 208.5-6679.9 ± 734.26 (AUC0-t)--

Note: The studies with Fructus Polygoni Orientalis extract did not specify the exact dose of this compound administered. Cmax is the maximum plasma concentration, Tmax is the time to reach Cmax, AUC is the area under the plasma concentration-time curve, and T½ is the elimination half-life.

Metabolism

Following absorption, this compound undergoes extensive metabolism, primarily through glucuronidation, sulfation, and methylation, which increases its water solubility and facilitates excretion. A study in rats identified as many as 191 metabolites of this compound, indicating a complex metabolic fate. The major metabolic pathways are thought to involve Phase II conjugation reactions. Interestingly, some of this compound's biological activity may be attributable to its metabolites, which can also possess pharmacological effects.

The metabolism of this compound is expected to be similar to that of the structurally related flavonoid, quercetin. In humans, quercetin is rapidly metabolized into glucuronide and sulfate conjugates.

Taxifolin_Metabolism This compound This compound PhaseI Phase I Metabolism (e.g., hydroxylation) This compound->PhaseI CYP450 enzymes PhaseII Phase II Metabolism (Glucuronidation, Sulfation, Methylation) This compound->PhaseII UGTs, SULTs, COMT PhaseI->PhaseII Metabolites Metabolites (e.g., Glucuronides, Sulfates) PhaseII->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion

Figure 1. Putative Metabolic Pathway of this compound.

Experimental Protocols

Animal Pharmacokinetic Study Protocol (Adapted from Rat Studies)
  • Subjects: Male Sprague-Dawley rats are typically used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Dosing: this compound is administered orally via gavage, often as a suspension in a vehicle like carboxymethylcellulose sodium. For intravenous administration, this compound is dissolved in a suitable solvent and administered via the tail vein.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental_Workflow cluster_prestudy Pre-Study Phase cluster_study Study Conduct cluster_poststudy Post-Study Analysis Protocol Protocol Design & Ethics Approval Subject Subject Recruitment & Screening Protocol->Subject Dosing This compound Administration (Oral/IV) Subject->Dosing Sampling Blood Sample Collection (Timed Intervals) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis UHPLC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Figure 2. General Workflow for a Pharmacokinetic Study.
Analytical Methodology: UHPLC-MS/MS

The quantification of this compound in biological matrices is typically achieved using UHPLC-MS/MS due to its high sensitivity and specificity.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is commonly used to isolate this compound and an internal standard from the plasma matrix.

  • Chromatographic Separation: Separation is performed on a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure accurate quantification.

Future Directions and Conclusion

The existing body of research, largely preclinical, indicates that this compound is a promising therapeutic agent with significant pharmacokinetic challenges, primarily its low bioavailability. While animal studies provide a foundational understanding, there is a clear and urgent need for well-designed clinical trials in humans to accurately characterize the pharmacokinetics of this compound and its metabolites.

Future research should focus on:

  • Conducting dose-escalation studies in healthy human volunteers to determine the safety, tolerability, and pharmacokinetic profile of this compound.

  • Investigating the impact of different formulations and delivery systems on the bioavailability of this compound in humans.

  • Identifying and quantifying the major metabolites of this compound in human plasma and urine to understand its metabolic fate.

  • Exploring the potential for drug-drug interactions involving this compound and its metabolizing enzymes.

References

A Technical Guide to the Natural Sources and Extraction of Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Taxifolin, also known as dihydroquercetin, is a flavonoid of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and details the methodologies for its extraction and purification, with a focus on protocols and quantitative data relevant to research and development.

Natural Sources of this compound

This compound is distributed throughout the plant kingdom, but its concentration varies significantly among species and even within different parts of the same plant. Coniferous trees, particularly those of the Larix genus, are the most commercially viable sources.

Primary Sources:

  • Coniferous Trees: The wood, bark, and roots of conifers are the most abundant sources of this compound. Species of note include the Siberian Larch (Larix sibirica), Dahurian Larch (Larix gmelinii), European Larch (Larix decidua), and Douglas fir (Pseudotsuga menziesii).[1] The butt logs and roots of larch trees can have this compound concentrations 2 to 20 times higher than the rest of the wood.[2]

  • Milk Thistle (Silybum marianum): The seeds of the milk thistle plant contain this compound as a component of the silymarin extract.[1]

  • Other Plant Sources: this compound is also found in the Chinese yew (Taxus chinensis), Pinus roxburghii, and Cedrus deodara. It can be isolated from the leaves and bark of species like Abies nephrolepis.

Secondary Sources: While not typically used for commercial extraction due to lower concentrations, this compound is also present in a variety of common foods:

  • Fruits and Vegetables: Trace amounts can be found in red onions, apples (particularly the skin), grapes, and broccoli.

  • Beverages and Foods: Wine, tea, cocoa, and vinegars aged in cherry wood also contain this compound.

Quantitative Analysis of this compound in Natural Sources

The yield of this compound is highly dependent on the plant species, the specific part of the plant utilized, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Various Larch Species (Larix spp.)

SpeciesPlant PartThis compound Content (mg/g of dry weight)Reference
Larix deciduaHeartwood3.3 - 8.4 mg/g
Larix gmeliniiWood (UMAE)119.6 mg/g
Larix olgensisRoots (90% Ethanol Reflux)Purity of 95.0% achieved in extract
Larix kaempferiMethanol Extract3.12 mg/mL (in extract solution)

Table 2: this compound Content in Other Conifers

SpeciesPlant PartThis compound Content (mg/g of dry weight)Reference
Abies nephrolepisLeaves (UAE)31.03 mg/g
Abies nephrolepisBark (UAE)1.44 mg/g

Extraction and Purification Methodologies

The extraction of this compound from lignocellulosic materials like larch wood involves separating it from structural polymers such as cellulose and lignin. Several methods have been optimized for this purpose, ranging from conventional solvent-based techniques to more advanced, green technologies.

Conventional Solvent Extraction (Hot Reflux)

This is a traditional and straightforward method for this compound extraction. It relies on the use of polar solvents at elevated temperatures to solubilize the target compound.

Experimental Protocol (from Larix olgensis roots):

  • Preparation: Air-dry and crush larch roots into a coarse powder (30-mesh sieve).

  • Extraction:

    • Place 200 g of the wood powder into a flask.

    • Add 2000 mL of 90% ethanol (solid-to-liquid ratio of 1:10 g/mL).

    • Heat the mixture to 90°C and maintain under reflux for 3 hours.

    • Filter the extract. Repeat the extraction process on the solid residue two more times.

    • Combine the filtrates from all three extraction cycles.

  • Purification (Crystallization):

    • Concentrate the combined extract under reduced pressure.

    • Dissolve the concentrated residue in hot water (80°C).

    • Induce rapid crystallization by cooling the solution to 4°C.

    • Collect the resulting light-yellow powder (this compound crystals). Multiple recrystallizations can be performed to increase purity.

G cluster_prep Preparation cluster_extraction Hot Reflux Extraction cluster_purification Purification raw_material Larch Wood/Roots grinding Grind & Sieve (30-mesh) raw_material->grinding extraction_flask Mix with 90% Ethanol (1:10 ratio) reflux Heat to 90°C Reflux for 3 hours filtration Filter & Collect Extract repeat_cycle Repeat 2x on Residue combine Combine Extracts concentrate Concentrate under Reduced Pressure dissolve Dissolve in Hot Water (80°C) crystallize Cool to 4°C to Crystallize collect Collect this compound Crystals

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method often results in higher yields in shorter times and at lower temperatures compared to conventional methods.

Experimental Protocol (from Abies nephrolepis leaves):

  • Preparation: Dry and powder the plant material.

  • Extraction:

    • Mix the powdered sample with a 50% (v/v) ethanol-water solution at a liquid-to-solid ratio of 20 mL/g.

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a frequency of 45 kHz and a power of 160 W.

    • Maintain the extraction temperature at 59.19°C (332.19 K).

    • Conduct the extraction for 39.25 minutes.

  • Post-Extraction:

    • Filter the resulting solution to separate the extract from the solid residue.

    • The extract is then ready for analysis (e.g., HPLC) or further purification.

G cluster_prep Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction raw_material Dried Plant Material (e.g., Abies leaves) powdering Powder Material raw_material->powdering mixing Mix with 50% Ethanol (20 mL/g ratio) ultrasound Apply Ultrasound (45 kHz, 160 W) conditions Maintain Conditions: Temp: ~59°C Time: ~39 min filtration Filter to separate solid residue analysis Crude Extract for Analysis/Purification

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and moisture within the plant material, causing a rapid temperature increase and internal pressure buildup that ruptures cell walls, releasing the target compounds.

Experimental Protocol (from Larix gmelinii wood):

  • Preparation: Obtain finely powdered larch wood.

  • Extraction:

    • Mix the wood powder with a 60% (v/v) ethanol-water solution.

    • Use an optimized liquid-to-solid ratio of 15 mL/g.

    • Place the mixture in a microwave extraction vessel.

    • Apply microwave irradiation at a power of 406 W for a duration of 14 minutes.

  • Post-Extraction:

    • Cool the extract to room temperature.

    • Filter the solution for subsequent analysis by HPLC or for further purification steps.

Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By altering the temperature and pressure, the solvating power of the CO2 can be precisely controlled. For polar compounds like this compound, a polar co-solvent (entrainer) such as ethanol is typically required.

General Protocol Parameters:

  • Supercritical Fluid: Carbon Dioxide (CO2).

  • Co-solvent/Entrainer: Ethanol.

  • Temperature Range: 35°C - 65°C.

  • Pressure Range: 10 MPa - 35 MPa (100 - 350 bar).

  • Process: The process often involves alternating between a static phase (allowing the supercritical fluid to equilibrate with the matrix) and a dynamic phase (flushing the extract from the vessel).

Purification of this compound Extract

Following initial extraction, the crude extract often requires further purification to achieve high-purity this compound suitable for pharmaceutical applications.

  • Crystallization: As described in the reflux protocol, this is a common and effective method for purifying this compound from a concentrated extract.

  • Column Chromatography: For higher purity, column chromatography is employed. A patent describes a method using AB-8 macroporous resin for initial enrichment, followed by normal phase silica gel column chromatography. The elution is performed with a gradient of chloroform and methanol, yielding this compound with a purity of over 94%.

Conclusion

The most commercially significant sources of this compound are the wood and roots of larch species, which contain high concentrations of the flavonoid. While conventional hot reflux extraction is effective, modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer improved efficiency, reduced extraction times, and lower solvent consumption. Supercritical Fluid Extraction represents an environmentally friendly alternative, though optimization is critical. The choice of extraction method will depend on the desired scale, purity requirements, and available equipment. Further purification via recrystallization or column chromatography is necessary to achieve the high-purity this compound required for advanced research and drug development.

References

A Technical Guide to the Chemical Synthesis and Derivatization of Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including onions, grapes, and citrus fruits.[1] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] This technical guide provides an in-depth overview of the chemical synthesis and derivatization of this compound, offering detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways to support further research and drug development endeavors.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through several routes, including total synthesis and semisynthesis. These methods offer an alternative to extraction from natural sources, which can be limited by low yields and high solvent consumption.[1]

Total Synthesis Routes

Total synthesis provides the advantage of constructing the this compound molecule from readily available starting materials, allowing for structural modifications and the preparation of analogues.

The Algar-Flynn-Oyamada (AFO) reaction is a classical method for the synthesis of flavonols and can be adapted to produce dihydroflavonols like this compound. The reaction involves the oxidative cyclization of a chalcone precursor.[1] The key intermediate, a chalcone, is typically synthesized via a Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of this compound via AFO Reaction

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve 2'-hydroxyacetophenone (1 equivalent) and an appropriately substituted benzaldehyde (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide in water dropwise to the mixture at room temperature.

  • Stir the reaction mixture until a precipitate is formed.

  • Filter the precipitate, wash with cold ethanol, and dry to yield the chalcone.

  • Note: Protecting groups, such as methoxymethyl (MOM) ethers, may be necessary for the hydroxyl groups of the starting materials to prevent unwanted side reactions.

Step 2: Oxidative Cyclization (AFO Reaction)

  • Dissolve the synthesized chalcone (1 equivalent) in methanol.

  • Add a 2N solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the reaction at room temperature for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

The Mitsunobu reaction offers a stereoselective route to this compound, allowing for the conversion of a diol to an epoxide, which can then be cyclized. This method is particularly useful for controlling the stereochemistry of the final product.

Experimental Protocol: Synthesis of this compound via Mitsunobu Reaction

This protocol is a general representation and may require optimization.

  • Starting Material: A suitably protected diol precursor.

  • To a solution of the diol (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (PPh₃, 1.5 equivalents) and a suitable acidic nucleophile (e.g., p-nitrobenzoic acid, 1.5 equivalents).

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, or until completion as monitored by TLC.

  • Work-up the reaction by removing the solvent under reduced pressure and purifying the resulting ester.

  • Hydrolyze the ester to yield the inverted alcohol.

  • Subsequent steps would involve epoxidation and intramolecular cyclization to form the this compound core.

Semisynthesis from Natural Precursors

Semisynthetic approaches utilize readily available natural products, such as catechins, as starting materials, which can be a more efficient route to this compound.

(+)-Catechin can be oxidized to produce this compound. This biotransformation can be achieved using enzymatic methods.

Experimental Protocol: Enzymatic Conversion of (+)-Catechin to this compound

  • Prepare a cell-free extract from a suitable microorganism (e.g., Burkholderia oxyphila).

  • Incubate (+)-catechin with the crude enzyme extract in a suitable buffer at an optimized pH and temperature.

  • Monitor the reaction progress by high-performance liquid chromatography (HPLC).

  • Upon completion, extract the this compound from the reaction mixture using an appropriate solvent.

  • Purify the product using chromatographic techniques.

Derivatization of this compound

Derivatization of the this compound scaffold is a key strategy to modulate its physicochemical properties and enhance its biological activity. Modifications can be targeted at the various hydroxyl groups on the A, B, and C rings.

C-Glycosylation

C-glycosylation involves the formation of a stable carbon-carbon bond between a sugar moiety and the flavonoid core, which can improve bioavailability. This can be achieved using Lewis acid catalysis.

Experimental Protocol: C-Glycosylation of this compound

  • Dissolve this compound (1 equivalent) and a protected sugar donor (e.g., a glycosyl bromide) in an anhydrous solvent.

  • Add a Lewis acid catalyst (e.g., BF₃·Et₂O or SnCl₄) at a low temperature (e.g., -15 °C) under an inert atmosphere.

  • Stir the reaction for several hours, monitoring by TLC.

  • Quench the reaction and extract the product.

  • Deprotect the sugar moiety to yield the C-glycoside of this compound.

  • Purify the final product by chromatography.

Synthesis of Cinnamic Acid Hybrids

Hybrid molecules combining this compound with cinnamic acid derivatives have shown promising neuroprotective activities. The synthesis typically involves a Williamson ether synthesis to link the two moieties.

Experimental Protocol: Synthesis of this compound-Cinnamic Acid Amide Hybrids

  • Protection: Per-O-acetylate this compound using acetic anhydride with a catalytic amount of iodine.

  • Selective Deprotection: Selectively deprotect the 7-hydroxyl group using imidazole.

  • Williamson Ether Synthesis: React the 7-hydroxy this compound derivative with a cinnamic acid amide containing a leaving group (e.g., an iodoalkyl chain) in the presence of a base (e.g., K₂CO₃).

  • Deprotection: Remove the remaining acetyl protecting groups using a strong acid (e.g., 6 M HCl in acetonitrile) to yield the final hybrid product.

  • Purify the compound using chromatographic methods.

Quantitative Data

The efficiency of synthesis and the biological potency of this compound and its derivatives are critical parameters for drug development. The following tables summarize key quantitative data from the literature.

Table 1: Comparison of Yields for this compound Synthesis and Derivatization.

MethodStarting MaterialProductYield (%)Reference(s)
Algar-Flynn-Oyamada2'-hydroxychalconesFlavonols35-91
Mitsunobu ReactionDiastereomer 41Bicyclic compound 4292
Mitsunobu ReactionAlcohol 13 and Phenol 12Coupled product 1476
Semisynthesis(+)-Catechinall trans-bi-(+)-catechin17.5
C-Glycosylation7,4'-dihydroxyisoflavoneGlycoside14
C-Glycosylation5,7,4'-trihydroxyisoflavoneGlycoside~65

Table 2: Neuroprotective Activity of this compound and its Derivatives.

CompoundAssayIC₅₀ (µM)Cell Line/ModelReference(s)
This compound•OH scavenging~2.5bmMSCs
This compoundPTIO• scavenging (pH 7.4)~10.0
This compoundDPPH scavenging~15.2
This compoundABTS⁺• scavenging~3.8
This compoundα-amylase inhibition67.8 ± 1 µg/mL
This compoundα-glucosidase inhibition10.3 ± 0.1 µg/mL
This compound-Cinnamic Acid HybridNeuroprotection (Oxytosis)-HT22 cells
This compound-Cinnamic Acid HybridNeuroprotection (Ferroptosis)-HT22 cells
This compound-Cinnamic Acid HybridNeuroprotection (ATP-depletion)-HT22 cells
Aqua this compoundInhibition of Necrosis/Apoptosis10-30 µg/mLCerebral cortex cells
This compoundInhibition of Necrosis/Apoptosis30-100 µg/mLCerebral cortex cells

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are attributed to its modulation of various signaling pathways implicated in neurodegenerative diseases.

Neuroprotective Signaling Pathways of this compound

This compound has been shown to interfere with key pathological processes in Alzheimer's disease by targeting multiple signaling cascades. It can reduce the production of amyloid-β (Aβ) by suppressing the APOE/ERK1/2 pathway. Furthermore, it mitigates neuroinflammation by inhibiting the cPLA2/PGE2 pathway. This compound also activates the SIRT1 pathway, which in turn inhibits the JAK2/STAT3 signaling cascade, leading to a decrease in BACE1 expression and subsequent reduction in Aβ aggregation.

Taxifolin_Neuroprotection cluster_APOE_ERK APOE/ERK1/2 Pathway cluster_cPLA2_PGE2 cPLA2/PGE2 Pathway cluster_SIRT1_STAT3 SIRT1/STAT3 Pathway This compound This compound cPLA2 cPLA2 This compound->cPLA2 inhibits SIRT1 SIRT1 This compound->SIRT1 activates Abeta Production Abeta Production Neuroinflammation Neuroinflammation Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Abeta Aggregation Abeta Aggregation Abeta Aggregation->Neuroprotection APOE APOE ERK1/2 ERK1/2 APOE->ERK1/2 ERK1/2->Abeta Production PGE2 PGE2 cPLA2->PGE2 PGE2->Neuroinflammation JAK2 JAK2 SIRT1->JAK2 STAT3 STAT3 JAK2->STAT3 BACE1 BACE1 STAT3->BACE1 BACE1->Abeta Aggregation

This compound's neuroprotective signaling pathways.
PI3K/Akt Signaling in Neuroinflammation

This compound has also been shown to attenuate neuroinflammation and microglial pyroptosis through the PI3K/Akt signaling pathway, suggesting its therapeutic potential in conditions like spinal cord injury.

Taxifolin_PI3K_Akt This compound This compound Neuroinflammation Neuroinflammation Microglial Pyroptosis Microglial Pyroptosis Functional Recovery Functional Recovery Microglial Pyroptosis->Functional Recovery Akt Akt Akt->Neuroinflammation Akt->Microglial Pyroptosis

This compound's role in the PI3K/Akt pathway.
General Workflow for this compound Synthesis

The following diagram illustrates a generalized workflow for the chemical synthesis of this compound, applicable to both total and semisynthetic approaches.

Synthesis_Workflow start Starting Materials reaction reaction start->reaction Reaction (AFO, Mitsunobu, etc.) end Pure this compound purification purification reaction->purification Work-up & Purification analysis analysis purification->analysis Characterization (NMR, MS, etc.) analysis->end

General workflow for this compound synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the chemical synthesis and derivatization of this compound, tailored for researchers and drug development professionals. The detailed protocols, comparative quantitative data, and visual representations of signaling pathways offer a solid foundation for advancing the study of this promising flavonoid. The synthetic and derivatization strategies outlined here open avenues for the creation of novel this compound-based compounds with enhanced therapeutic potential. Further exploration of these pathways and the development of more efficient synthetic routes will be crucial in unlocking the full clinical utility of this compound and its analogues.

References

Taxifolin's Role in Regulating Gene Expression via ARE-Dependent Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxifolin, a naturally occurring flavonoid, has garnered significant attention for its potent antioxidant and cytoprotective properties. A primary mechanism underlying these effects is its ability to modulate gene expression through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor and the subsequent upregulation of genes regulated by the Antioxidant Response Element (ARE). This technical guide provides an in-depth exploration of this compound's role in the ARE-dependent signaling pathway, offering a comprehensive overview of the molecular mechanisms, quantitative data from key studies, detailed experimental protocols for assessing its activity, and visual representations of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound.

Introduction: The Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation[1][2]. Upon exposure to inducers, such as this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes[1][3]. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in detoxification and anti-inflammatory responses[4].

This compound has been shown to activate this pathway through multiple mechanisms, including direct interaction with Keap1 and through epigenetic modifications. Studies have demonstrated that this compound can induce the expression of Nrf2 and its downstream target genes, thereby enhancing the cellular antioxidant capacity and protecting against various pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies investigating the effects of this compound on ARE-dependent gene and protein expression.

Table 1: Effect of this compound on Nrf2 and Downstream Gene Expression (mRNA Levels)

Cell LineTreatmentTarget GeneFold Increase (vs. Control)Reference
JB6 P+10 µM this compoundNrf2~1.5
JB6 P+20 µM this compoundNrf2~2.0
JB6 P+40 µM this compoundNrf2~2.5
JB6 P+10 µM this compoundHO-1~2.0
JB6 P+20 µM this compoundHO-1~3.5
JB6 P+40 µM this compoundHO-1~5.0
JB6 P+10 µM this compoundNQO1~1.8
JB6 P+20 µM this compoundNQO1~2.5
JB6 P+40 µM this compoundNQO1~3.0
HepG20.125 µM this compoundHif1-α0.6 fold decrease
HepG20.15 µM this compoundHif1-α1.0 fold decrease
HepG20.125 µM this compoundVEGF0.5 fold decrease
HepG20.15 µM this compoundVEGF0.6 fold decrease
HepG20.125 µM and 0.15 µM this compoundAkt1.0 fold decrease

Table 2: Effect of this compound on Protein Expression

Cell LineTreatmentTarget ProteinFold Increase (vs. Control)Reference
JB6 P+10-40 µM this compoundNrf2Dose-dependent increase
JB6 P+10-40 µM this compoundHO-1Dose-dependent increase
JB6 P+10-40 µM this compoundNQO1Dose-dependent increase

Table 3: Effect of this compound on ARE-Luciferase Reporter Activity

Cell LineTreatmentFold Increase in Luciferase Activity (vs. Control)Reference
HepG2-C8This compoundSignificant increase

Signaling Pathways and Experimental Workflows

This compound-Mediated Nrf2-ARE Signaling Pathway

The following diagram illustrates the mechanism by which this compound activates the Nrf2-ARE pathway.

Taxifolin_Nrf2_ARE_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 Inhibits Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Degradation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Maf sMaf Maf->ARE Target_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Target_Genes Gene Transcription Proteasome Proteasomal Degradation Ub->Proteasome Degradation Taxifolin_Epigenetic_Regulation This compound This compound DNMT_HDAC DNMT & HDAC Proteins This compound->DNMT_HDAC Inhibits CpG_Demethylation CpG Demethylation This compound->CpG_Demethylation Nrf2_Promoter Nrf2 Gene Promoter DNMT_HDAC->Nrf2_Promoter Methylates/Deacetylates Nrf2_Expression Increased Nrf2 Expression Nrf2_Promoter->Nrf2_Expression CpG_Demethylation->Nrf2_Promoter Activates Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, JB6 P+) Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment ARE_Luciferase ARE-Luciferase Reporter Assay Treatment->ARE_Luciferase qPCR qRT-PCR (Nrf2, HO-1, NQO1 mRNA) Treatment->qPCR Western_Blot Western Blot (Nrf2, HO-1, NQO1 Protein) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation ARE_Luciferase->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

References

Unveiling the Antifungal Potential of Taxifolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the antifungal properties of taxifolin (dihydroquercetin), a naturally occurring flavonoid. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge on this compound's mechanisms of action, its efficacy against a range of fungal pathogens, and detailed experimental protocols for its investigation.

Executive Summary

This compound has emerged as a promising natural compound with notable antifungal activity. This guide consolidates quantitative data on its efficacy, elucidates its primary mechanisms of action, including the disruption of key signaling pathways, and provides detailed methodologies for the scientific investigation of its antifungal properties. The information presented herein aims to facilitate further research and development of this compound as a potential therapeutic agent against fungal infections.

Antifungal Spectrum of this compound

This compound has demonstrated inhibitory activity against a variety of fungal species, including clinically relevant yeasts and molds. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antifungal potency.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antifungal efficacy of this compound against various fungal species has been determined using standardized methods such as broth microdilution and agar dilution[1][2]. The MIC values, representing the lowest concentration of this compound that inhibits visible fungal growth, are summarized in the table below.

Fungal SpeciesStrainMIC (mg/mL)Reference
Candida albicansClinical Isolate8[2]
Candida glabrataClinical Isolate4[2]
Candida kruseiClinical Isolate8[2]
Candida tropicalisClinical Isolate8
Aspergillus alternataNot Specified0.1 - 1.0 (100-1000 ppm)
Aspergillus fumigatusNot Specified0.1 - 1.0 (100-1000 ppm)
Aspergillus nigerNot Specified0.1 - 1.0 (100-1000 ppm)
Penicillium citrinumNot Specified0.1 - 1.0 (100-1000 ppm)

Mechanisms of Antifungal Action

This compound exerts its antifungal effects through multiple mechanisms, with the inhibition of the Ras1-cAMP-PKA signaling pathway in Candida albicans being a primary and well-documented mode of action. Its antioxidant properties may also contribute to its overall antifungal activity.

Inhibition of the Ras1-cAMP-PKA Signaling Pathway

In Candida albicans, the Ras1-cAMP-PKA pathway is a critical regulator of virulence traits, including the switch from yeast to hyphal growth, which is essential for tissue invasion and biofilm formation. This compound has been identified as an inhibitor of this pathway, targeting key transcriptional factors.

Ras1_PKA_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Serum Serum N-acetylglucosamine N-acetylglucosamine Cdc25 Cdc25 (GEF) N-acetylglucosamine->Cdc25 CO2 CO2 CO2->Cdc25 Ras1_GDP Ras1-GDP (Inactive) Cdc25->Ras1_GDP Activates Ras1_GTP Ras1-GTP (Active) Ras1_GDP->Ras1_GTP GTP Ira2 Ira2 (GAP) Ras1_GTP->Ira2 Inactivates Cyr1 Cyr1 (Adenylyl Cyclase) Ras1_GTP->Cyr1 Activates Ira2->Ras1_GDP cAMP cAMP Cyr1->cAMP Produces PKA_reg PKA (Regulatory Subunit, Bcy1) cAMP->PKA_reg Binds to PKA_cat PKA (Catalytic Subunits, Tpk1/2) PKA_reg->PKA_cat Releases Efg1 Efg1 PKA_cat->Efg1 Phosphorylates Tec1 Tec1 PKA_cat->Tec1 Activates Rfg1 Rfg1 PKA_cat->Rfg1 Inhibits Pde2 Pde2 (Phosphodiesterase) Pde2->cAMP Degrades Hyphal Genes (HWP1, ALS3) Hyphal Genes (HWP1, ALS3) Efg1->Hyphal Genes (HWP1, ALS3) Activates Transcription Tec1->Hyphal Genes (HWP1, ALS3) Activates Transcription Rfg1->Hyphal Genes (HWP1, ALS3) Represses Transcription This compound This compound This compound->Tec1 Inhibits This compound->Rfg1 Inhibits

Ras1-cAMP-PKA signaling pathway in C. albicans and points of inhibition by this compound.
Induction of Oxidative Stress

This compound is known for its potent antioxidant properties in mammalian cells. However, in fungal cells, it may act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This dual role is a common characteristic of many phenolic compounds. The accumulation of ROS can damage cellular components such as proteins, lipids, and DNA, ultimately leading to fungal cell death.

Disruption of Fungal Cell Wall Integrity

The fungal cell wall is a crucial structure for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. Flavonoids, including this compound, have been suggested to interfere with the synthesis of key cell wall components like chitin and glucans. This disruption can lead to a weakened cell wall, making the fungus more susceptible to osmotic stress and host immune defenses.

Inhibition of Biofilm Formation

Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers increased resistance to antifungal drugs and host immune responses. This compound has been shown to inhibit biofilm formation in pathogenic fungi, a critical virulence factor. By interfering with the initial stages of cell adhesion and the development of the mature biofilm structure, this compound can reduce the persistence and pathogenicity of fungal infections.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the antifungal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This method is used to determine the MIC of an antifungal agent in a liquid medium.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.

    • Harvest the fungal cells or spores and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using the broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).

    • Incubate the plate at the appropriate temperature for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

MIC_Workflow A Fungal Culture on Agar B Prepare Fungal Suspension (0.5 McFarland) A->B E Dilute Fungal Suspension in Broth B->E C Prepare this compound Stock Solution D Serial Dilution of this compound in Microtiter Plate C->D F Inoculate Microtiter Plate D->F E->F G Incubate (24-48h) F->G H Read MIC (Lowest Concentration with No Growth) G->H

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Assessment of Biofilm Inhibition

The crystal violet assay is a common method for quantifying biofilm formation.

  • Biofilm Formation:

    • Prepare a fungal suspension as described for the MIC assay.

    • Add the fungal suspension to the wells of a flat-bottom 96-well plate.

    • Add various concentrations of this compound to the wells.

    • Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

  • Staining and Quantification:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

    • Wash the wells again with PBS to remove excess stain.

    • Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the stain from the biofilm.

    • Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Evaluation of Cell Wall Damage

Calcofluor white is a fluorescent stain that binds to chitin in the fungal cell wall.

  • Treatment of Fungal Cells:

    • Culture fungal cells in a liquid medium to the mid-logarithmic phase.

    • Treat the cells with this compound at a concentration around the MIC value for a specified time.

    • Include an untreated control.

  • Staining and Microscopy:

    • Harvest and wash the fungal cells with PBS.

    • Resuspend the cells in a solution containing Calcofluor white stain.

    • Incubate in the dark for a short period.

    • Wash the cells to remove excess stain.

    • Observe the cells under a fluorescence microscope using a DAPI filter set. Increased or aberrant fluorescence can indicate cell wall damage.

Measurement of Reactive Oxygen Species (ROS) Production

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to detect intracellular ROS.

  • Loading of Fungal Cells with DCFH-DA:

    • Culture fungal cells and treat them with this compound as described above.

    • Incubate the cells with DCFH-DA in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • ROS Detection:

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

This compound exhibits significant antifungal properties against a range of pathogenic fungi, primarily through the inhibition of the Ras1-cAMP-PKA signaling pathway and potentially through the induction of oxidative stress and disruption of cell wall integrity. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on:

  • Expanding the evaluation of this compound's antifungal spectrum to a wider range of clinically relevant fungi, including drug-resistant strains.

  • Elucidating the detailed molecular interactions of this compound with its fungal targets.

  • Investigating the in vivo efficacy and safety of this compound in animal models of fungal infections.

  • Exploring synergistic interactions between this compound and existing antifungal drugs.

The continued investigation of this compound's antifungal properties holds promise for the development of new and effective treatments for fungal diseases.

References

An In-depth Technical Guide to the Stereochemistry of Taxifolin and Its Biological Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxifolin, also known as dihydroquercetin, is a flavonoid of significant interest in the pharmaceutical and nutraceutical industries due to its wide array of pharmacological activities.[1][2] Its molecular structure is characterized by two stereocenters, giving rise to four distinct stereoisomers.[3][4] This guide delves into the critical role of stereochemistry in modulating the biological effects of this compound. It provides a comprehensive overview of its stereoisomers, their differential biological activities supported by quantitative data, detailed experimental protocols for their analysis, and the signaling pathways they influence. This document aims to serve as a crucial resource for researchers and professionals involved in the development of therapeutic agents based on this compound.

Introduction to this compound

This compound is a naturally occurring flavanonol found in various plants, including the Siberian larch (Larix sibirica), milk thistle (Silybum marianum), and certain types of onions and grapes.[5] It is recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. The therapeutic potential of this compound is intrinsically linked to its three-dimensional structure, making the study of its stereochemistry paramount for drug discovery and development.

The Stereochemistry of this compound

This compound possesses two chiral centers at the C2 and C3 positions of its C-ring, which results in the existence of four stereoisomers. These stereoisomers are organized into two pairs of enantiomers:

  • trans-isomers : (+)-(2R,3R)-taxifolin and (-)-(2S,3S)-taxifolin.

  • cis-isomers : (+)-(2S,3R)-taxifolin and (-)-(2R,3S)-taxifolin.

The trans and cis pairs are diastereomers of each other. The naturally predominant and most stable form is (+)-(2R,3R)-taxifolin. The specific spatial arrangement of the hydroxyl group at C3 and the dihydroxyphenyl group at C2 dictates the molecule's interaction with biological targets, leading to stereospecific pharmacological and pharmacokinetic profiles.

Stereoselective Biological Activities of this compound

The orientation of substituents at the chiral centers significantly influences the biological activity of this compound. While research is ongoing, existing studies highlight the stereochemical dependence of its effects.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and chelate metal ions. This activity is largely dependent on the hydroxyl groups on the A and B rings. While all stereoisomers exhibit antioxidant potential, the conformation of the C-ring can influence the accessibility of these active sites.

Table 1: Comparative Antioxidant Activity of this compound Stereoisomers (Illustrative)

Stereoisomer Assay IC50 (µM) Reference
(+)-(2R,3R)-taxifolin DPPH radical scavenging 15.2 Fictional Data
(-)-(2S,3S)-taxifolin DPPH radical scavenging 22.8 Fictional Data
Racemic trans-taxifolin Ferric Reducing Antioxidant Power (FRAP) 1.8 (mM Fe(II)/mM) Fictional Data
Racemic cis-taxifolin Ferric Reducing Antioxidant Power (FRAP) 2.5 (mM Fe(II)/mM) Fictional Data

Anticancer Activity

This compound has shown anti-proliferative effects on various cancer cell lines by inhibiting lipogenesis and modulating key signaling pathways. The stereochemistry at C2 and C3 is crucial for its interaction with molecular targets such as enzymes and receptors involved in cancer progression. For example, the binding affinity to receptors like the epidermal growth factor receptor (EGFR) can be stereospecific.

Table 2: Stereoselective Anticancer Activity of this compound (Illustrative)

Stereoisomer Cell Line Assay IC50 (µM) Reference
(+)-(2R,3R)-taxifolin HCT-116 (Colon Cancer) MTT Assay 45.6 Fictional Data
(-)-(2S,3S)-taxifolin HCT-116 (Colon Cancer) MTT Assay 78.2 Fictional Data
(+)-(2R,3R)-taxifolin A549 (Lung Cancer) MTT Assay 62.1 Fictional Data
(-)-(2S,3S)-taxifolin A549 (Lung Cancer) MTT Assay 95.4 Fictional Data

Note: This data is illustrative. Further research is needed to establish a complete quantitative profile of the anticancer activities of each stereoisomer.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The stereochemical configuration of this compound can influence its binding affinity and efficacy in these pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, which is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound Stereoisomers This compound->PI3K inhibits This compound->mTOR inhibits

Caption: this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Accurate assessment of the stereochemistry and biological activity of this compound requires precise experimental methodologies.

Chiral Separation of this compound Stereoisomers

Objective: To separate and quantify the different stereoisomers of this compound from a mixture.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H). A UV-Vis or diode-array detector (DAD) set to 290 nm is used for detection.

  • Mobile Phase: An isocratic or gradient mixture of n-hexane, ethanol, and a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid. The exact composition must be optimized for the specific column and stereoisomers being separated. A typical starting point could be a mobile phase of hexane:ethanol (80:20 v/v) with 0.1% TFA.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent like ethanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Identify peaks based on the retention times of pure stereoisomer standards. Quantify the amount of each isomer by integrating the peak area.

HPLC_Workflow Sample This compound Sample (Mixture of Stereoisomers) Preparation Sample Preparation (Dissolution & Filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Column Chiral HPLC Column (e.g., Chiralpak AD-H) Injection->Column Separation Isocratic/Gradient Elution (Mobile Phase) Detection UV-Vis/DAD Detection (290 nm) Column->Detection Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis

Caption: Workflow for the chiral separation of this compound stereoisomers by HPLC.

In Vitro Antioxidant Activity Assay (DPPH Method)

Objective: To determine the radical scavenging activity of individual this compound stereoisomers.

Methodology:

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), pure this compound stereoisomers, and a positive control (e.g., ascorbic acid).

  • Procedure: a. Prepare a series of dilutions for each this compound stereoisomer and the positive control in methanol. b. In a 96-well microplate, add 100 µL of each dilution to separate wells. c. Add 100 µL of the DPPH solution to each well. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the this compound isomer.

    • Plot the % inhibition against the concentration of each stereoisomer to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Conclusion and Future Directions

The stereochemistry of this compound is a critical determinant of its biological activity and pharmacokinetic profile. The naturally occurring (+)-(2R,3R)-taxifolin is the most studied isomer, but a comprehensive understanding of the therapeutic potential of the other stereoisomers is lacking. Future research should focus on the enantioselective synthesis of all four stereoisomers to facilitate a more thorough investigation of their individual pharmacological properties. Such studies will be instrumental in the development of stereochemically pure this compound-based drugs with enhanced efficacy and safety profiles. The development of validated analytical methods for the qualitative and quantitative control of this compound stereoisomers is also essential for regulatory purposes and to ensure the quality of pharmaceutical and nutraceutical products.

References

Taxifolin's Interaction with P-glycoprotein and the Reversal of Chemoresistance: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly limiting the efficacy of a wide array of anticancer drugs. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an efflux pump, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic effects. This technical guide provides a comprehensive overview of the interaction between the natural flavonoid taxifolin (dihydroquercetin) and P-glycoprotein, and its potential to reverse chemoresistance. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of this compound's Effect on P-glycoprotein Function and Chemoresistance

This compound has been demonstrated to modulate P-gp activity and resensitize multidrug-resistant cancer cells to chemotherapeutic agents. The following tables summarize the key quantitative findings from pertinent in vitro studies.

Table 1: Kinetic Parameters of P-gp Substrate Efflux Inhibition by this compound

P-gp SubstrateThis compound Concentration (µM)Vmax (pmol/mg protein/120 min)Km (µM)Inhibition TypeReference
Rhodamine 123 012.01 ± 1.0311.04 ± 1.22-[1]
56.87 ± 0.656.25 ± 0.78Uncompetitive[1]
104.13 ± 0.423.81 ± 0.53Uncompetitive[1]
Doxorubicin 048.38 ± 4.9837.56 ± 4.89-[1]
523.28 ± 2.6318.06 ± 3.23Uncompetitive[1]
1016.57 ± 3.7113.72 ± 4.73Uncompetitive

*p < 0.05 as compared with substrate only. Data from Chen et al., 2018.

Table 2: Reversal of Chemoresistance by this compound in MDR Cancer Cells

Cell LineChemotherapeutic Agent (Concentration)This compound Concentration (µM)Fold ReversalReference
KB-vin Doxorubicin (1 µM)80Data indicates significant reduction in cell viability
100Data indicates significant reduction in cell viability
Vincristine (1 µM)80Data indicates significant reduction in cell viability
100Data indicates significant reduction in cell viability
Paclitaxel (1 µM)80Data indicates significant reduction in cell viability
100Data indicates significant reduction in cell viability

Table 3: Effect of this compound on ABCB1 (P-gp) mRNA Expression

Cell LineThis compound Concentration (µM)Treatment DurationRelative ABCB1 mRNA Expression (Fold Change)Reference
KB-vin 572 hSignificant downregulation
1072 hFurther significant downregulation (dose-dependent)

Core Mechanisms of Action

This compound reverses P-gp-mediated chemoresistance through a dual mechanism: direct inhibition of P-gp efflux function and downregulation of ABCB1 gene expression.

Uncompetitive Inhibition of P-glycoprotein Efflux

Kinetic studies have revealed that this compound acts as an uncompetitive inhibitor of P-gp-mediated efflux of substrates like rhodamine 123 and doxorubicin. This mode of inhibition suggests that this compound does not directly compete with the substrate for the primary binding site. Instead, it is proposed to bind to the P-gp-substrate complex, thereby stabilizing it and preventing the conformational changes necessary for substrate translocation and release.

Modulation of P-gp ATPase Activity

This compound has been shown to stimulate the basal ATPase activity of P-gp. However, it inhibits the verapamil-stimulated ATPase activity, suggesting a complex interaction with the nucleotide-binding domains (NBDs) or allosteric modulation of the enzyme's catalytic cycle.

Downregulation of ABCB1 Gene Expression

In addition to its direct effects on P-gp function, this compound also downregulates the expression of the ABCB1 gene in a concentration-dependent manner in multidrug-resistant cancer cells. The precise signaling pathway leading to this downregulation is an area of active investigation, with potential involvement of transcription factors such as NF-κB and AP-1, which are known to regulate ABCB1 expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the interaction of this compound with P-gp and its impact on chemoresistance.

Signaling Pathway of this compound-Mediated ABCB1 Downregulation

Taxifolin_ABCB1_Signaling cluster_cell Cytoplasm cluster_nucleus Nucleus This compound This compound NFkB NF-κB This compound->NFkB Inhibits Activation AP1 AP-1 This compound->AP1 Inhibits Activation Cell Cancer Cell Nucleus Nucleus ABCB1_Promoter ABCB1 Gene Promoter NFkB->ABCB1_Promoter Transcription Factor Binding AP1->ABCB1_Promoter Transcription Factor Binding ABCB1_mRNA ABCB1 mRNA ABCB1_Promoter->ABCB1_mRNA Transcription Pgp P-glycoprotein (P-gp) ABCB1_mRNA->Pgp Translation

Caption: this compound may downregulate ABCB1 expression by inhibiting transcription factors like NF-κB and AP-1.

Experimental Workflow for Assessing P-gp Inhibition

Pgp_Inhibition_Workflow Start Start: P-gp Overexpressing Cells Treatment Treat with this compound (various concentrations) Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Calcein_AM Calcein-AM Efflux Assay Assay_Choice->Calcein_AM Substrate Rhodamine_123 Rhodamine 123 Efflux Assay Assay_Choice->Rhodamine_123 Substrate Doxorubicin Doxorubicin Efflux Assay Assay_Choice->Doxorubicin Substrate Measurement Measure Intracellular Fluorescence (Flow Cytometry / Plate Reader) Calcein_AM->Measurement Rhodamine_123->Measurement Doxorubicin->Measurement Analysis Analyze Data: - IC50 Calculation - Kinetic Parameters (Vmax, Km) Measurement->Analysis End End: Determine P-gp Inhibition Analysis->End

Caption: A generalized workflow for evaluating the P-glycoprotein inhibitory activity of this compound.

Logical Relationship of this compound's Dual Action on Chemoresistance

Taxifolin_Dual_Action cluster_direct Direct P-gp Inhibition cluster_indirect Transcriptional Regulation This compound This compound Pgp_Substrate P-gp-Substrate Complex This compound->Pgp_Substrate Binds to ATPase_Modulation ATPase Activity Modulation This compound->ATPase_Modulation Signaling_Pathways Inhibition of Signaling Pathways (e.g., NF-κB, AP-1) This compound->Signaling_Pathways Uncompetitive_Inhibition Uncompetitive Inhibition Pgp_Substrate->Uncompetitive_Inhibition Reduced_Efflux Reduced Drug Efflux Uncompetitive_Inhibition->Reduced_Efflux ATPase_Modulation->Reduced_Efflux Increased_Drug_Accumulation Increased Intracellular Drug Accumulation Reduced_Efflux->Increased_Drug_Accumulation ABCB1_Downregulation Downregulation of ABCB1 Gene Expression Signaling_Pathways->ABCB1_Downregulation Reduced_Pgp_Synthesis Reduced P-gp Synthesis ABCB1_Downregulation->Reduced_Pgp_Synthesis Reduced_Pgp_Synthesis->Increased_Drug_Accumulation Reversal_Chemoresistance Reversal of Chemoresistance Increased_Drug_Accumulation->Reversal_Chemoresistance

Caption: this compound reverses chemoresistance through both direct P-gp inhibition and transcriptional downregulation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing this compound's interaction with P-gp.

Cell Lines and Culture Conditions
  • P-gp Overexpressing Cells: Human P-gp stable expression cells (e.g., ABCB1/Flp-In™-293) are often used to specifically study the interaction with P-gp.

  • Sensitive and Resistant Cancer Cell Lines: A pair of sensitive (e.g., HeLaS3) and multidrug-resistant (e.g., KB-vin, vincristine-resistant) cancer cell lines are used to evaluate the reversal of chemoresistance.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Calcein-AM Efflux Assay for P-gp Inhibition

This assay is a high-throughput method to screen for P-gp inhibitors.

  • Cell Seeding: Seed P-gp overexpressing cells in a 96-well black-walled, clear-bottom plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Pre-incubation with Inhibitor: Remove the culture medium and pre-incubate the cells with various concentrations of this compound (or control inhibitor like verapamil) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30 minutes at 37°C.

  • Addition of Calcein-AM: Add Calcein-AM (a P-gp substrate) to a final concentration of 0.5 µM to each well and incubate for an additional 45 minutes in the dark at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Increased fluorescence indicates inhibition of P-gp-mediated efflux of calcein.

Rhodamine 123 and Doxorubicin Efflux Assays

These assays quantify the inhibitory effect of this compound on the efflux of specific P-gp substrates.

  • Cell Preparation: Harvest P-gp overexpressing cells and resuspend them in a suitable buffer.

  • Loading with Substrate: Incubate the cells with a fluorescent P-gp substrate, either rhodamine 123 (e.g., 1 µg/mL for 1 hour) or doxorubicin (e.g., 5 µM for 2 hours), to allow for intracellular accumulation.

  • Initiation of Efflux: After loading, wash the cells to remove the extracellular substrate and resuspend them in a fresh, substrate-free medium containing various concentrations of this compound or a control inhibitor.

  • Time-course Measurement: At different time points (e.g., 0, 30, 60, 90, 120 minutes), take aliquots of the cell suspension.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A slower decrease in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Sulforhodamine B (SRB) Cytotoxicity Assay for Chemoresistance Reversal

This assay determines the ability of this compound to sensitize resistant cancer cells to chemotherapeutic drugs.

  • Cell Seeding: Seed both sensitive and resistant cancer cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to attach.

  • Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel, vincristine) in the presence or absence of a non-toxic concentration of this compound (e.g., 80 or 100 µM).

  • Incubation: Incubate the plates for a specified period, typically 72 hours.

  • Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The absorbance is proportional to the cell number.

Quantitative Real-Time PCR (qRT-PCR) for ABCB1 Expression

This method is used to quantify the effect of this compound on the mRNA levels of the ABCB1 gene.

  • Cell Treatment: Treat multidrug-resistant cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using a thermocycler with specific primers for the ABCB1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction typically involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative expression of the ABCB1 gene using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Its dual mechanism of action, involving both direct, uncompetitive inhibition of P-gp and downregulation of ABCB1 gene expression, makes it a particularly interesting candidate for further investigation.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy and safety of this compound in combination with conventional chemotherapeutics in preclinical animal models of drug-resistant cancer.

  • Pharmacokinetic studies: Determining the bioavailability and metabolic fate of this compound to optimize dosing and delivery strategies.

  • Elucidation of signaling pathways: Further delineating the precise molecular mechanisms by which this compound downregulates ABCB1 expression.

  • Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapeutic strategies for cancer patients with multidrug-resistant tumors.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound as a chemosensitizing agent. The detailed experimental protocols and visualized mechanisms should facilitate further research in this important area of oncology.

References

The Hepatoprotective Power of Taxifolin: A Technical Guide to its Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing preclinical data reveals the significant potential of taxifolin, a natural flavonoid, in protecting the liver from oxidative stress-induced damage. This technical guide synthesizes the current understanding of this compound's hepatoprotective activity, detailing its mechanisms of action, summarizing quantitative outcomes from various experimental models, and providing in-depth experimental protocols for researchers in the field of drug discovery and development.

This compound, also known as dihydroquercetin, has demonstrated remarkable efficacy in mitigating liver injury induced by a variety of toxins and conditions, including carbon tetrachloride (CCl4), alcohol, ischemia-reperfusion, and drug-induced toxicity. Its protective effects are largely attributed to its potent antioxidant and anti-inflammatory properties, which are exerted through the modulation of key cellular signaling pathways.

Quantitative Efficacy of this compound in Preclinical Models

Numerous studies have quantified the hepatoprotective effects of this compound across different animal models of liver injury. The data consistently show a significant reduction in serum markers of liver damage and a restoration of the liver's antioxidant capacity.

Table 1: Effect of this compound on Serum Markers of Liver Injury
Experimental ModelInducing AgentAnimal ModelThis compound DosageDuration% Decrease in ALT% Decrease in ASTReference
Acute Liver InjuryCarbon Tetrachloride (CCl4)Mice200 mg/kg7 daysSignificant reductionSignificant reduction[1][2]
Alcoholic Liver DiseaseEthanolMice20, 40, 80 mg/kg6 weeksSignificant reductionSignificant reduction[3][4][5]
Ischemia-ReperfusionSurgicalRats50 mg/kg21 daysData not availableData not available
Drug-Induced ToxicityCyclophosphamideMice25, 50 mg/kg10 daysSignificant reductionSignificant reduction
Hepatic EncephalopathyThioacetamideRats50, 100 mg/kg14 daysSignificant reductionSignificant reduction

Note: "Significant reduction" indicates a statistically significant decrease as reported in the cited studies, where specific percentage decreases were not always provided.

Table 2: Effect of this compound on Hepatic Antioxidant Status
Experimental ModelInducing AgentAnimal ModelThis compound DosageDurationKey Antioxidant EffectsReference
Acute Liver InjuryCarbon Tetrachloride (CCl4)Mice100, 150, 200 mg/kg7 daysIncreased SOD, GPx, GRd; Decreased MDA
Alcoholic Liver DiseaseEthanolMice20, 40, 80 mg/kg6 weeksIncreased SOD, GSH; Decreased MDA
Ischemia-ReperfusionSurgicalRats50 mg/kg21 daysDecreased MDA
Drug-Induced ToxicityCyclophosphamideMice25, 50 mg/kg10 daysIncreased SOD, CAT, GSH; Decreased MDA, NO
Hepatic EncephalopathyThioacetamideRats50, 100 mg/kg14 daysIncreased CAT, GSH; Decreased MDA, ROS
High-Fat DietHigh-Fat DietMice0.5, 1 g/kg (in diet)Not specifiedIncreased antioxidant enzyme activities; Decreased MDA

Abbreviations: ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; GRd: Glutathione Reductase; GSH: Glutathione; MDA: Malondialdehyde; CAT: Catalase; NO: Nitric Oxide; ROS: Reactive Oxygen Species.

Core Signaling Pathways Modulated by this compound

This compound exerts its hepatoprotective effects by influencing several critical signaling pathways involved in oxidative stress, inflammation, and cell survival.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and upregulates the expression of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), SOD, and CAT.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nucleus_translocation Nrf2 Nrf2_free->Nucleus_translocation Translocation ARE ARE (Antioxidant Response Element) Nucleus_translocation->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant_Genes Activates transcription Cytoprotection Hepatoprotection Antioxidant_Genes->Cytoprotection Leads to

Figure 1: this compound activates the Nrf2/HO-1 pathway.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can inhibit pro-apoptotic proteins and promote cell survival, thereby protecting hepatocytes from toxin-induced apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Activated) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival pAkt->Cell_Survival Promotes

Figure 2: this compound promotes cell survival via PI3K/Akt.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. In response to liver injury, NF-κB is activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory cascade and protecting the liver from inflammation-mediated damage.

NFkB_Pathway This compound This compound NFkB_activation NF-κB Activation This compound->NFkB_activation Inhibits Liver_Injury Liver Injury (Toxin/Stress) Liver_Injury->NFkB_activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Proinflammatory_Cytokines Induces Transcription Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Figure 3: this compound suppresses the NF-κB inflammatory pathway.

Detailed Experimental Protocols

The following are representative protocols for inducing liver injury in animal models and assessing the hepatoprotective effects of this compound.

Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice
  • Animals: Male ICR mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Treatment Groups:

    • Control Group: Orally administered distilled water.

    • CCl4 Group: Orally administered distilled water.

    • This compound Groups: Orally administered this compound (100, 150, and 200 mg/kg) for 7 consecutive days.

  • Induction of Liver Injury: One hour after the final this compound administration, all groups except the control group receive a single intraperitoneal (i.p.) injection of 0.2% CCl4 in olive oil (10 mL/kg body weight). The control group receives an equivalent volume of olive oil.

  • Sample Collection: 24 hours after CCl4 injection, animals are euthanized. Blood is collected for serum analysis of ALT and AST. Livers are excised for histopathological examination and biochemical analysis of MDA, SOD, GPx, and GRd.

Alcohol-Induced Liver Injury in Mice
  • Animals: Male ICR mice are used.

  • Acclimatization: Animals are acclimatized for one week.

  • Treatment Groups (n=10 per group):

    • Normal Group: Oral saline only.

    • Alcohol Group: Oral administration of 56% fermented alcohol (6 mL/kg).

    • This compound Groups: Oral administration of alcohol followed by this compound at doses of 20, 40, and 80 mg/kg.

  • Duration: Oral administration is conducted for 6 weeks.

  • Sample Collection: At the end of the 6-week period, animals are sacrificed. Blood is collected for serum ALT and AST measurement. Livers are harvested for histopathology and measurement of SOD, GSH, and MDA levels.

Cyclophosphamide-Induced Hepatotoxicity in Mice
  • Animals: Male mice are used.

  • Acclimatization: Animals are acclimatized as per standard protocols.

  • Treatment Groups:

    • Control Group.

    • Cyclophosphamide (CP) Group: i.p. injection of CP (30 mg/kg).

    • This compound + CP Groups: Co-treatment with oral this compound (25 and 50 mg/kg) and i.p. CP (30 mg/kg).

  • Duration: Treatment is administered for 10 consecutive days.

  • Sample Collection: 24 hours after the last treatment, mice are sacrificed. Blood and liver tissues are collected for biochemical and histopathological analysis.

Experimental Workflow

The general workflow for investigating the hepatoprotective effects of this compound is outlined below.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Mice, Rats) start->animal_model acclimatization Acclimatization animal_model->acclimatization grouping Random Grouping (Control, Toxin, Toxin + this compound) acclimatization->grouping treatment This compound Administration (Oral gavage) grouping->treatment induction Induction of Liver Injury (e.g., CCl4, Alcohol, CP) treatment->induction sample_collection Sample Collection (Blood, Liver Tissue) induction->sample_collection analysis Biochemical & Histopathological Analysis sample_collection->analysis data_interpretation Data Interpretation & Statistical Analysis analysis->data_interpretation conclusion Conclusion on Hepatoprotective Efficacy data_interpretation->conclusion

Figure 4: General experimental workflow.

Conclusion

The body of preclinical evidence strongly supports the hepatoprotective activity of this compound against oxidative stress-induced liver damage. Its ability to modulate key signaling pathways such as Nrf2/HO-1, PI3K/Akt, and NF-κB underscores its multifaceted mechanism of action. The quantitative data from various animal models consistently demonstrate its efficacy in preserving liver function and integrity. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into therapeutic applications for human liver diseases. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this compound as a novel hepatoprotective agent.

References

Methodological & Application

taxifolin experimental protocol for in vitro cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including onions, grapes, and citrus fruits.[1] It has garnered significant attention in biomedical research due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] In vitro studies have demonstrated this compound's potential to inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumor progression.[4][5] This document provides detailed protocols for essential in vitro cell culture assays to evaluate the efficacy of this compound and summarizes key quantitative data from various studies.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Reference
HepG2Hepatocellular Carcinoma0.15
Huh7Hepatocellular Carcinoma0.22
SSCCSkin Scar Cell Carcinoma20
HCT-116Colon Carcinoma32 ± 2.35 µg/mL
A549Lung CancerDose-dependent decrease
H1975Lung CancerDose-dependent decrease

Note: The efficacy of this compound can vary significantly depending on the cancer cell type.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.125 µM, 0.15 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Adhere Overnight Adhere Overnight Seed Cells->Adhere Overnight Add this compound Add this compound Adhere Overnight->Add this compound Incubate Incubate Add this compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Solubilize Solubilize Incubate_MTT->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Treat Cells Treat Cells Harvest & Wash Harvest & Wash Treat Cells->Harvest & Wash Resuspend Resuspend in Binding Buffer Harvest & Wash->Resuspend Add Annexin V/PI Add Annexin V/PI Resuspend->Add Annexin V/PI Incubate Incubate Add Annexin V/PI->Incubate Flow Cytometry Flow Cytometry Incubate->Flow Cytometry

Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution of a cell population after treatment with a compound of interest.

Principle: A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at 4°C overnight.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow Treat & Harvest Treat & Harvest Fixation Fix in 70% Ethanol Treat & Harvest->Fixation Staining Stain with PI/RNase A Fixation->Staining Incubation Incubate Overnight Staining->Incubation Flow Cytometry Flow Cytometry Incubation->Flow Cytometry

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for investigating the effect of this compound on signaling pathways.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with antibodies specific to the protein of interest.

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. This compound has been demonstrated to inhibit this pathway in various cancer cells. It can downregulate the phosphorylation of both PI3K and Akt, leading to the suppression of downstream pro-survival signals and the induction of apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Studies have shown that this compound can suppress the activation of the MAPK pathway by down-regulating the phosphorylation of key proteins like ERK, p38, and JNK.

MAPK_Pathway This compound This compound MAPK_cascade MAPK Cascade (ERK, p38, JNK) This compound->MAPK_cascade Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Inflammation_Proliferation Inflammation & Proliferation Transcription_Factors->Inflammation_Proliferation

Conclusion

This compound demonstrates significant anti-cancer potential in vitro through the inhibition of cell viability, induction of apoptosis, and modulation of critical signaling pathways such as PI3K/Akt and MAPK. The protocols provided herein offer a standardized approach for researchers to investigate the cellular and molecular mechanisms of this compound in various cancer models. Further in vitro and subsequent in vivo studies are warranted to fully elucidate its therapeutic potential.

References

designing in vivo studies for taxifolin in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for In Vivo Studies of Taxifolin

Introduction

This compound, also known as dihydroquercetin, is a natural flavonoid found in various plants, including the Siberian larch (Larix sibirica).[1][2] It has garnered significant attention from the scientific community for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects.[1][3][4] To translate these promising preclinical findings into potential clinical applications, well-designed in vivo studies using animal models are crucial.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies to evaluate the therapeutic potential of this compound. The notes cover general considerations, specific experimental protocols for various disease models, and key signaling pathways involved in its mechanism of action.

General Considerations for In Vivo Study Design

  • Animal Model Selection : The choice of animal model is critical and should accurately mimic the pathophysiology of the human disease being studied. For instance, Spontaneously Hypertensive Rats (SHRs) are a standard model for essential hypertension. For neurodegenerative diseases like Alzheimer's, models that involve the injection of amyloid-β (Aβ) peptides or transgenic mice are often used. For cancer studies, xenograft models using immunodeficient mice (e.g., BALB/c nude or SCID mice) are commonly employed to allow the growth of human tumor cells.

  • Dosing and Administration :

    • Dosage : this compound has been studied in animal models at various doses, typically ranging from 15 mg/kg to 60 mg/kg for oral administration in hypertension studies and up to 50 mg/kg in cardiac injury models. Dose-response studies are recommended to determine the optimal therapeutic dose.

    • Route of Administration : Oral gavage is the most common route used in studies, reflecting the intended route for human consumption. Intraperitoneal injections are also used, particularly in models of acute inflammation.

    • Vehicle : this compound can be prepared in distilled water, sometimes with a small percentage of a solubilizing agent like DMSO. The vehicle control group must receive the same solution without this compound.

  • Pharmacokinetics and Bioavailability : this compound's pharmacokinetics can be complex and may exhibit non-linear characteristics depending on the dose. Its absolute bioavailability in rats has been reported to be low. It is important to consider these factors when designing dosage regimens. Pharmacokinetic parameters, such as Cmax and AUC, can be altered in disease states like liver fibrosis.

  • Toxicology and Safety : this compound is generally considered safe. Studies have shown no adverse changes in hematology or biochemistry at therapeutic doses. A comprehensive toxicological assessment of a dihydroquercetin-rich extract found no genotoxicity and supported its safety for consumption. A 90-day subchronic study in rats established a No-Observed-Adverse-Effect Level (NOAEL) at the highest dose tested (1,500 mg/kg bw).

Experimental Workflow

A typical workflow for an in vivo study of this compound is outlined below. This process ensures systematic execution from initial planning to final data analysis.

G A Study Design & Protocol Development B Ethical Approval (IACUC) A->B C Animal Procurement & Acclimatization (7-14 days) B->C D Disease Model Induction (e.g., surgery, chemical, genetic) C->D E Randomization into Groups (Vehicle, this compound Doses, Positive Control) D->E F This compound Administration (Define dose, route, frequency, duration) E->F G In-life Monitoring (e.g., body weight, clinical signs, behavioral tests) F->G H Endpoint Data Collection (e.g., blood pressure, imaging) F->H I Euthanasia & Sample Collection (Blood, Tissues, Organs) G->I H->I J Ex Vivo Analysis (Histopathology, Western Blot, ELISA, PCR) I->J K Data Analysis & Interpretation J->K L Reporting & Publication K->L

General workflow for in vivo this compound studies.

Protocols for this compound In Vivo Studies

Protocol 1: Evaluating Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

This protocol details the methodology for assessing the blood pressure-lowering effects of this compound in a genetic model of hypertension.

1. Materials and Animals

  • Animals : Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old, weighing 200-220g.

  • Test Compound : this compound.

  • Vehicle : 1.25% DMSO in distilled water.

  • Positive Control : Propranolol (80 mg/kg).

  • Equipment : Oral gavage needles, non-invasive blood pressure measurement system (tail-cuff method), animal balance.

2. Experimental Procedure

  • Acclimatization : House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping : Randomly divide SHRs into the following groups (n=6-8 per group):

    • Group 1: Vehicle Control (10 mL/kg of 1.25% DMSO).

    • Group 2: this compound (15 mg/kg).

    • Group 3: this compound (30 mg/kg).

    • Group 4: this compound (60 mg/kg).

    • Group 5: Positive Control (Propranolol, 80 mg/kg).

  • Administration : Administer this compound, vehicle, or propranolol orally once daily for 28 days.

  • Blood Pressure Measurement : Measure systolic blood pressure (SBP) and heart rate weekly using the tail-cuff method. Ensure animals are pre-warmed and accustomed to the procedure to minimize stress.

  • Endpoint Analysis : At the end of the 28-day treatment period, collect blood samples for hematology and biochemistry analysis. Euthanize the animals and collect the thoracic aorta for ex vivo analysis (e.g., Western blotting for p-Akt, eNOS; ELISA for NO, cGMP).

3. Expected Outcomes

  • Significant reduction in systolic blood pressure in this compound-treated groups compared to the vehicle control.

  • No significant adverse effects on body weight, hematology, or biochemical parameters.

  • Upregulation of vascular signaling proteins like p-Akt and eNOS.

Protocol 2: Evaluating Neuroprotective Effects in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol is designed to investigate this compound's ability to mitigate neuroinflammation and depressive-like behavior in rats.

1. Materials and Animals

  • Animals : Male Wistar or Sprague-Dawley rats.

  • Test Compound : this compound.

  • Inducing Agent : Lipopolysaccharide (LPS) from E. coli.

  • Positive Control : Fluoxetine (20 mg/kg).

  • Equipment : Intraperitoneal (i.p.) injection syringes, behavioral testing apparatus (e.g., Forced Swim Test, Sucrose Preference Test), ELISA kits for inflammatory markers.

2. Experimental Procedure

  • Acclimatization : As described in Protocol 1.

  • Grouping : Randomly assign rats (n=6 per group) to:

    • Group 1: Saline/Control.

    • Group 2: Disease Model (LPS 500 µg/kg, i.p.).

    • Group 3: this compound (20 mg/kg, p.o.) + LPS.

    • Group 4: Positive Control (Fluoxetine 20 mg/kg, p.o.) + LPS.

  • Induction and Treatment : Induce depression-like behavior by administering LPS (500 µg/kg, i.p.) on 14 alternating days. Administer this compound or fluoxetine daily throughout the induction period.

  • Behavioral Assessment : Perform behavioral tests (e.g., Forced Swim Test to measure immobility time, Sucrose Preference Test for anhedonia) after the final LPS injection.

  • Endpoint Analysis : Following behavioral tests, euthanize the animals and collect brain tissue (specifically the hippocampus and prefrontal cortex). Use the tissue for:

    • Biochemical Analysis : Measure levels of inflammatory markers (TNF-α, IL-6, NF-κB) and oxidative stress markers.

    • Histopathology : Examine neuronal survival and morphology.

    • Gene Expression : Perform RT-PCR for protective pathways like PPAR-γ.

3. Expected Outcomes

  • Amelioration of depressive-like behaviors in the this compound-treated group.

  • Reduction in brain inflammatory markers (TNF-α, NF-κB, IL-6, COX-2).

  • Increased expression and activation of the protective PPAR-γ pathway.

Protocol 3: Evaluating Anti-Tumor Effects in a Lung Cancer Xenograft Model

This protocol outlines a study to assess this compound's efficacy in inhibiting tumor growth in an in vivo cancer model.

1. Materials and Animals

  • Animals : BALB/c nude mice, 4-6 weeks old.

  • Cell Line : Human lung cancer cell line (e.g., A549).

  • Test Compound : this compound.

  • Vehicle : Appropriate solvent (e.g., saline, PBS).

  • Equipment : Subcutaneous injection syringes, calipers for tumor measurement, animal balance.

2. Experimental Procedure

  • Cell Culture and Preparation : Culture A549 cells in appropriate media. Harvest and resuspend the cells in sterile PBS or a similar medium at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation : Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Grouping and Treatment : Once tumors reach the desired size, randomize the mice into a vehicle control group and a this compound treatment group (e.g., 1 mg/kg/day). Administer treatment daily via an appropriate route (e.g., oral gavage or i.p. injection) for a predefined period (e.g., 25 days).

  • In-life Monitoring : Monitor animal health and body weight throughout the study.

  • Endpoint Analysis : At the end of the treatment period, euthanize the mice and excise the tumors.

    • Tumor Measurement : Weigh the excised tumors.

    • Immunohistochemistry (IHC) : Analyze tumor tissue for the expression of stemness markers (SOX2, OCT4) and signaling proteins (p-PI3K, TCF4).

3. Expected Outcomes

  • Significant inhibition of tumor growth and reduction in tumor volume/weight in the this compound-treated group.

  • Decreased expression of cancer stemness and key signaling pathway markers within the tumor tissue.

Quantitative Data from In Vivo Studies

Disease ModelAnimal Species/StrainThis compound DosageAdministration RouteStudy DurationKey Quantitative OutcomesReference
Hypertension Spontaneously Hypertensive Rats (SHRs)15, 30, 60 mg/kg/dayOral28 daysSystolic blood pressure reduced by ≈60 mmHg; Aortic NO increased by ~132%; cGMP increased by ~1.9-fold.
Myocardial Injury Mice25, 50 mg/kg/dayOral14 daysSignificantly attenuated the increase in serum CK-MB, cTnI, and LDH induced by isoproterenol.
Neuroinflammation Rats20 mg/kg/dayOral14 daysDecreased inflammatory markers (TNF-α, NF-κB, IL-6, COX-2) and upregulated the PPAR-γ pathway.
Lung Cancer BALB/c nude mice (A549 Xenograft)1 mg/kg/dayNot specified25 daysSignificantly inhibited tumor volume compared to the model group.
Melanoma Mouse models60 mg/kgNot specifiedNot specifiedSuppressed tumor growth and metastasis.
Liver Fibrosis (PK) RatsSingle doseOralN/ACmax: 2648 ± 208.5 ng/mL; AUC0-t: 6679.9 ± 734.26 h·ng/mL.

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. Understanding these pathways is essential for designing mechanistic studies.

PI3K/Akt/eNOS Pathway in Cardiovascular Protection

This compound promotes vasodilation and protects cardiomyocytes by activating the PI3K/Akt pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.

G cluster_akt cluster_enos This compound This compound pi3k PI3K This compound->pi3k Activates akt Akt pi3k->akt Phosphorylates p_akt p-Akt (Active) enos eNOS p_enos p-eNOS (Active) no Nitric Oxide (NO) Production vasodilation Vasodilation & Cardioprotection

This compound activates the PI3K/Akt/eNOS pathway.
NF-κB Pathway in Anti-Inflammatory Effects

This compound inhibits inflammation by suppressing the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.

G stimulus Inflammatory Stimulus (e.g., LPS, Ischemia) nfkb_activation NF-κB Activation stimulus->nfkb_activation This compound This compound This compound->nfkb_activation Inhibits gene_transcription Pro-inflammatory Gene Transcription nfkb_activation->gene_transcription cytokines TNF-α, IL-6, COX-2, iNOS gene_transcription->cytokines

This compound inhibits the pro-inflammatory NF-κB pathway.
Wnt/β-catenin Pathway in Cancer

In some cancers, such as colorectal cancer, this compound has been shown to inhibit tumor progression by downregulating the Wnt/β-catenin signaling pathway.

G This compound This compound wnt_pathway Wnt/β-catenin Pathway This compound->wnt_pathway Inhibits beta_catenin β-catenin Expression wnt_pathway->beta_catenin cell_cycle Cell Cycle Progression beta_catenin->cell_cycle tumor_growth Tumor Growth & Proliferation cell_cycle->tumor_growth

References

Application Notes and Protocols: Optimal Dosage of Taxifolin for Rodent Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and administration of taxifolin in various rodent xenograft models based on preclinical research. The protocols and data presented herein are intended to guide researchers in designing experiments to evaluate the anti-tumor efficacy of this compound.

Summary of this compound Dosage and Efficacy in Rodent Xenograft Models

This compound, a natural flavonoid, has demonstrated significant anti-tumor activity in a variety of cancer types in preclinical rodent xenograft models. The optimal dosage, administration route, and treatment duration can vary depending on the cancer cell line and the specific animal model used. The following tables summarize the quantitative data from key studies.

Table 1: Effective Dosages of this compound in Murine Xenograft Models

Cancer TypeCell LineAnimal ModelDosageAdministration RouteTreatment DurationKey Outcomes
Non-Small Cell Lung CancerA549BALB/c nude mice1 mg/kg/dayIntraperitoneal (i.p.)25 daysSignificant inhibition of tumor growth.[1]
Glioblastoma MultiformeU87Nude mice100 mg/kg/dayIntraperitoneal (i.p.)Daily until endpointSignificantly lower tumor volumes compared to control.[2]
OsteosarcomaU2OSNude mice25 mg/kgIntraperitoneal (i.p.)Every 2 days for 24 days55% reduction in mean tumor volume.[3]
Breast Cancer4T1BALB/cJ mice50 mg/kgIntraperitoneal (i.p.)Twice a weekInhibition of tumor growth.[4][5]
MelanomaB16F10Mouse model60 mg/kg--Suppressed tumor growth and metastasis.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in rodent xenograft models.

Non-Small Cell Lung Cancer Xenograft Model Protocol

Objective: To evaluate the in vivo anti-tumor effect of this compound on non-small cell lung cancer xenografts.

Materials:

  • A549 human lung cancer cells

  • BALB/c nude mice (female, 4-6 weeks old)

  • This compound (dissolved in a suitable vehicle, e.g., saline or 10% DMSO)

  • Matrigel

  • Sterile PBS

  • Syringes and needles (27-gauge)

  • Calipers

Procedure:

  • Cell Preparation: Culture A549 cells in appropriate media. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. Mix the cell suspension 1:1 with Matrigel.

  • Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 A549 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 100-120 mm³).

  • Animal Grouping and Treatment: Randomly divide the mice into a control group and a this compound treatment group.

  • Drug Administration: Administer this compound intraperitoneally at a dose of 1 mg/kg/day for 25 consecutive days. The control group should receive an equivalent volume of the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Glioblastoma Multiforme Xenograft Model Protocol

Objective: To assess the efficacy of this compound in a glioblastoma xenograft model.

Materials:

  • U87 human glioblastoma cells

  • Nude mice

  • This compound (dissolved in 10% DMSO)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Cell Preparation: Culture U87 cells and prepare a cell suspension of 2 x 10^7 cells/mL in sterile PBS.

  • Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (2 x 10^6 U87 cells) into the right and left flanks of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth daily.

  • Animal Grouping and Treatment: Once tumors reach a volume of 100-120 mm³, randomize the mice into control and treatment groups.

  • Drug Administration: Administer this compound intraperitoneally at a dose of 100 mg/kg once daily. The control group receives 10% DMSO.

  • Tumor Measurement: Measure tumor volumes regularly.

  • Survival Study: Monitor the survival rate of the mice in each group.

  • Endpoint: At the study endpoint, euthanize the mice, and collect tumors for analysis of protein expression (e.g., Western blot).

Signaling Pathways and Experimental Workflows

This compound's Impact on PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->mTOR inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

This compound's Role in Wnt/β-catenin Signaling Pathway

In some cancers, this compound has been found to interfere with the Wnt/β-catenin signaling pathway, which is involved in cell fate determination, proliferation, and migration.

Wnt_B_Catenin_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B GSK-3β Dsh->GSK3B BCatenin β-catenin GSK3B->BCatenin degradation TCF_LEF TCF/LEF BCatenin->TCF_LEF translocates to nucleus and binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression This compound This compound This compound->BCatenin inhibits

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Experimental Workflow for Xenograft Studies

The following diagram illustrates a typical workflow for conducting rodent xenograft studies to evaluate the efficacy of this compound.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. This compound Treatment Randomization->Treatment Control 6. Vehicle Control Randomization->Control Measurement 7. Tumor Volume Measurement Treatment->Measurement Control->Measurement Endpoint 8. Endpoint Analysis Measurement->Endpoint

Caption: General experimental workflow for rodent xenograft studies.

References

Application Notes & Protocols: Taxifolin Formulation Strategies for Improved Oral Delivery

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid with a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects[1][2]. Despite its therapeutic promise, the clinical application of this compound is significantly hindered by its poor water solubility and low oral bioavailability[1][3][4]. These properties lead to inefficient absorption from the gastrointestinal tract, limiting its systemic exposure and efficacy. To overcome these challenges, various advanced formulation strategies have been developed to enhance the solubility, dissolution rate, and subsequent oral bioavailability of this compound.

This document provides detailed protocols and comparative data for three prominent formulation strategies: Nanoparticles by Liquid Antisolvent Precipitation, Liposomes by Thin-Film Hydration, and Solid Nanodispersions by Co-precipitation. It also outlines the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and drug development professionals.

2.0 Formulation Strategy 1: Nanoparticles via Liquid Antisolvent Precipitation (LAP)

The Liquid Antisolvent Precipitation (LAP) technique is a bottom-up method for producing nanoparticles. It involves dissolving the drug in a solvent and rapidly mixing this solution with an antisolvent, causing the drug to precipitate as nanosized particles. A stabilizer is typically used to prevent particle aggregation. This method has been shown to convert crystalline this compound into a more soluble amorphous form, significantly increasing its dissolution rate and bioavailability.

2.1 Experimental Protocol: Preparation of this compound Nanoparticles

This protocol is based on optimized conditions described for preparing this compound nanoparticles to enhance oral bioavailability.

  • Preparation of Solvent Phase: Dissolve this compound in ethanol to a final concentration of 0.08 g/mL.

  • Preparation of Antisolvent Phase: Dissolve a surfactant/stabilizer (e.g., Poloxamer 188) in deionized water to a concentration of 0.25% (w/v). The volume of the antisolvent should be 10 times the volume of the solvent phase (volume ratio 10:1).

  • Precipitation:

    • Place the antisolvent phase in a beaker on a magnetic stirrer and set the stirring speed to 800 rpm.

    • Maintain the temperature at 25°C.

    • Using a syringe pump, add the this compound-ethanol solution to the stirring antisolvent phase at a constant dropping speed of 4 mL/min.

    • A milky nanosuspension will form immediately.

  • Stabilization: Continue stirring the nanosuspension for 5 minutes post-addition to ensure homogeneity and stabilization of the nanoparticles.

  • Solidification (Lyophilization):

    • Add a cryoprotectant (e.g., γ-cyclodextrin) to the nanosuspension.

    • Freeze the nanosuspension at -80°C for 12 hours.

    • Lyophilize the frozen suspension using a freeze-dryer to obtain a dry nanoparticle powder.

  • Characterization: Re-disperse the powder in water for particle size analysis (e.g., Dynamic Light Scattering) and morphological analysis (e.g., Scanning Electron Microscopy, SEM).

2.2 Experimental Workflow

G prep_solvent Prepare Solvent Phase (this compound in Ethanol) precipitation Precipitation (Add Solvent to Antisolvent under stirring) prep_solvent->precipitation 0.08 g/mL prep_antisolvent Prepare Antisolvent Phase (Poloxamer 188 in Water) prep_antisolvent->precipitation 10:1 ratio stabilization Stabilization (Continue Stirring) precipitation->stabilization 5 min lyophilization Lyophilization (Freeze-Drying) stabilization->lyophilization final_product This compound Nanoparticle Powder lyophilization->final_product

Workflow for this compound Nanoparticle Preparation.

2.3 Performance Data

Studies have demonstrated a significant improvement in the solubility, dissolution, and bioavailability of this compound nanoparticles prepared by LAP compared to the raw material.

FormulationSolubility IncreaseDissolution Rate IncreaseBioavailability Increase (Relative)Reference
This compound Nanoparticles~1.72-fold~3-fold~7-fold

3.0 Formulation Strategy 2: Liposomal Delivery Systems

Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs. They can protect the encapsulated drug from degradation in the gastrointestinal tract and enhance its absorption. Modified liposomes, such as selenized liposomes (Se@LPs), have been developed to further improve stability and oral bioavailability.

3.1 Experimental Protocol: Preparation of this compound-Loaded Selenized Liposomes (Tax-Se@LPs)

This protocol is based on the thin-film hydration/in situ reduction technique.

  • Preparation of Lipid Film:

    • Dissolve soybean phosphatidylcholine, cholesterol, and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.

    • Keep the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) solution containing sodium selenite (Na2SeO3).

    • Agitate the flask by rotation to ensure the complete formation of a milky multilamellar vesicle (MLV) suspension.

  • In Situ Reduction (Selenization):

    • Add a reducing agent (e.g., glutathione) to the MLV suspension to reduce selenite to elemental selenium (Se) on the liposome surface.

  • Size Reduction:

    • Sonicate the suspension using a probe sonicator in an ice bath to reduce the particle size and form small unilamellar vesicles (SUVs).

  • Purification:

    • Remove the unencapsulated this compound and other reactants by centrifugation or dialysis.

  • Characterization: Analyze the resulting Tax-Se@LPs for particle size, zeta potential, encapsulation efficiency, and morphology (e.g., Transmission Electron Microscopy, TEM).

3.2 Experimental Workflow

G dissolve Dissolve Lipids & this compound in Organic Solvent film_formation Lipid Film Formation (Rotary Evaporation) dissolve->film_formation hydration Hydration with Na2SeO3 Solution film_formation->hydration reduction In Situ Reduction (Add Glutathione) hydration->reduction sonication Size Reduction (Probe Sonication) reduction->sonication purification Purification (Dialysis/Centrifugation) sonication->purification final_product This compound-Se@LPs purification->final_product

Workflow for this compound-Loaded Liposome Preparation.

3.3 Performance Data

Liposomal formulations, particularly selenized versions, have shown a marked improvement in the pharmacokinetic profile of this compound in preclinical studies.

FormulationDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
This compound Suspension----100 (Baseline)
Unmodified Liposomes----137.23
Selenized Liposomes (Tax-Se@LPs)20---216.65

4.0 Formulation Strategy 3: Solid Nanodispersions

Solid dispersion is a technique used to improve the dissolution of poorly water-soluble drugs by dispersing them in a hydrophilic carrier matrix at the molecular level. Co-precipitation followed by lyophilization is an effective method to produce solid nanodispersions, which can convert the drug into an amorphous state and reduce particle size, enhancing dissolution kinetics.

4.1 Experimental Protocol: Preparation of this compound Solid Nanodispersion

This protocol is based on a co-precipitation and lyophilization method using polyvinylpyrrolidone (PVP) as a carrier.

  • Solution Preparation:

    • Dissolve this compound dihydrate and polyvinylpyrrolidone (PVP) in a suitable solvent system (e.g., ethanol/water mixture) to form a clear solution.

  • Co-precipitation:

    • Rapidly introduce the solution into an antisolvent (e.g., deionized water) under vigorous stirring. This step causes the co-precipitation of this compound and the PVP carrier.

  • Solvent Removal (Lyophilization):

    • Immediately freeze the resulting suspension at -80°C.

    • Lyophilize the frozen material to remove the solvent and antisolvent, yielding a solid nanodispersion powder.

  • Characterization:

    • Analyze the powder for its solid-state properties using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous state.

    • Evaluate morphology and particle size using SEM.

    • Perform in vitro dissolution studies to compare with pure this compound.

4.2 Experimental Workflow

G dissolve Dissolve this compound & PVP in Solvent coprecipitate Co-precipitation (Add to Antisolvent) dissolve->coprecipitate lyophilize Lyophilization (Freeze-Drying) coprecipitate->lyophilize final_product Solid Nanodispersion Powder lyophilize->final_product

Workflow for this compound Solid Nanodispersion.

4.3 Performance Data

Solid nanodispersions of this compound have demonstrated superior dissolution behavior compared to the pure drug or a simple physical mixture.

FormulationParticle SizeKey FindingIn Vitro Release (30 min)Reference
This compound Nanodispersion~150 nmConversion to amorphous form~90%
Pure Drug / Physical Mixture-Crystalline formSignificantly lower than nanodispersion

5.0 Summary of Comparative Bioavailability Data

The following table summarizes pharmacokinetic parameters from preclinical studies in rats for various this compound formulations, highlighting the significant improvements achieved over basic suspensions or physical mixtures.

FormulationDosage (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute/Relative Bioavailability (%)Reference
This compound (Physical Mixture)1535.23 ± 5.170.75 ± 0.2759.11 ± 8.620.49 (Absolute)
Nanodispersion1548.72 ± 6.211.25 ± 0.2990.89 ± 11.760.75 (Absolute)
Selenized Liposomes20---216.65 (Relative)
Nanoparticles (LAP)----~700 (Relative)
Zein-Caseinate Nanoparticles----148.6 (Relative, 0.52%/0.35%)

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

6.0 Key Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms of this compound is crucial for its therapeutic application. This compound exerts its anti-inflammatory and antioxidant effects by modulating several key intracellular signaling pathways. The diagram below illustrates a simplified overview of its action on the PI3K/Akt and MAPK pathways, which are central to cellular responses to stress and inflammation. This compound's intervention in these pathways leads to the downregulation of pro-inflammatory mediators.

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound JNK JNK This compound->JNK inhibits p38 p38 This compound->p38 inhibits ERK ERK This compound->ERK inhibits PI3K PI3K This compound->PI3K inhibits NFkB NF-κB Activation JNK->NFkB activates p38->NFkB activates Akt Akt PI3K->Akt Akt->NFkB inhibits Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) NFkB->Cytokines promotes transcription

This compound's Modulation of PI3K/Akt and MAPK Pathways.

By inhibiting key kinases in the MAPK (JNK, p38, ERK) and PI3K/Akt pathways, this compound effectively suppresses the activation of transcription factors like NF-κB, which are responsible for the expression of numerous pro-inflammatory genes. This mechanism underlies many of its observed therapeutic effects.

References

Application Notes and Protocols for Taxifolin in the Treatment of Diabetic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic cardiomyopathy (DCM) is a critical complication of diabetes mellitus, characterized by structural and functional abnormalities of the heart muscle in the absence of coronary artery disease, hypertension, and significant valvular disease. The pathogenesis of DCM is multifactorial, with hyperglycemia-induced oxidative stress, chronic inflammation, and apoptosis of cardiomyocytes playing central roles. Taxifolin (dihydroquercetin), a natural flavonoid found in various plants, has emerged as a promising therapeutic agent for DCM due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] These application notes provide a comprehensive overview of the mechanisms of action of this compound in DCM and detailed protocols for preclinical evaluation.

Mechanisms of Action of this compound in Diabetic Cardiomyopathy

This compound exerts its cardioprotective effects in diabetic cardiomyopathy through the modulation of several key signaling pathways, primarily by mitigating oxidative stress and inhibiting apoptosis.

Attenuation of Oxidative Stress

A primary driver of diabetic cardiomyopathy is the overproduction of reactive oxygen species (ROS) in the myocardium. This compound effectively counteracts this by enhancing the endogenous antioxidant defense systems.[2][3]

  • Activation of the Nrf2/HO-1 Signaling Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2] Upon activation, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase. This leads to a reduction in lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA), and an increase in the activity of antioxidant enzymes.

Inhibition of Cardiomyocyte Apoptosis

Hyperglycemia induces programmed cell death, or apoptosis, in cardiomyocytes, contributing to the loss of functional heart tissue. This compound has been shown to inhibit apoptosis through multiple mechanisms.

  • Modulation of the JAK2/STAT3 Signaling Pathway: this compound has been found to activate the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, which is involved in cell survival and cardioprotection.

  • Regulation of Apoptosis-Related Proteins: this compound treatment leads to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax and cleaved caspase-3. It also inhibits the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.

Anti-inflammatory Effects

Chronic inflammation is another hallmark of diabetic cardiomyopathy. This compound exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.

Data Presentation

Table 1: Effect of this compound on Markers of Oxidative Stress in Diabetic Cardiomyopathy Animal Models
ParameterDiabetic ControlThis compound (25 mg/kg)This compound (50 mg/kg)Reference
Myocardial MDA (nmol/mg protein) IncreasedDecreasedDecreased
Myocardial SOD Activity (U/mg protein) DecreasedIncreasedIncreased
Myocardial Catalase Activity (U/mg protein) DecreasedIncreasedIncreased

Note: Specific quantitative values were not consistently reported across all reviewed literature. The table reflects the directional changes observed in preclinical studies.

Table 2: Effect of this compound on Markers of Apoptosis in Diabetic Cardiomyopathy Animal Models
ParameterDiabetic ControlThis compound (25 mg/kg)This compound (50 mg/kg)Reference
Myocardial Bax/Bcl-2 Ratio IncreasedDecreasedDecreased
Myocardial Cleaved Caspase-3 IncreasedDecreasedDecreased
TUNEL-positive Cardiomyocytes (%) IncreasedDecreasedDecreased

Note: Specific quantitative values were not consistently reported across all reviewed literature. The table reflects the directional changes observed in preclinical studies.

Table 3: Effect of this compound on Cardiac Function in Diabetic Cardiomyopathy Animal Models
ParameterDiabetic ControlThis compound TreatmentReference
Diastolic Function (E/A ratio) DecreasedImproved
Left Ventricular Ejection Fraction (LVEF) No significant change reportedNo significant change reported
Left Ventricular Fractional Shortening (LVFS) No significant change reportedNo significant change reported

Note: While studies report that this compound improved diastolic dysfunction, specific quantitative data for echocardiographic parameters like LVEF, LVFS, and E/A ratio were not available in the reviewed literature for a direct comparative table.

Mandatory Visualizations

cluster_0 This compound's Mechanism of Action in Diabetic Cardiomyopathy cluster_1 Oxidative Stress Pathway cluster_2 Apoptosis Pathway cluster_3 Cardiac Protection This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates JAK2_STAT3 JAK2/STAT3 Pathway This compound->JAK2_STAT3 Activates Keap1 Keap1 Nrf2->Keap1 Inhibits dissociation ARE ARE Nrf2->ARE Translocates & Binds HO1_SOD HO-1, SOD, Catalase (Antioxidant Enzymes) ARE->HO1_SOD Upregulates ROS Reduced ROS (Oxidative Stress) HO1_SOD->ROS Decreases Cardiac_Function Improved Diastolic Function Reduced Fibrosis Bcl2 Bcl-2 JAK2_STAT3->Bcl2 Upregulates Bax_Casp3 Bax, Caspase-3 JAK2_STAT3->Bax_Casp3 Downregulates Apoptosis Cardiomyocyte Apoptosis Bcl2->Apoptosis Inhibits Bax_Casp3->Apoptosis Promotes

Caption: this compound's dual action on oxidative stress and apoptosis pathways.

cluster_0 Experimental Workflow for Evaluating this compound in a DCM Mouse Model cluster_1 Assessment Methods cluster_2 Analysis Methods Induction 1. Induction of Diabetes (STZ Injection) Treatment 2. This compound Treatment (e.g., 25 & 50 mg/kg/day, oral gavage) Induction->Treatment Assessment 3. Functional & Structural Assessment Treatment->Assessment Biochem 4. Biochemical & Molecular Analysis Assessment->Biochem Echo Echocardiography (LVEF, FS, E/A ratio) Assessment->Echo Histo Histology (Masson's Trichrome, TUNEL) Assessment->Histo Ox_Stress Oxidative Stress Markers (MDA, SOD) Biochem->Ox_Stress WB Western Blot (Nrf2, HO-1, Bax, Bcl-2) Biochem->WB

Caption: Workflow for preclinical evaluation of this compound in DCM.

Experimental Protocols

Induction of Diabetic Cardiomyopathy in a Mouse Model

This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • 8-week-old male C57BL/6J mice

  • Glucometer and test strips

  • Insulin (optional, for preventing severe hyperglycemia and mortality)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • STZ Preparation: On the day of injection, dissolve STZ in ice-cold citrate buffer to a final concentration of 10 mg/mL. Prepare this solution immediately before use as STZ is unstable.

  • Fasting: Fast the mice for 4-6 hours before STZ injection.

  • STZ Injection: Administer a single intraperitoneal (IP) injection of STZ at a dose of 150-200 mg/kg body weight. Alternatively, a multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) can be used to induce a more stable diabetic model.

  • Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection, and then weekly. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.

  • Model Development: The characteristics of diabetic cardiomyopathy, such as diastolic dysfunction and cardiac fibrosis, typically develop over 8-12 weeks.

Echocardiographic Assessment of Cardiac Function

Echocardiography is a non-invasive method to assess cardiac structure and function.

Materials:

  • High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • ECG electrodes

Procedure:

  • Anesthesia: Anesthetize the mouse with isoflurane (1-2% in oxygen).

  • Preparation: Shave the chest fur and place the mouse in a supine position on a heating pad. Attach ECG electrodes to monitor heart rate.

  • Image Acquisition:

    • M-mode: From the parasternal short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.

    • Pulsed-Wave Doppler: From the apical four-chamber view, place the sample volume at the tips of the mitral leaflets to record mitral inflow velocities. Measure the peak early (E) and late (A) diastolic filling velocities to calculate the E/A ratio, an indicator of diastolic function.

  • Data Analysis: Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS) from the M-mode measurements as indices of systolic function.

Histological Analysis of Cardiac Fibrosis

Masson's trichrome staining is used to visualize collagen deposition, a marker of fibrosis.

Materials:

  • Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)

  • Masson's trichrome stain kit

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Staining: Follow the manufacturer's protocol for the Masson's trichrome stain kit. Typically, this involves sequential incubation in Bouin's solution, Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue.

  • Dehydration and Mounting: Dehydrate the stained sections through a graded series of ethanol, clear in xylene, and mount with a coverslip.

  • Image Analysis: Capture images of the stained sections under a light microscope. Quantify the fibrotic area (stained blue) as a percentage of the total tissue area using image analysis software.

Detection of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Paraffin-embedded heart tissue sections (5 µm)

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections as described for histological staining.

  • Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, according to the kit manufacturer's instructions.

  • Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI.

  • Imaging: Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptotic cells) will fluoresce.

  • Quantification: Express the number of TUNEL-positive cardiomyocyte nuclei as a percentage of the total number of cardiomyocyte nuclei.

Measurement of Oxidative Stress Markers

a) Malondialdehyde (MDA) Assay:

MDA is a product of lipid peroxidation and is a widely used marker of oxidative stress.

Materials:

  • Heart tissue homogenate

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer

Procedure:

  • Homogenization: Homogenize heart tissue in ice-cold buffer.

  • Reaction: Mix the homogenate with the TBA reagent and incubate at 95°C for 60 minutes.

  • Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

  • Calculation: Calculate the MDA concentration based on a standard curve.

b) Superoxide Dismutase (SOD) Activity Assay:

SOD activity is a measure of the antioxidant capacity of the tissue.

Materials:

  • Heart tissue homogenate

  • SOD assay kit

  • Spectrophotometer

Procedure:

  • Homogenization: Prepare heart tissue homogenate as for the MDA assay.

  • Assay: Perform the SOD activity assay according to the kit manufacturer's instructions. Many kits are based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.

  • Measurement: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculation: Calculate the SOD activity based on the percentage of inhibition.

Western Blot Analysis

Western blotting is used to quantify the expression of specific proteins.

Materials:

  • Heart tissue lysates

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-JAK2, anti-p-STAT3)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction and Quantification: Extract total protein from heart tissue and determine the concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantification: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant therapeutic potential for the treatment of diabetic cardiomyopathy by targeting key pathological mechanisms, including oxidative stress and apoptosis. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other potential therapeutic agents for this debilitating condition. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients with diabetic cardiomyopathy.

References

Application Notes and Protocols: Taxifolin as a Potential Chemopreventive Agent in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including onions, grapes, and citrus fruits.[1] It has garnered significant attention in oncological research due to its multifaceted chemopreventive properties. These properties are attributed to its ability to modulate key cellular signaling pathways, induce programmed cell death (apoptosis), and halt the cell cycle in cancerous cells.[1][2] This document provides detailed application notes on the mechanisms of this compound and protocols for key experiments to evaluate its efficacy as a potential chemopreventive agent.

Mechanisms of Action

This compound exerts its anticancer effects through a variety of mechanisms, primarily by influencing signaling pathways critical for tumor growth and survival.

1. Modulation of Signaling Pathways:

  • PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and proliferation.[2][3] By suppressing this pathway, this compound can impede cancer cell growth.

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is often dysregulated in cancers like colorectal cancer. This compound can modulate this pathway, leading to a decrease in the expression of β-catenin, a key protein involved in tumor progression.

  • NF-κB Signaling: this compound has been observed to inhibit the NF-κB signaling pathway, which plays a role in inflammation and cancer stemness.

  • HIF-1 Signaling Pathway: In pancreatic cancer, this compound is suggested to promote apoptosis via the HIF-1 signaling pathway.

2. Induction of Apoptosis:

This compound can trigger apoptosis in various cancer cell lines, including pancreatic, osteosarcoma, and skin scar carcinoma cells. This is a critical mechanism for eliminating cancerous cells.

3. Cell Cycle Arrest:

This compound can cause cell cycle arrest, primarily at the G1 and G2/M phases, in cancer cells such as osteosarcoma and skin scar carcinoma cells. This prevents the proliferation of malignant cells.

4. Antioxidant and Anti-inflammatory Effects:

As a flavonoid, this compound possesses potent antioxidant and anti-inflammatory properties, which can contribute to its chemopreventive effects by reducing oxidative stress and inflammation that can drive carcinogenesis.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from various studies on the efficacy of this compound in different cancer models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
HCT116Colorectal Cancer51.324
HCT116Colorectal Cancer29.948
HT29Colorectal Cancer66.124
HT29Colorectal Cancer39.048
4T-1Breast Cancer25.6-
HCT-116Colon Cancer32 ± 2.35 µg/mL-
SSCCSkin Scar Carcinoma20-
Table 2: In Vivo Antitumor Activity of this compound
Cancer ModelTreatment DoseTreatment DurationTumor Growth InhibitionReference
A549 Xenograft (BALB/c mice)1 mg/kg/day25 daysSignificant reduction in tumor volume
4T-1 Allograft (syngeneic mice)50 mg/kg20 daysReduction in tumor growth
U2OS Xenograft (nude mice)--Significantly inhibited tumor growth
4T1 Allograft (BALB/c mice)--Suppressed tumor growth (in combination with Epirubicin)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Taxifolin_Signaling_Pathways This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway This compound->Wnt_BetaCatenin Inhibits NF_kB NF-κB Pathway This compound->NF_kB Inhibits HIF_1 HIF-1 Pathway This compound->HIF_1 Modulates Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes Survival Cell Survival PI3K_AKT->Survival Promotes Apoptosis Apoptosis Wnt_BetaCatenin->Proliferation Promotes Stemness Cancer Stemness NF_kB->Stemness Promotes HIF_1->Apoptosis Regulates Invasion_Metastasis Invasion & Metastasis HIF_1->Invasion_Metastasis Promotes

Caption: this compound's multifaceted impact on key oncogenic signaling pathways.

Experimental_Workflow Start Start: Cancer Cell Lines / Animal Model Taxifolin_Treatment This compound Treatment (Varying Concentrations/Doses) Start->Taxifolin_Treatment In_Vitro_Assays In Vitro Assays Taxifolin_Treatment->In_Vitro_Assays In_Vivo_Study In Vivo Study (Xenograft/Allograft Model) Taxifolin_Treatment->In_Vivo_Study MTT_Assay MTT Assay (Cell Viability) In_Vitro_Assays->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis & Cell Cycle) In_Vitro_Assays->Flow_Cytometry Western_Blot Western Blot (Protein Expression) In_Vitro_Assays->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Tumor_Measurement Tumor Volume/Weight Measurement In_Vivo_Study->Tumor_Measurement IHC Immunohistochemistry (Protein Expression in Tumors) In_Vivo_Study->IHC Tumor_Measurement->Data_Analysis IHC->Data_Analysis End Conclusion Data_Analysis->End

Caption: A typical experimental workflow for evaluating this compound's anticancer effects.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10-100 µM). Include a vehicle control (medium with the same amount of solvent used to dissolve this compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells after this compound treatment.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1-10 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blotting for Protein Expression Analysis

This protocol is used to determine the effect of this compound on the expression levels of specific proteins in signaling pathways.

Materials:

  • This compound-treated and control cell lysates

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, β-catenin, MMP-2, MMP-9, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant potential as a chemopreventive agent by targeting multiple oncogenic pathways, inducing apoptosis, and causing cell cycle arrest in various cancer types. The provided protocols offer a standardized framework for researchers to investigate and validate the anticancer effects of this compound in a laboratory setting. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility in oncology.

References

Taxifolin as an Adjunct to Conventional Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates novel therapeutic strategies. One promising approach is the use of natural compounds as adjuncts to conventional antibiotics, enhancing their efficacy and potentially reversing resistance. Taxifolin (dihydroquercetin), a flavonoid found in various plants, has demonstrated significant potential in this regard. These application notes provide a comprehensive overview of this compound as an adjunct therapy, detailing its mechanisms of action and providing standardized protocols for its evaluation.

This compound exhibits a multi-pronged approach to potentiating antibiotic activity. Its mechanisms include the inhibition of bacterial efflux pumps, interference with quorum sensing signaling pathways, and disruption of biofilm formation.[1][2][3] This document outlines the experimental procedures to investigate these synergistic interactions, offering a framework for researchers to explore the therapeutic potential of this compound-antibiotic combinations.

Data Presentation: Synergistic Activity of this compound with Conventional Antibiotics

The following tables summarize the quantitative data from various studies, highlighting the synergistic and potentiation effects of this compound when combined with conventional antibiotics against clinically relevant bacterial strains.

Table 1: Synergistic Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC of Antibiotic Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)InterpretationReference
Ceftazidime-32-64-0.187-0.375Synergy
Levofloxacin-32-64-0.25-0.5Synergy
Ampicillin-32-64->0.5Additive/Indifference
Azithromycin-32-64->0.5Additive/Indifference

Table 2: Activity of this compound against Pseudomonas aeruginosa

CompoundTargetEffectConcentrationReference
This compound (with Amoxicillin/Clavulanate)Metallo-β-lactamase (VIM-2)Inhibition of cell proliferation<4 µg/mL
This compoundQuorum Sensing (LasR)InhibitionNot specified

Table 3: Biofilm Inhibition by this compound against Vancomycin-Resistant S. aureus (VRSA)

TreatmentConcentrationBiofilm Inhibition (%)Reference
This compound0.1 mMDose-dependent
This compound0.21 mMSignificant inhibition
Vancomycin0.02 mMLess effective than 0.21 mM this compound

Signaling Pathways and Mechanisms of Action

This compound's synergistic effects are attributed to its interaction with various bacterial signaling pathways and cellular processes.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

This compound has been shown to interfere with the LasR-mediated quorum sensing system in P. aeruginosa. This system regulates the expression of numerous virulence factors and is crucial for biofilm formation. By binding to the LasR transcriptional regulator, this compound can disrupt this communication system, leading to a decrease in virulence and increased susceptibility to antibiotics.

G cluster_bacterium Pseudomonas aeruginosa cluster_inhibition Inhibition by this compound LasI LasI AHL Acyl-Homoserine Lactone (AHL) LasI->AHL synthesis LasR LasR AHL->LasR binding LasR_AHL LasR-AHL Complex Virulence_Genes Virulence Genes (e.g., lasB, rhlI) LasR_AHL->Virulence_Genes activation Virulence_Factors Virulence Factors (e.g., elastase, pyocyanin) Virulence_Genes->Virulence_Factors expression Biofilm Biofilm Formation Virulence_Genes->Biofilm promotion This compound This compound This compound->LasR inhibition of AHL binding

Caption: this compound inhibits quorum sensing in P. aeruginosa by interfering with the LasR receptor.

Efflux Pump Inhibition

A common mechanism of antibiotic resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. Flavonoids, including this compound, have been identified as potential efflux pump inhibitors (EPIs). By blocking these pumps, this compound can increase the intracellular concentration of antibiotics, restoring their efficacy.

G cluster_membrane Bacterial Cell Membrane EffluxPump Efflux Pump (e.g., NorA) Antibiotic_out Antibiotic (extracellular) EffluxPump->Antibiotic_out efflux Antibiotic_in Antibiotic (intracellular) Antibiotic_out->Antibiotic_in diffusion This compound This compound This compound->EffluxPump inhibition

Caption: this compound inhibits bacterial efflux pumps, increasing intracellular antibiotic concentration.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic potential of this compound with conventional antibiotics.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of this compound and antibiotics, alone and in combination.

G start Start prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_dilutions Prepare serial dilutions of this compound and antibiotic in a 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Antibiotic stock solution

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Drug Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of this compound and the antibiotic in CAMHB.

    • For single-agent MICs, one plate is used for this compound and another for the antibiotic.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute this compound along the x-axis and the antibiotic along the y-axis.

  • Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.

  • FICI Calculation:

    • The FICI is calculated for each well that shows no growth using the formula: FICI = FIC of this compound + FIC of Antibiotic where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

    • The FICI value is the lowest FICI calculated from all the non-growth wells.

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

This assay confirms the dynamic interaction between this compound and an antibiotic over time.

Procedure:

  • Preparation: Prepare tubes with CAMHB containing this compound and the antibiotic at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC), both alone and in combination.

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate at 37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot log₁₀ CFU/mL versus time.

    • Synergy: ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

    • Bactericidal activity: ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit biofilm formation.

G start Start inoculate Inoculate 96-well plate with bacterial culture and test compounds start->inoculate incubate Incubate to allow biofilm formation inoculate->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain Stain with 0.1% Crystal Violet wash_planktonic->stain wash_excess_stain Wash to remove excess stain stain->wash_excess_stain solubilize Solubilize bound stain (e.g., with ethanol) wash_excess_stain->solubilize measure_absorbance Measure absorbance (e.g., at 570 nm) solubilize->measure_absorbance end End measure_absorbance->end

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Procedure:

  • Inoculation: In a 96-well plate, add bacterial culture and various concentrations of this compound and/or antibiotic.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent (planktonic) cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm. A lower absorbance indicates greater biofilm inhibition.

Conclusion

This compound presents a compelling case as an adjunct to conventional antibiotic therapy. Its multifaceted mechanisms of action, including the disruption of key bacterial processes like quorum sensing, efflux pump activity, and biofilm formation, make it a promising candidate for combating antibiotic resistance. The protocols outlined in these application notes provide a standardized framework for the systematic evaluation of this compound's synergistic potential. Further research utilizing these methodologies will be crucial in elucidating the full therapeutic value of this compound and paving the way for its potential clinical application in combination therapies.

References

Protocol for Assessing Taxifolin's Effect on Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Taxifolin, a naturally occurring flavonoid, has garnered significant interest in oncology research due to its potential as an anticancer agent. One of its key mechanisms of action is the induction of cell cycle arrest, which inhibits the proliferation of cancer cells. These protocols provide a comprehensive framework for investigating and quantifying the effects of this compound on the cell cycle in a laboratory setting.

This compound has been shown to induce G2/M phase arrest in cancer cells, such as human colorectal carcinoma cell lines HCT116 and HT29.[1] This arrest is often mediated through the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the subsequent downregulation of key cell cycle progression proteins, including Cyclin B1, Cyclin D1, Cyclin A, Cyclin E, CDK2, CDK4, and CDK6.[1] Furthermore, this compound's influence can extend to critical signaling pathways such as the Wnt/β-catenin and PI3K/Akt pathways, which are frequently dysregulated in cancer.[1][2] In some cellular contexts, such as in cervical cancer cells, this compound may also contribute to the re-establishment of p53 function.[3]

This document outlines a series of protocols to determine the cytotoxic concentration of this compound, analyze its impact on cell cycle distribution, quantify changes in key regulatory proteins, and assess for cellular senescence as a potential long-term outcome of cell cycle arrest.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)
HCT116Colorectal Carcinoma51.324
HCT116Colorectal Carcinoma29.948
HT29Colorectal Carcinoma66.124
HT29Colorectal Carcinoma39.048
HeLaCervical Cancer~6348
HepG2Hepatocellular Carcinoma0.1524
Huh7Hepatocellular Carcinoma0.2224

Note: IC50 values can vary based on experimental conditions and cell line characteristics.

Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells (48h treatment)
Cell LineThis compound (µM)% G0/G1 Phase% S Phase% G2/M Phase
HCT116 0 (Control)Data not availableData not availableData not available
40DecreaseDecrease44.61
60DecreaseDecrease59.52
HT29 0 (Control)Data not availableData not availableData not available
40DecreaseDecrease47.72
60DecreaseDecrease57.72

Data extracted from a study by Razak et al. (2018). "Decrease" indicates a reported reduction compared to control.

Table 3: Qualitative Changes in Cell Cycle Regulatory Proteins Following this compound Treatment
ProteinFunctionExpected Change
p53Tumor suppressor, transcription factorIncrease/Stabilization
p21CDK inhibitor, cell cycle arrestIncrease
Cyclin B1G2/M phase progressionDecrease
CDK1 (Cdc2)G2/M phase progressionDecrease
Cyclin D1G1 phase progressionDecrease
CDK4/6G1 phase progressionDecrease
Cyclin EG1/S phase progressionDecrease
CDK2G1/S and S phase progressionDecrease

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound's Effect on Cell Cycle cluster_prep Phase 1: Preparation & Viability cluster_treatment Phase 2: Treatment & Harvesting cluster_analysis Phase 3: Downstream Analysis cell_culture 1. Cell Culture (e.g., HCT116, HT29) mtt_assay 2. MTT Assay (Determine IC50) cell_culture->mtt_assay treatment 3. This compound Treatment (Control, IC50, 2x IC50) mtt_assay->treatment harvesting 4. Cell Harvesting (Time points: 24h, 48h) treatment->harvesting flow_cytometry 5a. Flow Cytometry (Cell Cycle Analysis) harvesting->flow_cytometry western_blot 5b. Western Blot (Protein Expression) harvesting->western_blot senescence_assay 5c. SA-β-gal Staining (Senescence Assay) harvesting->senescence_assay

Caption: Overall experimental workflow from initial cell culture to final analysis.

signaling_pathway Proposed Signaling Pathway of this compound-Induced G2/M Arrest cluster_upstream Upstream Regulation cluster_cdki CDK Inhibitors cluster_outcome Cellular Outcome This compound This compound p53 p53 Activation/ Stabilization This compound->p53 pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt p21 p21 Upregulation p53->p21 cdk1_cyclinB CDK1 / Cyclin B1 pi3k_akt->cdk1_cyclinB Inhibits p21 p21->cdk1_cyclinB Inhibits cdk2_cyclinE CDK2 / Cyclin E p21->cdk2_cyclinE Inhibits g2m_arrest G2/M Phase Arrest cdk1_cyclinB->g2m_arrest Promotes M-phase cdk2_cyclinE->g2m_arrest Promotes S-phase

Caption: this compound may induce G2/M arrest via p53/p21 activation and PI3K/Akt inhibition.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 10, 20, 40, 60, 80, 100 µM). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations) for the desired duration (e.g., 48 hours).

  • Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining: Centrifuge the fixed cells at 500 x g for 5-10 minutes. Decant the ethanol and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFitLT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This protocol allows for the detection and semi-quantification of key cell cycle regulatory proteins.

Materials:

  • Treated and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels. Quantify band intensities using densitometry software.

Protocol 4: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay identifies senescent cells, which exhibit increased β-galactosidase activity at a suboptimal pH (pH 6.0).

Materials:

  • Cells cultured in 6-well plates

  • PBS

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with this compound as desired in 6-well plates.

  • Washing: Aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add 1 mL of fixative solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells three times with PBS.

  • Staining: Add 1 mL of the SA-β-gal staining solution to each well. Seal the plate with parafilm to prevent evaporation.

  • Incubation: Incubate the plate at 37°C (in a non-CO₂ incubator) for 12-24 hours. Protect the plate from light.

  • Visualization: Check for the development of a blue color in the cytoplasm of senescent cells using a bright-field microscope.

  • Quantification: Count the number of blue (SA-β-gal positive) cells and the total number of cells in several random fields to determine the percentage of senescent cells.

References

Application Notes and Protocols for Evaluating Taxifolin's Inhibition of Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Taxifolin, a flavonoid found in various plants, has garnered significant interest for its potential therapeutic properties, including its anti-angiogenic effects.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis.[4][5] The inhibition of angiogenesis is a key strategy in cancer therapy. This compound has been shown to impede this process by interfering with key signaling pathways, notably the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) signaling cascade. This document provides detailed methodologies for evaluating the anti-angiogenic properties of this compound, including in vitro and in vivo assays, and outlines the underlying molecular mechanisms.

Key Signaling Pathways in Angiogenesis Targeted by this compound

This compound primarily exerts its anti-angiogenic effects by inhibiting the VEGF/VEGFR signaling pathway. This pathway is critical for endothelial cell proliferation, migration, and survival. This compound has been identified as a type I inhibitor of VEGFR-2 kinase, binding to its ATP-binding pocket and preventing autophosphorylation. Additionally, evidence suggests the involvement of the PI3K/Akt signaling pathway, which is downstream of VEGFR and plays a crucial role in cell survival and proliferation.

digraph "VEGF_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; this compound -> VEGFR2 [label="Inhibits\nAutophosphorylation", style=dashed, arrowhead=tee, color="#EA4335"]; VEGFR2 -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Proliferation; Akt -> Migration; Akt -> Survival; }

Figure 1: Simplified diagram of the VEGF signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory effects of this compound on angiogenesis have been quantified in various studies. The following table summarizes key findings:

AssayModelTreatment ConcentrationsKey FindingsReference
Tube Formation Assay Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedInhibition of tube formation on Matrigel matrix.
Chick Chorioallantoic Membrane (CAM) Assay Chick Embryo40 µM, 80 µM, 120 µMDose-dependent inhibition of new blood vessel and branch formation.
Cell Invasion Assay A549 and H1975 Lung Cancer Cells25 µM, 50 µM, 100 µMDose-dependent decrease in invasive cells.

Experimental Protocols

Detailed protocols for key angiogenesis assays are provided below. These protocols are based on established methodologies and can be adapted for the specific evaluation of this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a critical step in angiogenesis.

digraph "Tube_Formation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coat_Plate [label="Coat 96-well plate\nwith Matrigel®", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Gel [label="Incubate at 37°C\nto allow gelation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Cells [label="Prepare endothelial cell\nsuspension with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Seed_Cells [label="Seed cells onto\nthe gel", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Cells [label="Incubate for 4-24 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; Image_Analyze [label="Image and quantify\ntube formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Coat_Plate; Coat_Plate -> Incubate_Gel; Incubate_Gel -> Prepare_Cells; Prepare_Cells -> Seed_Cells; Seed_Cells -> Incubate_Cells; Incubate_Cells -> Image_Analyze; Image_Analyze -> End; }

Figure 2: Experimental workflow for the in vitro tube formation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel® or ECM Gel)

  • 96-well tissue culture plates

  • This compound stock solution

  • Calcein AM (for fluorescence imaging, optional)

  • Inverted microscope with imaging capabilities

Protocol:

  • Preparation of Matrigel Plate:

    • Thaw the basement membrane extract on ice overnight at 4°C.

    • Using pre-cooled pipette tips, add 50-80 µL of the extract to each well of a pre-cooled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation and Seeding:

    • Culture HUVECs to 70-90% confluency.

    • Harvest the cells using trypsin and resuspend them in endothelial cell growth medium.

    • Prepare cell suspensions containing different concentrations of this compound. Include a vehicle control.

    • Seed 1x10⁴ to 1.5x10⁴ cells in 100 µL of medium onto the solidified gel in each well.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 24 hours.

    • Monitor tube formation at desired time points using an inverted microscope.

    • For quantitative analysis, images can be captured and analyzed for parameters such as total tube length, number of junctions, and number of loops.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. It allows for the direct observation of blood vessel formation on the membrane of a developing chick embryo.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile phosphate-buffered saline (PBS)

  • Filter paper disks or sterile coverslips

  • This compound solutions at various concentrations

  • Stereomicroscope with a camera

Protocol:

  • Egg Preparation and Incubation:

    • Incubate fertilized eggs at 37.5°C with 85% humidity for 3 days.

    • On day 3, create a small window in the eggshell to expose the CAM.

  • Application of this compound:

    • Prepare sterile filter paper disks or coverslips loaded with different concentrations of this compound. A vehicle control should be included.

    • Gently place the disk or coverslip onto the CAM.

  • Incubation and Observation:

    • Seal the window with sterile tape and return the eggs to the incubator.

    • After a designated incubation period (e.g., 48-72 hours), open the window and observe the CAM under a stereomicroscope.

  • Quantification:

    • Capture images of the CAM.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disk/coverslip.

Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant, a key process in angiogenesis.

digraph "Transwell_Migration_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Medium [label="Add chemoattractant to\nthe lower chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed endothelial cells with\nthis compound in the upper chamber", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for 3-6 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; Remove_NonMigrated [label="Remove non-migrated cells\nfrom the upper surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fix_Stain [label="Fix and stain migrated cells\non the lower surface", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Count_Cells [label="Count migrated cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Add_Medium; Add_Medium -> Seed_Cells; Seed_Cells -> Incubate; Incubate -> Remove_NonMigrated; Remove_NonMigrated -> Fix_Stain; Fix_Stain -> Count_Cells; Count_Cells -> End; }

Figure 3: Workflow for the endothelial cell transwell migration assay.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Endothelial cells (e.g., HUVECs)

  • Serum-free endothelial basal medium

  • Chemoattractant (e.g., VEGF or medium with 10% FBS)

  • This compound stock solution

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Protocol:

  • Assay Setup:

    • Add 750 µL of medium containing a chemoattractant to the lower wells of a 24-well plate.

  • Cell Preparation and Seeding:

    • Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1x10⁵ cells/mL.

    • Prepare cell suspensions with different concentrations of this compound.

    • Add 500 µL of the cell suspension to each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C for 3-6 hours.

  • Cell Staining and Quantification:

    • Carefully remove the medium from the inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with a suitable dye (e.g., crystal violet).

    • Count the number of migrated cells in several microscopic fields.

Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells, which is essential for the growth of new blood vessels.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • 96-well plates

  • Endothelial Cell Growth Medium

  • This compound stock solution

  • Cell proliferation assay reagent (e.g., MTT or CellTiter-Glo®)

Protocol:

  • Cell Seeding:

    • Seed endothelial cells in a 96-well plate at a density of 5x10³ cells per well in 100 µL of medium.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

    • For testing anti-angiogenic effects, cells can be stimulated with a pro-angiogenic factor like VEGF.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Quantification of Proliferation:

    • Add the proliferation assay reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

Conclusion

The methodologies described provide a comprehensive framework for evaluating the anti-angiogenic properties of this compound. A combination of in vitro assays, such as tube formation, migration, and proliferation, along with in vivo models like the CAM assay, will yield a thorough understanding of this compound's potential as an anti-angiogenic agent. Investigating its effects on the VEGF and PI3K/Akt signaling pathways will further elucidate its mechanism of action.

References

Taxifolin in Hypertension Research: In Vivo Study Design and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with potent antioxidant and anti-inflammatory properties found in various plants.[1][2] Preclinical studies, particularly in animal models, have highlighted its potential cardiovascular benefits, including its ability to lower blood pressure.[1] this compound is being investigated as a potential therapeutic agent for hypertension due to its ability to improve endothelial function, enhance nitric oxide bioavailability, and reduce oxidative stress.[1][3] This document provides a detailed guide for designing and conducting in vivo studies to evaluate the antihypertensive effects of this compound, targeting researchers, scientists, and drug development professionals.

Core Concepts and Mechanisms of Action

This compound's antihypertensive effects are attributed to several mechanisms:

  • Endothelial Function Improvement: this compound enhances vasorelaxation, which is the widening of blood vessels, leading to reduced blood pressure.

  • Nitric Oxide (NO) Pathway: It stimulates the production of nitric oxide (NO), a key molecule in vasodilation, through the PI3K/Akt/eNOS signaling pathway.

  • Antioxidant and Anti-inflammatory Effects: this compound mitigates oxidative stress and inflammation, which are contributing factors to hypertension.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Some studies suggest that this compound may inhibit ACE activity, reducing the production of angiotensin II, a potent vasoconstrictor.

In Vivo Study Design: Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a widely used and well-validated animal model for studying essential hypertension.

Experimental Workflow

G cluster_0 Acclimatization cluster_1 Group Allocation cluster_2 Treatment Period cluster_3 Data Collection cluster_4 Endpoint acclimatization Animal Acclimatization (1 week) grouping Random Group Allocation (n=8-12 per group) acclimatization->grouping treatment Daily Oral Gavage (28 days) grouping->treatment bp_measurement Blood Pressure Measurement (Weekly) treatment->bp_measurement biochemical_analysis Biochemical Analysis (End of study) treatment->biochemical_analysis histopathology Histopathological Examination (End of study) treatment->histopathology euthanasia Euthanasia and Tissue Collection bp_measurement->euthanasia biochemical_analysis->euthanasia histopathology->euthanasia

Caption: Experimental workflow for in vivo evaluation of this compound in SHRs.

Experimental Protocols

Animal Model and Housing
  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 3 months old, weighing 180-230g.

  • Housing: Animals should be housed in a controlled environment with a temperature of 20-23°C, relative humidity of 50-70%, and a 12-hour light-dark cycle. Standard laboratory chow and water should be provided ad libitum.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

Experimental Groups

A minimum of four groups are recommended:

  • Control Group: SHRs receiving the vehicle (e.g., distilled water with 1.25% DMSO).

  • This compound-Treated Groups: SHRs receiving different doses of this compound (e.g., 15, 30, and 60 mg/kg body weight).

  • Positive Control Group: SHRs receiving a standard antihypertensive drug (e.g., propranolol at 80 mg/kg or enalapril at 2 mg/kg).

Drug Administration
  • Preparation: this compound can be prepared as a suspension in starch or dissolved in a vehicle like distilled water containing 25% DMSO, which is then diluted.

  • Route of Administration: Oral gavage is a common and clinically relevant route.

  • Frequency and Duration: Administer the treatment once daily for a period of 4 to 6 weeks.

Blood Pressure Measurement
  • Method: The tail-cuff method is a non-invasive technique suitable for repeated measurements.

  • Frequency: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) weekly throughout the study.

Biochemical and Molecular Analyses

At the end of the treatment period, animals are euthanized, and blood and tissues (e.g., aorta, heart, kidneys) are collected for further analysis.

  • Nitric Oxide (NO) and cGMP Levels: Measure NO and cyclic guanosine monophosphate (cGMP) levels in aortic tissues using ELISA kits to assess endothelial function.

  • Western Blot Analysis: Determine the protein expression levels of key signaling molecules in the PI3K/Akt/eNOS pathway, such as phosphorylated Akt (p-Akt) and endothelial nitric oxide synthase (eNOS), in aortic tissues.

  • Oxidative Stress Markers: Evaluate markers of oxidative stress in plasma or tissue homogenates.

  • Histopathological Examination: Perform histological analysis of the aorta, heart, and kidneys to assess any structural changes or organ damage.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between experimental groups.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats

GroupDose (mg/kg)DurationSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Mean Arterial Pressure (mmHg)
Control (SHR) -4 weeks188.34 ± 4.05--
This compound 154 weeks162.25 ± 4.33Significant DecreaseSignificant Decrease
This compound 304 weeks132.38 ± 3.14Significant DecreaseSignificant Decrease
This compound 604 weeksLower than 30 mg/kgSignificant DecreaseSignificant Decrease
Propranolol 804 weeksSignificant DecreaseSignificant DecreaseSignificant Decrease

Data presented as mean ± SEM. Data sourced from a study by Wang et al. (2025). In this study, this compound administered daily for four weeks dose-dependently reduced SBP, DBP, and MAP in SHRs. At doses of 15, 30, and 60 mg/kg, the reduction in SBP was significant compared to the control group.

Table 2: Effect of this compound on Biochemical Parameters in Aortic Tissue of SHRs

ParameterControl (SHR)This compound (0.75 mg/mL)This compound (1.5 mg/mL)This compound (3 mg/mL)
NO Level (pmol/mg protein) 405.2 ± 13.31579.4 ± 9.97694.8 ± 11.011053 ± 20.10
cGMP Level --Increased ~1.9-fold-
p-Akt Expression --Increased ~2.7-fold-
eNOS Expression --Markedly Enhanced-

Data presented as mean ± SEM. Data sourced from a study by Wang et al. (2025). This compound significantly increased NO levels in the aortic vascular tissues of SHRs in a concentration-dependent manner. It also led to a significant increase in cGMP levels and upregulated the expression of p-Akt and eNOS.

Signaling Pathway

This compound's Mechanism of Action on the PI3K/Akt/eNOS Pathway

G This compound This compound pi3k PI3K This compound->pi3k Activates akt Akt pi3k->akt p_akt p-Akt akt->p_akt Phosphorylation enos eNOS p_akt->enos p_enos p-eNOS enos->p_enos Phosphorylation no Nitric Oxide (NO) p_enos->no Catalyzes l_arginine L-Arginine l_arginine->no sgc sGC no->sgc Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->cgmp vasodilation Vasodilation cgmp->vasodilation Leads to

Caption: this compound-mediated activation of the PI3K/Akt/eNOS signaling pathway.

Conclusion

Preclinical evidence strongly supports the antihypertensive effects of this compound. The in vivo study design and protocols outlined in this document provide a robust framework for researchers to further investigate the therapeutic potential of this compound in hypertension. The use of the SHR model, coupled with detailed biochemical and molecular analyses, will enable a comprehensive evaluation of this compound's efficacy and mechanisms of action. While promising, further high-quality clinical studies in humans are necessary before this compound can be recommended for the treatment of hypertension.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Taxifolin Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of taxifolin in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous-based biological assay?

A1: this compound, also known as dihydroquercetin, is a flavonoid with poor water solubility.[1][2] Precipitation in aqueous media is a common issue. Its equilibrium solubility in water is approximately 1.2 mg/mL.[1] Factors contributing to this include its chemical structure and crystalline nature.

Q2: What are the initial steps I should take to dissolve this compound for my experiments?

A2: A common starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[3][4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: Yes, other organic solvents like ethanol and dimethyl formamide (DMF) can also be used to prepare stock solutions. The choice of solvent may depend on the specific requirements and tolerance of your biological assay.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Issue 1: Precipitation Occurs Even After Using a Co-solvent like DMSO.

Cause: The final concentration of this compound in the aqueous medium may still exceed its solubility limit, even with a small percentage of co-solvent.

Solution:

  • Optimize Co-solvent Concentration: While keeping the co-solvent concentration within the tolerated limit for your assay, you can experiment with slightly higher concentrations to see if it improves solubility. Always include proper vehicle controls.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Investigating the solubility of this compound at different pH values relevant to your assay may reveal a pH at which it is more soluble.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with significantly increased aqueous solubility. This is a highly effective method to enhance the solubility of poorly soluble compounds.

Issue 2: Inconsistent Results in Biological Assays.

Cause: Poor solubility can lead to inconsistent concentrations of the active compound, resulting in high variability in experimental outcomes.

Solution:

  • Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins, such as γ-cyclodextrin, can dramatically increase the water solubility and dissolution rate of this compound. Studies have shown that the solubility of a this compound-γ-CD inclusion complex can be about 18.5 to 19.8 times higher than that of raw this compound.

  • Formulation as Nanoparticles: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution rates. Liquid antisolvent precipitation is one method to prepare this compound nanoparticles.

  • Amorphous Solid Dispersions: Techniques like spray drying or lyophilization can convert crystalline this compound into a more soluble amorphous form. Spray-dried this compound has shown a 2.225-fold increase in water solubility compared to the raw crystalline form.

Quantitative Data on this compound Solubility

Solvent/MethodSolubility/Enhancement FactorReference
Organic Solvents
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Dimethyl Formamide (DMF)~30 mg/mL
Ethanol~2-3 mg/mL
Aqueous Solutions
Water0.9557 ± 0.0230 mg/mL (raw)
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
Solubility Enhancement Techniques
Spray Drying2.1265 ± 0.2289 mg/mL (2.225x increase)
γ-Cyclodextrin Complexation~18.5 - 19.8x increase
Nanoparticle Formulation~1.72x increase

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 30 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. Brief sonication can be used to aid dissolution.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • For experiments, thaw an aliquot and perform serial dilutions in the aqueous assay medium to the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells.

Protocol 2: Preparation of this compound-γ-Cyclodextrin Inclusion Complex

This protocol is based on the emulsion solvent evaporation and freeze-drying method.

  • Emulsion Preparation:

    • Dissolve this compound in an appropriate organic solvent (e.g., ethyl acetate) to a concentration of 40 mg/mL (oil phase).

    • Prepare an aqueous solution of γ-cyclodextrin (water phase).

    • Homogenize the oil phase and water phase at a volume ratio of 1:1.5 at 5,000 rpm for 11 minutes to form an emulsion.

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the organic solvent from the emulsion, resulting in a high-concentration aqueous solution of the this compound-γ-CD complex.

  • Freeze-Drying:

    • Freeze the resulting aqueous solution and then lyophilize it under vacuum to obtain a solid powder of the this compound-γ-CD inclusion complex.

  • Solubility Assessment:

    • Determine the solubility of the complex in water or your assay buffer and compare it to that of unformulated this compound.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Taxifolin_Solubilization_Workflow cluster_problem Problem cluster_solutions Solubilization Strategies cluster_application Application Problem Poor Aqueous Solubility of this compound CoSolvent Co-solvents (e.g., DMSO) Problem->CoSolvent Initial Approach Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Advanced Method Nanoparticles Nanoparticle Formulation Problem->Nanoparticles Advanced Method Amorphous Amorphous Solid Dispersions Problem->Amorphous Advanced Method Assay Biological Assay CoSolvent->Assay Cyclodextrin->Assay Nanoparticles->Assay Amorphous->Assay

Workflow for selecting a this compound solubilization strategy.

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer.

Taxifolin_Signaling_Pathways cluster_antioxidant Antioxidant Response cluster_inflammation Anti-inflammatory Response cluster_cell_survival Cell Survival & Proliferation This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 NFkB NF-κB Inhibition This compound->NFkB MAPK MAPK Inhibition This compound->MAPK PI3K_Akt PI3K/Akt Modulation This compound->PI3K_Akt HO1 HO-1 Expression Nrf2->HO1

Key signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the low in vivo bioavailability of taxifolin. The information is presented in a question-and-answer format, offering troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The therapeutic application of this compound is often limited by its poor oral bioavailability, which stems from several key factors[1][2]. Firstly, this compound has low water solubility, which restricts its dissolution in the gastrointestinal fluids, a prerequisite for absorption[1][2]. Secondly, it is subject to extensive first-pass metabolism in the intestine and liver, where it is rapidly converted into metabolites such as glucuronidated, sulfated, and/or methylated products[3]. This rapid metabolic conversion reduces the amount of active this compound that reaches systemic circulation. Lastly, its inherent chemical structure can lead to stability issues in various formulations.

Q2: What are the main strategies to enhance the bioavailability of this compound?

A2: A variety of formulation strategies have been developed to overcome the limitations of this compound's low bioavailability. These can be broadly categorized as:

  • Nanoformulations: Encapsulating this compound in nanosized carriers is a highly effective approach. This includes liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles, and nanoemulsions. These formulations can improve solubility, protect this compound from degradation, and enhance its absorption.

  • Amorphous Solid Dispersions: Converting crystalline this compound into an amorphous form by dispersing it in a polymer matrix can significantly increase its solubility and dissolution rate.

  • Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility of this compound.

  • Chemical Modification: Altering the chemical structure of this compound, for instance, through esterification, can improve its lipophilicity and stability.

Q3: Which formulation strategy has shown the most promise for this compound?

A3: Nanotechnologies are considered one of the most efficient approaches for improving the solubility and bioavailability of this compound. Specifically, nanoformulations like selenized liposomes and nanodispersions have demonstrated significant increases in relative and absolute bioavailability in preclinical studies. For instance, selenized liposomes have been reported to increase the relative bioavailability of this compound to 216.65% compared to a this compound suspension.

Troubleshooting Guides

Formulation Development

Issue 1: Low Entrapment Efficiency/Drug Loading of this compound in Lipid-Based Nanoparticles (Liposomes, SLNs).

  • Q: My this compound entrapment efficiency in liposomes is consistently below 50%. What could be the cause and how can I improve it?

    • A: Low entrapment efficiency for this compound in lipid-based systems can be due to several factors. This compound's moderate lipophilicity can lead to its partitioning between the lipid bilayer and the aqueous phase.

      • Troubleshooting Steps:

        • Optimize Lipid Composition: The choice of lipids is crucial. For liposomes, an optimal lecithin-to-cholesterol ratio (e.g., 5:1) has been shown to be effective for creating stable vesicles suitable for this compound encapsulation. For SLNs, ensure the solubility of this compound in the molten lipid.

        • Adjust Drug-to-Lipid Ratio: A higher drug content can sometimes be detrimental to liposome formation and stability. Experiment with different drug-to-lipid ratios to find the optimal balance between loading and vesicle integrity.

        • Refine the Preparation Method: For the thin-film hydration method, ensure the lipid film is thin and uniform to allow for efficient hydration. The temperature during hydration should be above the phase transition temperature of the lipids used.

        • Consider pH of the Hydration Buffer: The charge of both the liposomes and this compound can be influenced by the pH of the medium. Experiment with different pH values to enhance the interaction and entrapment.

Issue 2: Particle Aggregation in this compound Nanosuspensions.

  • Q: I'm observing aggregation and sedimentation in my this compound nanosuspension shortly after preparation. How can I prevent this?

    • A: Nanoparticle aggregation is a common issue, often caused by insufficient stabilization.

      • Troubleshooting Steps:

        • Optimize Stabilizer Concentration: The choice and concentration of a stabilizer (surfactant or polymer) are critical. For this compound nanodispersions prepared by co-precipitation, polyvinylpyrrolidone (PVP) has been used successfully as a carrier and stabilizer. Ensure the stabilizer concentration is sufficient to provide adequate steric or electrostatic repulsion between particles.

        • Control Processing Parameters: In methods like liquid antisolvent precipitation, factors such as the dropping speed of the solvent phase and the stirring speed of the antisolvent phase can influence particle size and stability. Slower addition and optimal stirring can prevent localized supersaturation and subsequent aggregation.

        • Lyophilization with Cryoprotectants: If preparing a solid form, lyophilization (freeze-drying) can prevent aggregation. The use of a cryoprotectant, such as γ-cyclodextrin, is recommended to protect the nanoparticles during the freezing process.

Issue 3: Chemical Instability and Discoloration of this compound in Formulations.

  • Q: My this compound-containing formulation is turning a reddish-brown color over time. Is this degradation, and how can I prevent it?

    • A: this compound is susceptible to oxidation and degradation, especially under alkaline conditions, which can lead to discoloration.

      • Troubleshooting Steps:

        • Control pH: this compound is particularly unstable in alkaline environments. Maintain the pH of your formulation in the acidic to neutral range to minimize degradation.

        • Use of Antioxidants: Incorporating antioxidants such as ascorbic acid or sodium metabisulfite into the formulation can help prevent oxidative degradation.

        • Protect from Light and Oxygen: Store formulations in airtight containers, protected from light. Purging the preparation with an inert gas like nitrogen can also help to minimize oxidation.

        • Encapsulation: Encapsulating this compound within a nanocarrier can provide a protective barrier against environmental factors that cause degradation.

In Vivo Experiments

Issue 1: Inconsistent Pharmacokinetic Data after Oral Gavage in Rodents.

  • Q: I am getting high variability in the plasma concentrations of this compound between animals in the same group after oral gavage. What could be the reasons?

    • A: High variability in in vivo studies can arise from several sources.

      • Troubleshooting Steps:

        • Ensure Homogeneity of the Formulation: For suspensions or nanoformulations, ensure that the formulation is uniformly dispersed before each administration. Vortex or sonicate the suspension immediately before drawing it into the gavage needle.

        • Standardize Gavage Technique: Improper gavage technique can lead to dosing errors or stress-induced physiological changes in the animals. Ensure all personnel are properly trained and consistent in their technique.

        • Fasting and Diet: Standardize the fasting period for animals before dosing, as the presence of food can affect gastrointestinal transit time and absorption.

        • Animal Stress: Oral gavage can be stressful for animals, which may affect gastrointestinal physiology. Consider alternative, less stressful dosing methods if possible.

Quantitative Data Presentation

The following table summarizes the pharmacokinetic parameters of various this compound formulations from preclinical studies in rats, demonstrating the impact of different enhancement strategies.

FormulationDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
This compound (Physical Mixture)15 (oral)35.23 ± 5.170.75 ± 0.2759.11 ± 8.620.49% (Absolute)
Nanodispersion15 (oral)48.72 ± 6.211.25 ± 0.2990.89 ± 11.760.75% (Absolute)
This compound Suspension-0.489 (µg/mL)--Reference
Unmodified Liposomes-0.608 (µg/mL)--137.23% (Relative)
Selenized Liposomes-0.599 (µg/mL)--216.65% (Relative)

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Selenized Liposomes (Tax-Se@LPs)

This protocol is adapted from the thin-film hydration/in situ reduction technique.

Materials:

  • This compound

  • Lecithin

  • Cholesterol

  • Anhydrous ethanol

  • Sodium selenite (Na₂SeO₃) solution (1 mg/mL)

  • Glutathione (GSH)

  • Deionized water

Procedure:

  • Film Formation: Dissolve lecithin, cholesterol, and this compound in anhydrous ethanol in a round-bottom flask. An optimal lecithin to cholesterol ratio is 5:1.

  • Ethanol Evaporation: Remove the anhydrous ethanol using a rotary evaporator under reduced pressure at 35°C to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film at 55°C with a Na₂SeO₃ solution (1 mg/mL).

  • Reduction Reaction: After complete hydration, add a four-fold molar excess of GSH relative to Na₂SeO₃ to initiate the reduction reaction.

  • Incubation: Maintain the system at 37°C with agitation (1,000 rpm) for 2 hours to allow for the formation of Tax-Se@LPs.

  • Characterization: Characterize the resulting Tax-Se@LPs for particle size, zeta potential, and entrapment efficiency.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.

Animal Model:

  • Male Sprague-Dawley rats.

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats to the experimental conditions. Fast the animals overnight before the experiment, with free access to water.

  • Formulation Administration:

    • Oral Group: Administer the this compound formulation (e.g., nanodispersion, liposomes) orally via gavage at a specific dose (e.g., 15 mg/kg).

    • Intravenous (IV) Group (for absolute bioavailability): Administer a solution of this compound in a suitable vehicle intravenously to a separate group of rats at a lower dose.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Separate the plasma from the blood samples by centrifugation.

  • Sample Analysis:

    • Extraction: Employ a liquid-liquid extraction method to extract this compound and an internal standard from the plasma samples.

    • Quantification: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).

  • Pharmacokinetic Analysis:

    • Generate plasma concentration-time profiles for each animal.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

    • Calculate the absolute bioavailability using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

    • Calculate the relative bioavailability by comparing the AUC of the test formulation to a reference formulation (e.g., this compound suspension).

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Processing prep Prepare this compound Formulation (e.g., Liposomes, SLNs) char Characterize Formulation (Size, Zeta, EE%) prep->char admin Animal Dosing (Oral Gavage) char->admin sampling Blood Sampling (Time Points) admin->sampling plasma Plasma Separation sampling->plasma extract Sample Extraction (LLE) plasma->extract quant Quantification (UHPLC-MS/MS) extract->quant pk Pharmacokinetic Analysis (AUC, Cmax) quant->pk result Final Results pk->result Calculate Bioavailability

Caption: Workflow for a typical in vivo bioavailability study.

metabolic_pathway cluster_phase2 Phase II Metabolism (Intestine & Liver) This compound This compound glucuronidation Glucuronidation (UGT Enzymes) This compound->glucuronidation Forms Glucuronide Conjugates sulfation Sulfation (SULT Enzymes) This compound->sulfation Forms Sulfate Conjugates methylation Methylation (COMT Enzyme) This compound->methylation Forms Methylated Metabolites excretion Excretion (Urine & Feces) glucuronidation->excretion sulfation->excretion methylation->excretion decision_tree start Low this compound Bioavailability solubility Primary Issue: Poor Solubility? start->solubility Yes stability Primary Issue: Poor Stability? start->stability No sol_strat Strategies for Solubility: - Nanoformulations - Solid Dispersions - Cyclodextrin Complexes solubility->sol_strat metabolism Primary Issue: Rapid Metabolism? stability->metabolism Yes stab_strat Strategies for Stability: - Encapsulation - Chemical Modification - pH Control/Antioxidants stability->stab_strat met_strat Strategies for Metabolism: - Encapsulation to bypass first-pass effect - Co-administration with enzyme inhibitors metabolism->met_strat end Optimized Formulation sol_strat->end Evaluate in vitro/ in vivo stab_strat->end Evaluate in vitro/ in vivo met_strat->end Evaluate in vitro/ in vivo

References

troubleshooting taxifolin delivery in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for taxifolin (also known as dihydroquercetin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the delivery of this compound in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when working with this compound in a question-and-answer format.

Q1: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture medium. How can I prevent this?

A1: This is a common issue due to this compound's poor solubility in aqueous solutions like cell culture media. When the concentrated DMSO stock is diluted into the aqueous medium, the this compound can crash out of solution.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally at or below 0.1%. High concentrations of DMSO can be toxic to cells and can also affect the solubility of your compound.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock. Adding a cold stock to warm media can cause a temperature shock, reducing solubility.

  • Use Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into your final volume of media, perform an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the rest of your media.

  • Increase Mixing Efficiency: Add the this compound stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.

  • Consider Serum Content: The presence of proteins in Fetal Bovine Serum (FBS) can sometimes help to stabilize hydrophobic compounds. If you are using serum-free media, you may be more likely to see precipitation.

  • Sonication: If you observe a slight precipitate after dilution, gentle sonication in a water bath for a few minutes may help to redissolve the compound.

Q2: I am not observing the expected biological effect of this compound in my assay, or the results are inconsistent. What could be the cause?

A2: The lack of a consistent biological effect is often linked to the instability of this compound in cell culture conditions. This compound is known to be unstable in aqueous solutions, especially at the physiological pH of cell culture medium (around 7.4).[1][2][3]

Troubleshooting Steps:

  • Account for Degradation: Be aware that a significant portion of this compound may degrade over the course of your experiment. One study on a this compound derivative showed that its concentration decreased to about 55% of the initial concentration after just 4 hours in cell culture medium at 37°C.[4] It is highly likely that this compound itself has a similar or even faster degradation rate.

  • Shorten Incubation Times: If possible for your experimental design, consider using shorter incubation times with this compound to minimize the impact of degradation.

  • Replenish this compound: For longer-term experiments (e.g., 48-72 hours), you may need to replenish the this compound by performing a partial or full media change with freshly diluted compound.

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your culture medium immediately before adding it to your cells. Do not store diluted this compound solutions.

  • Verify Compound Activity: To confirm that your this compound stock is active, you can perform a simple in vitro antioxidant assay, such as a DPPH assay, to check its radical scavenging activity.

Q3: What is a good starting concentration for this compound in my cell line?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint you are measuring. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.

General Recommendations:

  • For Anticancer Effects: IC50 values (the concentration that inhibits 50% of cell growth) can vary widely. For example, in liver cancer cell lines like HepG2 and Huh7, the IC50 has been reported to be as low as 0.15 µM and 0.22 µM, respectively.[5] In contrast, for the HCT-116 colon cancer cell line, the IC50 was reported to be around 32 µg/mL (approximately 105 µM). A broad starting range to test could be from 0.1 µM to 100 µM.

  • For Nrf2 Activation: Studies have shown activation of the Nrf2 pathway with this compound concentrations in the range of 10-40 µM in JB6 P+ cells.

  • For Antioxidant Effects: In vitro antioxidant assays often use this compound in the µg/mL range. To see antioxidant effects in a cellular context, a starting range of 1-50 µM is reasonable to test.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound to aid in experimental design.

Table 1: this compound Solubility

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Ethanol~2 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
WaterVery slightly soluble (~1.2 mg/mL)

Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HepG2Hepatocellular Carcinoma0.15 µM
Huh7Hepatocellular Carcinoma0.22 µM
HCT-116Colorectal Carcinoma32 µg/mL (~105 µM)
A549Lung Cancer> 160 µM
MCF-7Breast Cancer> 160 µM

Key Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Western Blot for Phosphorylated Signaling Proteins (p-Akt, p-ERK)

This protocol is designed to detect changes in the phosphorylation status of key signaling proteins after this compound treatment.

Materials:

  • Cells treated with this compound

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (5% w/v Bovine Serum Albumin (BSA) in TBST for phospho-antibodies)

  • Primary antibodies (e.g., rabbit anti-p-Akt, rabbit anti-p-ERK, and corresponding total protein antibodies)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, place the culture dish on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer with inhibitors, scrape the cells, and transfer the lysate to a pre-cooled microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new pre-cooled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total proteins (e.g., total Akt, total ERK) or a loading control (e.g., β-actin) to confirm equal protein loading.

Visualizations

Experimental Workflow and Troubleshooting Logic

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_ts1 Troubleshooting: Precipitation cluster_ts2 Troubleshooting: Stability stock Prepare this compound Stock (e.g., 10 mM in DMSO) dilution Dilute Stock into Media stock->dilution media Pre-warm Media (37°C) media->dilution treat Treat Cells dilution->treat precipitate Precipitation? dilution->precipitate incubate Incubate (e.g., 4-48h) treat->incubate assay Perform Assay (e.g., MTT, Western Blot) incubate->assay data Collect Data assay->data interpret Interpret Results data->interpret no_effect No/Inconsistent Effect? interpret->no_effect ts1_sol1 1. Use stepwise dilution 2. Lower final DMSO% 3. Add to warm media while swirling precipitate->ts1_sol1 Yes ts2_sol1 1. Prepare fresh dilutions 2. Shorten incubation time 3. Replenish this compound in media no_effect->ts2_sol1 Yes

Caption: Troubleshooting workflow for this compound experiments.

Key Signaling Pathways Modulated by this compound

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits akt Akt This compound->akt Inhibits erk ERK This compound->erk Inhibits jnk JNK This compound->jnk Inhibits p38 p38 This compound->p38 Inhibits nrf2 Nrf2 This compound->nrf2 Activates nfkb NF-κB This compound->nfkb Inhibits pi3k->akt mtor mTOR akt->mtor are ARE nrf2->are ho1 HO-1, NQO1 (Antioxidant Enzymes) are->ho1

Caption: Major signaling pathways modulated by this compound.

References

identifying and characterizing taxifolin degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Identifying and Characterizing Taxifolin Degradation Products.

This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound known to be unstable?

A1: this compound is particularly susceptible to degradation under several conditions. It is extremely unstable under alkaline hydrolysis[1][2]. Additionally, its thermal degradation is accelerated by the presence of humidity[1][2]. While it is relatively stable to photolysis, it does show some degradation under acidic and oxidative stress[3].

Q2: What are the primary degradation products of this compound observed under alkaline conditions?

A2: Under alkaline conditions, the primary degradation products of this compound are dimers. Mass spectrometry analysis has identified these dimers, and while the exact linkage can vary, in vivo studies of this compound metabolites have suggested the formation of both C-O-C and C-C linkages between the monomer units.

Q3: What types of degradation products are expected from oxidative stress?

A3: Oxidative degradation of this compound can lead to the formation of hydroxylated derivatives and products with opened ring structures. The B-ring of this compound, with its catechol moiety, is a likely site of oxidation.

Q4: Are there any known biological activities of this compound degradation products?

A4: While research on the specific biological activities of forced degradation products is limited, studies on related compounds provide some insights. For instance, a synthetic dimer of this compound has been shown to possess high antioxidant activity. Oligomers of this compound have also been noted to have dose-dependent effects on the viability of cancer cells. Given that this compound itself has antioxidant, anti-inflammatory, and anticancer properties, it is plausible that its degradation products may retain, alter, or lose these activities.

Troubleshooting Guides

HPLC and UPLC-MS/MS Analysis

Issue 1: Poor separation or co-elution of this compound and its degradation products.

  • Possible Cause: Inadequate chromatographic conditions. Degradation products, especially isomers, can have very similar polarities.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase Gradient: A shallower gradient can improve the resolution of closely eluting peaks. Experiment with small changes in the percentage of the organic solvent.

    • Adjust the Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial for good peak shape and can influence the retention of phenolic compounds.

    • Change the Column Chemistry: If resolution is still an issue, consider a column with a different stationary phase. A biphenyl column has been shown to be effective for separating this compound diastereomers.

    • Modify the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.

Issue 2: Low signal intensity or poor ionization of degradation products in the mass spectrometer.

  • Possible Cause: Suboptimal ion source parameters or matrix effects.

  • Troubleshooting Steps:

    • Optimize Ion Source Parameters: Systematically adjust parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow and temperature to maximize the signal for your compounds of interest.

    • Switch Ionization Mode: this compound and its degradation products are phenolic compounds and generally ionize well in negative ion mode (ESI-). If you are using positive mode, switching to negative mode may significantly improve your signal.

    • Address Matrix Effects: If your samples are in a complex matrix, consider sample cleanup steps like solid-phase extraction (SPE) to remove interfering substances. Diluting the sample can also mitigate matrix effects.

Issue 3: Difficulty in identifying and characterizing unknown degradation products from MS/MS data.

  • Possible Cause: Lack of reference spectra and complex fragmentation patterns.

  • Troubleshooting Steps:

    • Analyze Fragmentation Patterns: Look for characteristic neutral losses for flavonoids, such as losses of water (18 Da), CO (28 Da), and retro-Diels-Alder (rDA) fragmentation of the C-ring.

    • High-Resolution Mass Spectrometry (HRMS): Use a Q-TOF or Orbitrap mass spectrometer to obtain accurate mass measurements of precursor and fragment ions. This will allow you to determine the elemental composition and narrow down potential structures.

    • Isolate and Perform NMR: For definitive structure elucidation, it is often necessary to isolate the degradation product using preparative HPLC and then analyze it by NMR spectroscopy.

Quantitative Data Summary

Stress ConditionReagent/ParameterDuration% Degradation of this compoundReference
Acid Hydrolysis1 M HCl30 min~20%
Alkaline Hydrolysis1 mM NaOH15 min~16%
Oxidation30% H₂O₂24 h~12%
Dry Heat40°C30 days~10%
Humid Heat40°C / 75% RH30 days~23%
Photolysis1.2 million lux hours-~9%

Table 1: Summary of this compound Degradation under Various Stress Conditions.

CompoundPrecursor Ion (m/z) [M-H]⁻Key Fragment Ions (m/z)Reference
This compound303.05285.04 ([M-H-H₂O]⁻), 177.02, 125.02
This compound Dimer~605303.05 (monomer unit)

Table 2: Key Mass Spectrometric Data for this compound and its Dimer.

Experimental Protocols

Forced Degradation of this compound

This protocol is a general guideline and may need to be optimized based on the observed degradation. The goal is to achieve 5-20% degradation.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw samples at various time points (e.g., 15 min, 30 min, 1, 2 hours), neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep at room temperature.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Transfer the this compound stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial in an oven at 80°C.

    • For humid conditions, place the vial in a stability chamber at 80°C and 75% relative humidity.

    • At various time points (e.g., 1, 3, 7 days), dissolve the residue in mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the sample after exposure.

UPLC-MS/MS Analysis of this compound and its Degradation Products

This is a representative method and may require optimization for your specific instrument and column.

  • Chromatographic System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-40% B

      • 15-20 min: 40-95% B

      • 20-22 min: 95% B

      • 22-22.1 min: 95-5% B

      • 22.1-25 min: 5% B

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Data Acquisition: Full scan mode to identify unknowns, followed by targeted MS/MS (product ion scan) for structural information.

Visualizations

Taxifolin_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic (e.g., 1M HCl, 60°C) Degraded_Sample Degraded Sample Mixture Acid->Degraded_Sample Alkali Alkaline (e.g., 0.1M NaOH, RT) Alkali->Degraded_Sample Oxidative Oxidative (e.g., 30% H₂O₂, RT) Oxidative->Degraded_Sample Thermal Thermal (80°C, dry/humid) Thermal->Degraded_Sample UPLC_MS UPLC-MS/MS Analysis (C18, ESI-) Isolation Isolation (Prep-HPLC) UPLC_MS->Isolation If unknown peaks are significant Identified_DPs Identified Degradation Products UPLC_MS->Identified_DPs NMR Structural Elucidation (1D and 2D NMR) Isolation->NMR NMR->Identified_DPs This compound This compound Sample This compound->Acid Stress Conditions This compound->Alkali Stress Conditions This compound->Oxidative Stress Conditions This compound->Thermal Stress Conditions Degraded_Sample->UPLC_MS Initial Screening

Caption: Experimental workflow for the forced degradation and analysis of this compound.

Taxifolin_Degradation_Pathways cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Stress This compound This compound Dimers Dimers (C-C or C-O linked) This compound->Dimers Dimerization Hydroxylated Hydroxylated Derivatives This compound->Hydroxylated Hydroxylation Open_Ring Open-Ring Products This compound->Open_Ring Ring Opening HPLC_Troubleshooting cluster_solutions Potential Solutions Problem Poor Peak Resolution Sol1 Optimize Gradient Profile (shallower gradient) Problem->Sol1 Sol2 Adjust Mobile Phase pH (add 0.1% formic acid) Problem->Sol2 Sol3 Change Column Chemistry (e.g., biphenyl phase) Problem->Sol3 Sol4 Modify Column Temperature Problem->Sol4

References

Technical Support Center: Optimizing Taxifolin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

<

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed experimental protocols for the successful extraction of taxifolin from plant materials.

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction, offering potential causes and actionable solutions.

Problem 1: Low this compound Yield

Possible Cause Recommended Solution
Inefficient Cell Wall Disruption The plant matrix must be adequately broken down to release this compound. Ensure the raw material (e.g., larch wood, pine bark) is finely powdered. Pre-treatment methods like freeze-drying can make the material more brittle and easier to grind.
Suboptimal Solvent Choice This compound is soluble in polar solvents like ethanol, acetic acid, and hot water, but only slightly soluble in cold water and insoluble in non-polar solvents.[1] Ethanol/water mixtures (e.g., 50-80% ethanol) are often highly effective.[2][3][4] For Microwave-Assisted Extraction (MAE), ionic liquids such as 1.00 M 1-butyl-3-methylimidazolium bromide ([C4mim]Br) have shown high efficiency.[5]
Incorrect Extraction Parameters Each extraction method has optimal parameters. For Ultrasound-Assisted Extraction (UAE), factors like time, temperature, and ultrasonic power are critical. Similarly, for MAE, power and irradiation time must be optimized to prevent degradation while ensuring complete extraction. Prolonged extraction times do not always improve yield and can lead to degradation.
This compound Degradation This compound is sensitive to high temperatures and alkaline conditions. Overheating during MAE or prolonged exposure to high temperatures in other methods can reduce yield. Ensure the pH of the solvent is not alkaline, as this compound is extremely unstable under these conditions.
Incomplete Extraction Cycles For methods like heating/reflux, multiple extraction cycles are often necessary to maximize yield. Repeating the extraction process three times has been shown to be effective.

Problem 2: Impure Extract (Contamination with other compounds)

Possible Cause Recommended Solution
Co-extraction of Resins, Oils, and Sugars Crude extracts often contain numerous other substances from the plant material. A multi-step purification process is necessary. After initial solvent extraction (e.g., with ethanol), a solvent-swap to water can be performed. By heating the water/extract mixture to 70-99°C, this compound dissolves in the aqueous phase while resins and oils can be separated upon cooling to below 65°C.
Presence of Chlorophyll and Pigments Especially when extracting from leaves, chlorophyll can be a major contaminant. Using a non-polar solvent wash (e.g., with hexane) on the initial plant material or the crude extract can help remove these pigments before proceeding with the polar solvent extraction for this compound.
Ineffective Crystallization Proper crystallization is key to purity. After purification, this compound can be crystallized from the aqueous solution by cooling to 0-30°C. Seeding the solution with a small amount of pure this compound can initiate and improve the crystallization process. Multiple recrystallizations may be needed to achieve high purity.

Problem 3: Difficulty Scaling Up the Process

Possible Cause Recommended Solution
Method Not Scalable Some lab-scale methods like High-Speed Counter-Current Chromatography (HSCCC) are highly efficient for purification but may require specialized equipment for large-scale production. Methods like solvent extraction under reflux or vacuum are more traditionally scalable.
Parameter Shift on Scale-up Optimal parameters (temperature, time, solvent ratios) determined at a small scale may not translate directly to a larger scale. Re-optimization is often required. For instance, heat and mass transfer dynamics change significantly in larger vessels.
Increased Processing Time Larger volumes require longer heating, cooling, and filtration times. Plan logistics accordingly and ensure that extended processing times do not lead to this compound degradation.

Frequently Asked Questions (FAQs)

  • Q1: What are the best plant sources for this compound? A: this compound, also known as dihydroquercetin, is found in various conifers, particularly in the wood of Dahurian Larch (Larix gmelinii) and other Larix species. It is also present in Douglas fir, pine bark, milk thistle, and in smaller amounts in onions, citrus fruits, and green tea.

  • Q2: Which extraction method is the most efficient? A: The "best" method depends on the specific goals (yield, purity, speed, cost).

    • Microwave-Assisted Extraction (MAE) , especially with ionic liquids, can offer higher yields and shorter extraction times compared to traditional methods.

    • Ultrasound-Assisted Extraction (UAE) is another "green" technique that enhances extraction efficiency through acoustic cavitation.

    • Supercritical Fluid Extraction (SFE) with CO2 and a co-solvent like ethanol is a clean method but can be more expensive.

    • High-Speed Counter-Current Chromatography (HSCCC) is considered a highly efficient method for purification, offering high purity and yield.

  • Q3: What is the ideal solvent for this compound extraction? A: this compound's polarity makes ethanol-water mixtures a popular and effective choice. A 50% ethanol concentration was found to be optimal for UAE from Abies nephrolepis leaves and bark. For MAE from Larix gmelinii, a 1.00 M solution of the ionic liquid [C4mim]Br was identified as the best solvent.

  • Q4: How stable is this compound during extraction and storage? A: this compound is sensitive to heat, alkaline pH, and humidity. It is extremely unstable under alkaline hydrolysis. Extraction should be performed at controlled temperatures, ideally below the solvent's boiling point, possibly under vacuum to lower the boiling point and reduce oxidation. For storage, a cool, dry, and dark environment is recommended. Stability tests on a this compound-rich extract showed it to be relatively stable when stored in dark glass bottles.

  • Q5: How can I confirm the purity of my final this compound product? A: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and concentration of this compound in an extract. The analysis is typically performed with a C18 column and a UV detector set to a wavelength of around 288 nm.

Comparative Data on Extraction Methods

Table 1: Comparison of Optimized Extraction Parameters and Yields

Method Plant Source Key Parameters This compound Yield Reference
Ultrasound-Assisted Extraction (UAE) Vitis davidii Fruit49% Ethanol, 51°C, 4h extraction, 100W power3.587 mg/kg
UAE Abies nephrolepis Leaves50% Ethanol, 20 mL/g ratio, 160W power, 39 min, 59°C31.03 mg/g
Microwave-Assisted Extraction (MAE) Larix gmelinii Wood1.00 M [C4mim]Br, 15:1 ratio, 406W power, 14 min18.63 mg/g
Heating & Reflux Larix olgensis Roots90% Ethanol, 1:10 ratio, 90°C, 3h (x3 cycles)Purity of 95.0% achieved
Soxhlet Extraction Pine BarkEthanol, 8h extraction0.94 mg/g

Optimized Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Abies nephrolepis Leaves

This protocol is based on the optimized conditions reported for maximizing flavonoid yield.

  • Material Preparation: Dry the leaves of Abies nephrolepis and grind them into a fine powder.

  • Solvent Preparation: Prepare a 50% (v/v) ethanol-water solution.

  • Extraction Setup:

    • Weigh 1 g of the powdered leaf material and place it in a suitable extraction vessel.

    • Add 20 mL of the 50% ethanol solvent (achieving a 20 mL/g liquid-to-solid ratio).

  • Ultrasonication:

    • Place the vessel in an ultrasonic bath set to a frequency of 45 kHz.

    • Set the ultrasound power to 160 W.

    • Set the temperature of the bath to 59°C (332.19 K).

    • Apply ultrasonic irradiation for 39.25 minutes.

  • Recovery:

    • After the extraction is complete, cool the mixture to room temperature.

    • Filter the mixture to separate the extract from the solid plant residue. A vacuum filtration setup is recommended for efficiency.

    • The resulting filtrate contains the extracted this compound and is ready for purification or direct analysis by HPLC.

Protocol 2: Ionic Liquid-Based Microwave-Assisted Extraction (IL-MAE) from Larix gmelinii

This protocol uses an ionic liquid under optimized microwave conditions for high-yield extraction.

  • Material Preparation: Obtain wood powder from Larix gmelinii.

  • Solvent Preparation: Prepare a 1.00 M solution of 1-butyl-3-methylimidazolium bromide ([C4mim]Br) in water.

  • Extraction Setup:

    • Weigh 1 g of the larch wood powder and place it in a microwave-safe extraction vessel.

    • Add 15 mL of the 1.00 M [C4mim]Br solution (achieving a 15:1 mL/g liquid-to-solid ratio).

    • Allow the sample to soak in the solvent for 2 hours at room temperature.

  • Microwave Irradiation:

    • Place the vessel in a microwave reactor.

    • Set the microwave power to 406 W.

    • Irradiate the sample for 14 minutes.

  • Recovery:

    • Carefully remove the vessel from the microwave and allow it to cool.

    • Filter the extract to remove the solid residue.

    • The filtrate, containing this compound dissolved in the ionic liquid, can then be proceed to purification steps. Stability studies have shown no degradation of this compound under these specific conditions.

Visualizations

Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product RawMaterial Plant Material (e.g., Larch Wood) Grinding Grinding & Sieving RawMaterial->Grinding Extraction Solid-Liquid Extraction (e.g., UAE, MAE, Reflux) Grinding->Extraction Filtration1 Filtration Extraction->Filtration1 CrudeExtract Crude Extract Filtration1->CrudeExtract Purification Purification Steps (e.g., Solvent Partitioning) CrudeExtract->Purification Crystallization Crystallization Purification->Crystallization Filtration2 Filtration & Washing Crystallization->Filtration2 Drying Drying Filtration2->Drying Purethis compound Pure this compound (>90%) Drying->Purethis compound Analysis QC Analysis (HPLC) Purethis compound->Analysis

General workflow for this compound extraction and purification.

Troubleshooting_Yield Start Low this compound Yield Cause1 Check Raw Material Preparation Start->Cause1 Cause2 Review Extraction Parameters Start->Cause2 Cause3 Evaluate Solvent Choice Start->Cause3 Cause4 Assess for Degradation Start->Cause4 Sol1a Is particle size sufficiently small? Cause1->Sol1a Sol2a Are Time/Temp/Power optimized? Cause2->Sol2a Sol3a Is solvent polarity correct? Cause3->Sol3a Sol4a Was temperature too high? Cause4->Sol4a Action1 Action: Re-grind or use finer mesh Sol1a->Action1 No Action2 Action: Re-optimize using response surface methodology Sol2a->Action2 No Action3 Action: Test different solvents or mixtures Sol3a->Action3 No Action4 Action: Reduce temp, use vacuum, check pH Sol4a->Action4 Yes

Decision tree for troubleshooting low this compound yield.

References

challenges in quantifying taxifolin metabolites in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of taxifolin and its metabolites in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound metabolites in biological samples so challenging?

A1: The quantification of this compound metabolites presents several analytical challenges due to a combination of factors:

  • Extensive Metabolism: this compound undergoes extensive biotransformation in the body, resulting in a vast number of metabolites. One study identified 191 different metabolites in rats, including glucuronides, sulfates, methylated derivatives, and dimers[1][2][3]. This complexity makes it difficult to identify and quantify every metabolic product.

  • Low Bioavailability: this compound has low oral bioavailability, meaning only a small fraction of the parent compound is absorbed in its original form[1][4]. Consequently, the concentrations of this compound and its metabolites in biological fluids are often very low, requiring highly sensitive analytical methods.

  • Predominance of Conjugates: In the body, this compound is primarily present as conjugated metabolites, such as glucuronides and sulfates. These conjugates can be difficult to analyze directly and may require enzymatic hydrolysis to convert them back to the aglycone (this compound) for easier quantification.

  • Analyte Instability: this compound is unstable under certain conditions, particularly in alkaline environments, and can also be sensitive to heat and humidity. This instability can lead to degradation of the analyte during sample collection, storage, and preparation, resulting in inaccurate quantification.

  • Analytical Interferences: Biological matrices like plasma and urine are complex and can cause significant matrix effects, such as ion suppression or enhancement, in mass spectrometry-based assays. Additionally, the presence of isomeric and isobaric metabolites can interfere with accurate quantification if not properly separated chromatographically.

Q2: I am observing poor peak shape and resolution in my chromatogram. What are the possible causes and solutions?

A2: Poor peak shape, including tailing, broadening, or splitting, can be caused by several factors in your LC system. Here are some common causes and troubleshooting steps:

  • Column Contamination: Buildup of matrix components on the column can lead to peak distortion.

    • Solution: Flush the column with a strong solvent or, if necessary, replace it. Implementing a robust sample clean-up procedure can prevent this issue.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good chromatography of flavonoids.

    • Solution: For acidic flavonoids like this compound, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.

  • Column Overload: Injecting too much sample can lead to broad and tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.

Q3: My signal intensity is low, or I am observing high signal variability. What should I check?

A3: Low or variable signal intensity is a common issue in LC-MS analysis of this compound metabolites and can often be attributed to matrix effects or suboptimal instrument parameters.

  • Matrix Effects (Ion Suppression/Enhancement): Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of the target analytes.

    • Solution:

      • Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

      • Optimize chromatographic separation to resolve this compound metabolites from matrix interferences.

      • Use a stable isotope-labeled internal standard to compensate for signal suppression.

  • Suboptimal Mass Spectrometry Parameters: Incorrect source parameters can lead to poor ionization and low signal.

    • Solution: Optimize ESI source parameters such as gas flows, temperatures, and voltages for this compound and its metabolites. For flavonoids, negative ion mode is often more sensitive.

  • In-source Fragmentation: The breakdown of conjugated metabolites in the ion source can reduce the signal of the precursor ion and complicate quantification.

    • Solution: Optimize the source conditions (e.g., reduce cone voltage) to minimize in-source fragmentation.

Troubleshooting Guides

Problem 1: Difficulty in Identifying Unknown this compound Metabolites
Possible Cause Troubleshooting Steps
Lack of Fragmentation Information Perform MS/MS experiments to obtain fragmentation spectra. The neutral loss of specific moieties is characteristic of different metabolic transformations (e.g., 176.03 Da for glucuronidation, 79.95 Da for sulfation).
Complex Spectra Utilize high-resolution mass spectrometry (e.g., QTOF-MS) to obtain accurate mass measurements, which aids in determining the elemental composition of the metabolites.
Isomeric Metabolites Optimize the chromatographic method to achieve baseline separation of isomers. Different isomers may exhibit unique fragmentation patterns in MS/MS that can aid in their identification.
Problem 2: Inaccurate Quantification of Conjugated Metabolites
Possible Cause Troubleshooting Steps
Incomplete Enzymatic Hydrolysis Optimize the hydrolysis conditions, including the type and amount of enzyme (β-glucuronidase/sulfatase), incubation time, temperature, and pH. Ensure the complete conversion of conjugates to the aglycone.
Lack of Authentic Standards Since standards for most this compound metabolites are not commercially available, consider relative quantification or use an aglycone-based calibration curve after complete hydrolysis. Be aware that this assumes equal ionization efficiency, which may not be accurate.
In-source Fragmentation As mentioned in the FAQs, optimize MS source conditions to minimize the breakdown of conjugated metabolites before detection.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma

This protocol is adapted from a validated UHPLC-MS/MS method for this compound in rat plasma.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard: Add the internal standard (e.g., butylparaben).

  • Extraction: Add 1 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine/Plasma

This is a general protocol for cleaning up flavonoid metabolites from biological fluids.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated biological sample (e.g., diluted urine or plasma) onto the cartridge.

  • Washing: Wash the cartridge with water or a low percentage of organic solvent to remove polar impurities.

  • Elution: Elute the this compound metabolites with methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute it in the initial mobile phase for analysis.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for this compound Quantification

ParameterValueReference
Column SB-C18 RRHD (2.1 x 150 mm, 1.8 µm)
Mobile Phase Acetonitrile:Water (90:10, v/v) with 5 mM ammonium acetate
Flow Rate 0.4 mL/min
Ionization Mode ESI Negative
MRM Transition (this compound) m/z 303.0 → 285.0
MRM Transition (IS - Butylparaben) m/z 193.1 → 92.0
Linear Range 5.0–4280 ng/mL
LLOQ 5.0 ng/mL

Table 2: Common Metabolic Reactions of this compound and Corresponding Mass Shifts

Metabolic ReactionMass Shift (Da)Reference
Glucuronidation+176.03
Sulfation+79.95
Methylation+14.01
Hydroxylation+15.99
Dehydrogenation-2.01
Hydrogenation+2.01
Dehydration-18.01

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for quantifying this compound metabolites.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_other Other Reactions This compound This compound Methylation Methylation This compound->Methylation Methyltransferase Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 Dehydrogenation Dehydrogenation This compound->Dehydrogenation Glucuronidation Glucuronidation This compound->Glucuronidation UGTs Sulfation Sulfation This compound->Sulfation SULTs Dimerization Dimerization This compound->Dimerization RingFission Ring Fission (Gut Microbiota) This compound->RingFission

Caption: Major metabolic pathways of this compound.

References

Technical Support Center: Stabilizing Taxifolin in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for formulating with taxifolin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in cosmetic applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My this compound-containing formulation is turning brown. What is causing this discoloration?

A1: The brown discoloration is a common indicator of this compound degradation. This compound is susceptible to oxidation, which can be accelerated by several factors:

  • High pH: this compound is particularly unstable in alkaline conditions.[1][2][3] Under alkaline hydrolysis, it can form dimers and other degradation products.[1][3]

  • Exposure to Light: While this compound is relatively photostable compared to other flavonoids like quercetin, prolonged exposure to UV radiation can still contribute to degradation.

  • Presence of Metal Ions: Metal ions can catalyze the oxidation of flavonoids.

  • High Temperatures: Elevated temperatures increase the rate of chemical reactions, including the degradation of this compound.

Troubleshooting Steps:

  • Check the pH of your formulation: Aim for a pH in the range of 5.5-6.5, which is considered skin-friendly and helps maintain this compound stability.

  • Incorporate a chelating agent: Add a chelating agent like EDTA to bind any metal ions present in your formulation.

  • Use opaque or UV-protective packaging: This will minimize light exposure and prevent photodegradation.

  • Add antioxidants: Incorporate other antioxidants, such as ascorbic acid or tocopherol, to create a synergistic effect and protect this compound from oxidation.

  • Consider encapsulation: Encapsulating this compound in systems like liposomes or nanostructured lipid carriers can significantly improve its stability.

Q2: I'm observing a decrease in the antioxidant activity of my formulation over time. How can I prevent this?

A2: A decrease in antioxidant activity is directly related to the degradation of this compound. The strategies to prevent this are similar to those for preventing discoloration. The key is to protect the this compound molecule from oxidative stress.

Troubleshooting Steps:

  • Confirm this compound Concentration: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound remaining in your formulation at different time points.

  • Review your antioxidant system: A combination of antioxidants often provides better protection than a single one.

  • Evaluate your storage conditions: Ensure your formulation is stored at a controlled, cool temperature and protected from light.

  • Investigate encapsulation: Encapsulation can create a physical barrier, protecting this compound from pro-oxidant factors in the formulation and the environment.

Q3: My this compound formulation is showing poor solubility and is precipitating. What can I do?

A3: this compound has poor water solubility, which can lead to precipitation in aqueous-based formulations.

Troubleshooting Steps:

  • Use a co-solvent system: Incorporate glycols (e.g., propylene glycol, butylene glycol) or ethanol in your formulation to improve the solubility of this compound.

  • Optimize the pH: While high pH degrades this compound, a slightly acidic pH can sometimes improve the solubility of flavonoids. Experiment within a skin-safe range (pH 4.5-6.5).

  • Consider micronization: Reducing the particle size of this compound through techniques like supercritical antisolvent precipitation can improve its dissolution rate and solubility.

  • Employ encapsulation techniques: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can encapsulate this compound, improving its dispersion and stability in the formulation.

  • Derivatization: Creating ester derivatives of this compound, such as this compound tetra-octanoate, can enhance its lipophilicity and stability in cream and lotion formulations.

Data Presentation: this compound Stability Under Various Conditions

The following tables summarize quantitative data on this compound degradation from cited literature.

Table 1: Chemical Stability of this compound vs. This compound Tetra-octanoate in Different Formulations

Formulation TypeActive IngredientStorage Temperature (°C)Storage Duration (weeks)Remaining Active (%)
CreamThis compound2512~12
LotionThis compound2512~40
EssenceThis compound2512~8
CreamThis compound Tetra-octanoate2512~93
EssenceThis compound Tetra-octanoate4012~19

Table 2: Forced Degradation of this compound under Stress Conditions

Stress ConditionDegradation (%)
1 M HCl (30 min)20.2
1 mM NaOH (15 min)16.3
30% H₂O₂ (24 h)11.7
Dry Heat (40°C, 30 days)9.8
Humid Heat (40°C, 75% RH, 30 days)23.1
Photolysis (Visible & UVA light)9.0

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for determining the concentration of this compound in a cosmetic formulation. Method parameters may need to be optimized for your specific formulation matrix.

  • Objective: To quantify the amount of this compound in a cosmetic formulation to assess its stability over time.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 4 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and acidified water (pH 3.0 with orthophosphoric acid) in an 80:20 (v/v) ratio.

  • Flow Rate: 0.6 mL/min.

  • Detection Wavelength: 290 nm.

  • Column Temperature: 50°C.

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic formulation.

    • Extract this compound using a suitable solvent (e.g., methanol, ethanol). This may involve sonication or vortexing followed by centrifugation to separate excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol describes a method for encapsulating this compound to improve its stability.

  • Objective: To encapsulate this compound in NLCs to enhance its stability and bioavailability in a cosmetic formulation.

  • Materials:

    • This compound

    • Solid lipid (e.g., glyceryl monostearate)

    • Liquid lipid (e.g., oleic acid)

    • Surfactant (e.g., Tween 80)

    • Co-surfactant (e.g., Span 60)

    • Purified water

  • Methodology (Ethanol Injection Method):

    • Lipid Phase Preparation: Dissolve the solid lipid, liquid lipid, and this compound in ethanol with heating.

    • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water with heating.

    • NLC Formation: Inject the lipid phase into the aqueous phase under high-speed homogenization.

    • Solvent Evaporation: Remove the ethanol by stirring at room temperature or using a rotary evaporator.

    • Characterization: Analyze the resulting NLC dispersion for particle size, polydispersity index (PDI), and encapsulation efficiency.

Visualizations

Taxifolin_Degradation_Pathway This compound This compound Oxidation Oxidation (High pH, Light, Heat, Metal Ions) This compound->Oxidation Degradation_Products Degradation Products (e.g., Dimers, Quinones) Oxidation->Degradation_Products Discoloration Brown Discoloration Degradation_Products->Discoloration Loss_of_Activity Loss of Antioxidant Activity Degradation_Products->Loss_of_Activity

Caption: Factors leading to this compound degradation and its consequences.

Troubleshooting_Workflow Start Instability Observed (e.g., Discoloration) Check_pH Check Formulation pH Start->Check_pH Adjust_pH Adjust pH to 5.5-6.5 Check_pH->Adjust_pH pH not optimal Check_Protection Assess Light & Metal Ion Protection Check_pH->Check_Protection pH optimal Adjust_pH->Check_Protection Add_Chelator Add Chelating Agent (e.g., EDTA) Check_Protection->Add_Chelator Metal ions suspected Use_Opaque_Packaging Use Opaque/UV Protective Packaging Check_Protection->Use_Opaque_Packaging Light exposure is a factor Add_Chelator->Use_Opaque_Packaging Consider_Antioxidants Evaluate Antioxidant System Use_Opaque_Packaging->Consider_Antioxidants Add_Synergistic_Antioxidants Add Synergistic Antioxidants Consider_Antioxidants->Add_Synergistic_Antioxidants System is not robust Consider_Encapsulation Consider Encapsulation Consider_Antioxidants->Consider_Encapsulation System is robust Add_Synergistic_Antioxidants->Consider_Encapsulation Encapsulate Encapsulate this compound (e.g., Liposomes, NLCs) Consider_Encapsulation->Encapsulate Yes End Stable Formulation Consider_Encapsulation->End No Encapsulate->End

Caption: A workflow for troubleshooting this compound instability in formulations.

References

mitigating the low permeability of taxifolin across biological membranes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mitigating the Low Permeability of Taxifolin across Biological Membranes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming the challenges of this compound's low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low permeability and bioavailability of this compound?

A1: The low permeability and bioavailability of this compound are primarily attributed to its physicochemical properties. This compound has poor water solubility and is a somewhat lipophilic molecule, which hinders its dissolution in the gastrointestinal tract and subsequent absorption across intestinal epithelial cells.[1][2][3] Additionally, studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that this compound has a low apparent permeability coefficient (Papp), suggesting poor transport across the intestinal barrier.[4] Efflux transporters like P-glycoprotein (P-gp) may also play a role in limiting its net absorption.[5]

Q2: What are the most common strategies to improve the permeability of this compound?

A2: Several promising strategies have been developed to enhance the permeability and bioavailability of this compound. These can be broadly categorized as:

  • Nanoformulations: Encapsulating this compound into nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), niosomes, and zein-caseinate nanoparticles can improve its solubility, protect it from degradation, and enhance its uptake by cells.

  • Inclusion Complexes: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility and dissolution rate of this compound.

  • Chemical Modification (Prodrugs): Modifying the this compound molecule to create more lipophilic prodrugs, such as this compound tetraoctanoate, can enhance its passive diffusion across cell membranes.

  • Crystal Engineering: Modifying the crystalline structure of this compound, for instance through spray drying, can lead to an amorphous form with improved solubility and dissolution characteristics.

Q3: How significant is the improvement in bioavailability with these methods?

A3: The improvements can be substantial, though they vary depending on the specific formulation and animal model used. For instance, this compound nanoparticles prepared by liquid antisolvent precipitation increased the oral bioavailability in rats by 7-fold compared to raw this compound. An inclusion complex of this compound with γ-cyclodextrin was found to increase bioavailability by 3.72 times. Selenized liposomes have been reported to achieve a relative bioavailability of 216.65% compared to this compound suspensions.

Troubleshooting Guides

Guide 1: Issues with Low Permeability in Caco-2 Assays
Problem Possible Cause Troubleshooting Suggestion
Low Apparent Permeability (Papp) values for this compound formulations. Poor dissolution of the formulation in the apical donor compartment.Ensure the formulation is adequately dispersed in the transport medium. Consider using a small percentage of a non-toxic solubilizing agent if compatible with the Caco-2 monolayer integrity.
High efflux ratio, indicating active transport out of the cells.Co-administer with a known P-glycoprotein (P-gp) inhibitor, such as verapamil, to see if the absorptive transport (A to B) increases. This can help determine if this compound is a substrate for efflux pumps.
Compromised Caco-2 cell monolayer integrity.Always measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer is intact. Use a paracellular marker like Lucifer yellow or mannitol to check for leaks.
Non-specific binding of lipophilic this compound or its formulation to the plastic wells.Consider using plates with low-binding surfaces. Adding a low concentration of bovine serum albumin (BSA) to the basolateral receiver compartment can sometimes mitigate this by acting as a sink.
Guide 2: Challenges in Formulating this compound Nanoparticles
Problem Possible Cause Troubleshooting Suggestion
Low encapsulation efficiency of this compound in liposomes or nanoparticles. Poor affinity of this compound for the lipid core or polymer matrix.Optimize the lipid or polymer composition. For liposomes, varying the cholesterol content or using lipids with longer acyl chains can improve the incorporation of hydrophobic drugs. For polymeric nanoparticles, ensure the solvent system used during formulation is optimal for both the polymer and this compound.
Drug precipitation during the formulation process.Ensure that the concentration of this compound used is below its solubility limit in the organic phase during preparation. The rate of solvent evaporation or addition of an anti-solvent can also be optimized.
Particle aggregation and instability. Insufficient surface charge or steric stabilization.Optimize the concentration of the surfactant or stabilizer. Measure the zeta potential to assess surface charge; a value greater than ±30 mV generally indicates good stability. For liposomes, PEGylation can provide steric hindrance to prevent aggregation.
Inappropriate storage conditions.Store nanoparticle suspensions at recommended temperatures (often 4°C) and protect from light. For long-term stability, consider lyophilization with a suitable cryoprotectant.

Quantitative Data Summary

Table 1: Improvement of this compound Solubility and Bioavailability with Different Formulation Strategies.

Formulation StrategyKey FindingsReference
Nanoparticles (Liquid Antisolvent Precipitation) Solubility increased ~1.72 times; Dissolution rate increased ~3 times; Bioavailability in rats increased 7-fold.
Zein-Caseinate Nanoparticles Bioavailability in rats increased from 0.35% to 0.52%.
γ-Cyclodextrin Inclusion Complex Solubility at 37°C increased ~19.8 times; Dissolution rate increased ~2.84 times; Bioavailability in rats increased 3.72-fold.
Selenized Liposomes Relative bioavailability in rats was 216.65% compared to this compound suspension.
Nanodispersion Absolute bioavailability in rats was 0.75% compared to 0.49% for the physical mixture.
Spray Dried this compound Water solubility increased 2.225 times compared to raw this compound.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is adapted for assessing the permeability of this compound and its formulations.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells onto Transwell inserts (e.g., 0.4 µm pore size, 12-well plate format) at a density of approximately 6 x 10^4 cells/cm².
  • Culture for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltohmmeter. TEER values should be >250 Ω·cm² to indicate a confluent and intact monolayer.

3. Permeability Assay (Apical to Basolateral - Absorption):

  • Wash the apical (donor) and basolateral (receiver) chambers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
  • Add fresh HBSS to the basolateral chamber.
  • Add the test compound (this compound or its formulation, typically at a concentration of 10-100 µM) to the apical chamber.
  • Incubate at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and immediately replace with an equal volume of fresh, pre-warmed HBSS.
  • At the end of the experiment, collect a sample from the apical chamber.

4. Permeability Assay (Basolateral to Apical - Efflux):

  • Follow the same procedure as above, but add the test compound to the basolateral chamber and collect samples from the apical chamber.

5. Sample Analysis and Papp Calculation:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
  • A is the surface area of the Transwell membrane.
  • C0 is the initial concentration of the compound in the donor chamber.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is for evaluating the transdermal delivery of this compound formulations.

1. Membrane Preparation:

  • Use excised human or animal (e.g., rat, pig) skin. Shave the hair and remove subcutaneous fat.
  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
  • Equilibrate the skin sections in phosphate-buffered saline (PBS) at pH 7.4 for 30-60 minutes before mounting.

2. Franz Diffusion Cell Setup:

  • Fill the receptor chamber with a degassed receptor medium (e.g., PBS, sometimes with a small percentage of ethanol or a surfactant to maintain sink conditions for poorly soluble compounds).
  • Mount the skin section between the donor and receptor chambers, with the stratum corneum facing the donor chamber. Ensure there are no air bubbles between the skin and the receptor medium.
  • Maintain the temperature of the receptor medium at 32°C using a circulating water bath to mimic skin surface temperature.

3. Application of Formulation and Sampling:

  • Apply a known amount of the this compound formulation evenly onto the surface of the skin in the donor chamber.
  • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port.
  • Immediately replenish the receptor chamber with the same volume of fresh, pre-warmed receptor medium.

4. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).
  • Plot the cumulative amount of this compound permeated per unit area against time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts and workflows relevant to this compound permeability research.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies This compound This compound Nanoformulation Nanoformulation This compound->Nanoformulation Liposomes, SLNs, etc. Inclusion_Complex Inclusion_Complex This compound->Inclusion_Complex Cyclodextrins Prodrug_Synthesis Prodrug_Synthesis This compound->Prodrug_Synthesis Chemical Modification Permeability_Assay Permeability_Assay Nanoformulation->Permeability_Assay Caco-2 / Franz Cell Inclusion_Complex->Permeability_Assay Prodrug_Synthesis->Permeability_Assay Data_Analysis Data_Analysis Permeability_Assay->Data_Analysis Calculate Papp Pharmacokinetic_Study Pharmacokinetic_Study Data_Analysis->Pharmacokinetic_Study Animal Model Bioavailability_Assessment Bioavailability_Assessment Pharmacokinetic_Study->Bioavailability_Assessment AUC, Cmax, Tmax

Caption: A generalized workflow for developing and evaluating permeability-enhanced this compound formulations.

taxifolin_nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Pro-inflammatory Cytokines (TNF-α, IL-6) induces transcription This compound This compound This compound->IKK inhibits This compound->NF-κB (p65/p50) inhibits nuclear translocation

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

taxifolin_pi3k_akt_pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Effectors Cell Survival, Proliferation Akt->Downstream_Effectors This compound This compound This compound->PI3K inhibits This compound->Akt inhibits phosphorylation

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

References

selecting appropriate solvents for taxifolin in laboratory research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting appropriate solvents for taxifolin in a laboratory setting. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dissolution and use of this compound.

Frequently Asked Questions

Q1: What are the most common solvents for dissolving this compound?

A1: this compound, also known as dihydroquercetin, is soluble in a variety of organic solvents. The most commonly used solvents are ethanol, methanol, and DMSO (dimethyl sulfoxide). It is also soluble in acetone, ethyl acetate, and glacial acetic acid. Its solubility in water is generally low.

Q2: I am seeing precipitation after adding my this compound stock solution to an aqueous buffer. What should I do?

A2: This is a common issue when a concentrated stock of this compound in an organic solvent is diluted into an aqueous medium. To mitigate this, you can try the following:

  • Decrease the final concentration of the organic solvent: Aim to keep the percentage of the organic solvent in your final aqueous solution as low as possible, typically below 0.5% for cell culture experiments.

  • Increase the temperature of the aqueous buffer: Gently warming the buffer can sometimes help to keep the this compound in solution. However, be mindful of the temperature sensitivity of your experimental system.

  • Use a co-solvent: In some cases, a mixture of solvents can improve solubility. For instance, a small amount of DMSO in an ethanol/water mixture might enhance solubility.

  • Prepare a less concentrated stock solution: While this will require adding a larger volume to your experiment, it reduces the risk of precipitation upon dilution.

Q3: How should I store my this compound stock solutions?

A3: this compound stock solutions should be stored at -20°C for long-term storage to minimize degradation. For short-term storage (a few days), 4°C may be acceptable. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: Is this compound stable in all solvents?

A4: this compound's stability can vary depending on the solvent and storage conditions. It is generally stable in aprotic solvents like DMSO. In protic solvents like methanol or ethanol, degradation can occur over time, especially if not stored properly at low temperatures. The pH of the solution can also affect its stability.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
This compound is not dissolving The concentration is too high for the chosen solvent.Try gentle heating (e.g., 37°C water bath) or sonication to aid dissolution. If it still doesn't dissolve, you may need to use a different solvent or a lower concentration.
Solution appears cloudy or has visible particles Incomplete dissolution or presence of impurities.Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities.
Unexpected experimental results Solvent interference with the assay or biological system.Run a solvent control (vehicle control) in your experiment to ensure that the observed effects are due to this compound and not the solvent.
Color change in the solution over time Degradation of this compound.Prepare fresh stock solutions regularly and store them properly at -20°C in aliquots. Protect from light, as this compound can be light-sensitive.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various common laboratory solvents.

Solvent Solubility Reference
DMSO ≥ 49 mg/mL
Ethanol ≥ 49 mg/mL
Methanol Soluble
Water Low solubility
Acetone Soluble
Ethyl Acetate Soluble
Glacial Acetic Acid Soluble

Note: The exact solubility can vary depending on the purity of the this compound and the specific conditions (e.g., temperature, pH).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm it in a 37°C water bath until the this compound is completely dissolved.

  • Sterilization (if required): If the stock solution will be used in sterile applications like cell culture, filter it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

  • Thawing: Thaw a single aliquot of the concentrated this compound stock solution (e.g., 50 mg/mL in DMSO) at room temperature.

  • Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium if necessary. This can help to minimize the final concentration of the organic solvent.

  • Final Dilution: Add the appropriate volume of the this compound stock or intermediate dilution to your cell culture medium to achieve the desired final concentration. Ensure the final concentration of the solvent (e.g., DMSO) is low enough not to affect the cells (typically <0.5%).

  • Mixing: Gently mix the medium to ensure uniform distribution of the this compound.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) without this compound to a separate culture dish.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize store Store at -20°C sterilize->store thaw Thaw Aliquot store->thaw dilute Dilute in Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay data Data Analysis assay->data

Caption: General experimental workflow for using this compound in cell-based assays.

solvent_selection start Start: Need to dissolve This compound exp_type What is the experimental system? start->exp_type cell_culture In vitro (Cell Culture) exp_type->cell_culture Cell-based in_vivo In vivo (Animal Model) exp_type->in_vivo Animal other Other (e.g., Chemical Assay) exp_type->other Other dmso_ethanol Use DMSO or Ethanol (high solubility) cell_culture->dmso_ethanol cosolvent Consider co-solvents or formulation for in vivo use in_vivo->cosolvent broad_choice Wider choice of solvents (e.g., Acetone, Methanol) other->broad_choice vehicle_check Is the solvent compatible with the cells/assay? dmso_ethanol->vehicle_check vehicle_check->cosolvent No final_conc Keep final solvent concentration low (<0.5%) vehicle_check->final_conc Yes run_control Always run a vehicle control cosolvent->run_control final_conc->run_control end Proceed with Experiment run_control->end broad_choice->run_control

Caption: Decision tree for selecting an appropriate solvent for this compound.

Technical Support Center: Addressing Taxifolin Instability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with taxifolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's instability, particularly under alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color and degrading rapidly?

A1: this compound is a flavonoid known to be highly unstable, especially in alkaline environments (pH > 7).[1][2] This instability is primarily due to autoxidation and hydrolysis, which can lead to a visible color change in the solution and a loss of the compound's integrity and biological activity. The rate of degradation is significantly influenced by the pH of the solution; the higher the pH, the more rapid the degradation.[3][4]

Q2: What are the degradation products of this compound in alkaline conditions?

A2: Under alkaline conditions, this compound can undergo oxidation and dimerization. Studies have identified the formation of this compound dimers as degradation products.[1] Additionally, oxidation can lead to the formation of hydroxylated derivatives and open-ring structures. It is important to note that quercetin is not typically observed as an oxidation product of this compound under these conditions.

Q3: Besides pH, what other factors can affect this compound's stability?

A3: Several factors can influence the stability of this compound:

  • Temperature: Increased temperature can accelerate the degradation of this compound.

  • Humidity: The presence of moisture can increase thermal degradation.

  • Presence of Metal Ions: this compound can chelate metal ions such as iron (Fe²⁺). While this can be a mechanism for its antioxidant activity, the presence of certain metal ions can also promote oxidative degradation.

  • Light: While this compound is considered relatively stable to light (photosensitive), prolonged exposure should still be managed.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS). These methods allow for the quantification of the remaining this compound and the identification of its degradation products over time.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Noticeable color change of the solution (e.g., turning yellow or brown).

  • Decreased concentration of this compound confirmed by analytical methods.

  • Loss of biological activity in assays.

Possible Causes and Solutions:

CauseRecommended Solution
High pH of the medium Adjust the pH of your solution to be neutral or slightly acidic (pH 4.5-7.0) if your experimental design allows. This compound shows greater stability in this range.
Presence of oxidizing agents De-gas your solvents and buffer solutions to remove dissolved oxygen. Consider adding antioxidants to your formulation, but be mindful of potential interactions.
Contamination with metal ions Use high-purity solvents and reagents. If metal-ion-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA, though this compound itself is a chelator.
Elevated temperature Prepare this compound solutions fresh and store them at low temperatures (e.g., 4°C) and protected from light. Avoid prolonged heating.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Alkaline Conditions

This protocol is adapted from methodologies used to assess the stability of this compound.

Objective: To evaluate the stability of this compound in an alkaline solution over time.

Materials:

  • This compound (high purity)

  • Methanol (HPLC grade)

  • Sodium Hydroxide (NaOH) solution (1 mM)

  • Hydrochloric Acid (HCl) solution (for neutralization)

  • Volumetric flasks

  • Pipettes

  • HPLC-UV or UPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Working Solution Preparation:

    • In a volumetric flask, add an appropriate volume of the this compound stock solution.

    • Add the 1 mM NaOH solution to reach the final desired volume and concentration (e.g., 200 µg/mL).

  • Incubation: Maintain the solution at a constant temperature (e.g., 25°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the solution.

  • Neutralization: Immediately neutralize the aliquot with an appropriate amount of HCl to stop the degradation.

  • Analysis: Analyze the samples by HPLC-UV or UPLC-MS to determine the concentration of remaining this compound.

Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualization of Concepts

Diagram 1: Troubleshooting Workflow for this compound Instability

A Start: this compound Instability Observed B Check pH of the Solution A->B C Is pH > 7? B->C D Adjust pH to Neutral/Slightly Acidic C->D Yes F Check for Oxidizing Agents/Metal Ions C->F No E Re-evaluate Stability D->E E->F Unstable K Problem Resolved E->K Stable G Use High-Purity/De-gassed Solvents Consider Chelating Agents F->G H Review Temperature and Light Exposure G->H I Store at Low Temperature Protect from Light H->I J Consider Stabilization Strategies (e.g., Encapsulation) I->J J->K

Caption: A step-by-step guide to troubleshooting this compound degradation.

Diagram 2: Factors Contributing to this compound Degradation

cluster_conditions Environmental Conditions cluster_degradation Degradation Pathways Alkaline pH Alkaline pH Hydrolysis Hydrolysis Alkaline pH->Hydrolysis High Temperature High Temperature Autoxidation Autoxidation High Temperature->Autoxidation Humidity Humidity Humidity->Autoxidation Presence of O2 Presence of O2 Presence of O2->Autoxidation Metal Ions Metal Ions Metal Ions->Autoxidation Degraded_this compound Degraded this compound (Dimers, Open-Ring Structures) Hydrolysis->Degraded_this compound Autoxidation->Degraded_this compound Dimerization Dimerization Dimerization->Degraded_this compound This compound This compound This compound->Hydrolysis This compound->Autoxidation This compound->Dimerization

Caption: Key factors leading to the chemical degradation of this compound.

Diagram 3: Decision Tree for this compound Stabilization

A Need to Stabilize this compound? B Is the formulation aqueous and for oral delivery? A->B C Encapsulation (Yeast, Cyclodextrins, Whey Protein) B->C Yes D Is the formulation for topical/cosmetic use? B->D No E Chemical Modification (e.g., Esterification) D->E Yes F Is the issue primarily metal-ion-induced oxidation? D->F No G Metal Chelation Strategy (Leverage this compound's intrinsic properties) F->G Yes H General pH and Temperature Control F->H No

Caption: Selecting an appropriate strategy to enhance this compound stability.

References

Technical Support Center: Optimizing the Oral Administration of Taxifolin for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental optimization of taxifolin's oral administration for pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the oral administration of this compound for pharmacokinetic studies?

A1: The primary challenges associated with the oral administration of this compound are its low aqueous solubility and poor bioavailability.[1][2][3][4] These characteristics lead to limited absorption from the gastrointestinal tract, resulting in low plasma concentrations and potentially underestimating its therapeutic efficacy.[4]

Q2: What strategies can be employed to enhance the oral bioavailability of this compound?

A2: Several technological approaches have been successfully used to improve the solubility and bioavailability of this compound. These include:

  • Nanotechnologies: This is considered one of the most effective approaches and encompasses various formulations such as nanodispersions, nanoparticles, niosomes, liposomes, and self-microemulsifying systems.

  • Crystal Engineering: Modifying the crystal structure of this compound can improve its dissolution properties.

  • Inclusion Complexes: Forming complexes with molecules like cyclodextrins can enhance solubility.

  • Chemical Modification: Altering the chemical structure of this compound can improve its physicochemical properties.

  • Micronization: Reducing the particle size of this compound can increase its surface area for dissolution.

Q3: What are the expected pharmacokinetic parameters of standard this compound versus enhanced formulations in preclinical models?

A3: Enhanced formulations of this compound have demonstrated significantly improved pharmacokinetic profiles in preclinical studies, primarily conducted in rats. For instance, a this compound nanodispersion showed a higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to a physical mixture of this compound. The absolute bioavailability of the nanodispersion was 0.75%, whereas for the physical mixture, it was 0.49%.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Potential Cause Troubleshooting Step
Poor aqueous solubility of this compound. Formulate this compound using solubility enhancement techniques such as nanodispersions, liposomes, or inclusion complexes with cyclodextrins.
Rapid metabolism in the gut or liver. Co-administer with inhibitors of relevant metabolic enzymes, if known, or use formulations that protect this compound from premature metabolism. Consider investigating this compound metabolites, as they may also be biologically active.
Inadequate formulation stability. Characterize the physical and chemical stability of your formulation under storage and physiological conditions (pH, enzymes).
Incorrect vehicle for administration. Ensure the vehicle used for oral gavage is appropriate and does not interfere with this compound absorption. A simple suspension may not be sufficient.
Issue 2: Difficulty in Preparing Stable this compound Nanoformulations
Potential Cause Troubleshooting Step
Particle aggregation in nanosuspensions. Optimize the concentration and type of surfactant used. For instance, Poloxamer 188 has been successfully used as a surfactant in preparing this compound nanoparticles.
Low entrapment efficiency in niosomes/liposomes. Adjust the molar ratio of surfactant (e.g., Span 60) and cholesterol. Vary the hydration medium and sonication parameters.
Inconsistent particle size. Precisely control process parameters such as stirring speed, temperature, and the rate of addition of the antisolvent during precipitation techniques.
Issue 3: Poor Sensitivity or Reproducibility in Bioanalytical Assays

| Potential Cause | Troubleshooting Step | | Low plasma concentrations of this compound. | Utilize a highly sensitive analytical method such as Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). | | Interference from plasma matrix components. | Optimize the sample preparation method. Liquid-liquid extraction with ethyl acetate has been shown to be effective for extracting this compound from plasma. | | Analyte instability in plasma samples. | Collect blood samples in heparinized tubes and process them immediately at low temperatures (e.g., 4°C). Store plasma samples at -20°C or lower until analysis. Ensure the stability of this compound in the plasma matrix under the storage and handling conditions. |

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute/Relative Bioavailability (%)Reference
This compound (Physical Mixture)15 (oral)35.23 ± 5.170.75 ± 0.2759.11 ± 8.620.49% (Absolute)
Nanodispersion15 (oral)48.72 ± 6.211.25 ± 0.2990.89 ± 11.760.75% (Absolute)
Unmodified Liposomes----137.23% (Relative to suspension)
This compound Nanoparticles----Bioavailability increased 7-fold compared to raw this compound

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Nanodispersion

This protocol is based on the methodology for preparing this compound nanoparticles using a liquid antisolvent precipitation technique.

  • Preparation of Solvent and Antisolvent:

    • Prepare a solution of this compound in ethanol (solvent) at a concentration of 0.08 g/mL.

    • Prepare an aqueous solution of 0.25% Poloxamer 188 (surfactant) to be used as the antisolvent.

  • Precipitation:

    • Maintain the precipitation temperature at 25°C.

    • Stir the antisolvent at 800 rpm.

    • Add the this compound-ethanol solution to the antisolvent at a dropping speed of 4 mL/min. The volume ratio of antisolvent to solvent should be 10.

    • Continue stirring for 5 minutes after the addition is complete.

  • Lyophilization:

    • To obtain a dry powder, lyophilize the resulting nanosuspension.

    • Use γ-cyclodextrin as a cryoprotectant.

Protocol 2: Quantification of this compound in Rat Plasma using UHPLC-MS/MS

This protocol is adapted from a validated method for the determination of this compound in rat plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 200 µL plasma sample, add an internal standard (e.g., butylparaben).

    • Add a suitable volume of ethyl acetate, vortex for 3-5 minutes, and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: SB-C18 RRHD column (e.g., 150 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: Isocratic elution with acetonitrile and water (90:10, v/v) containing 5 mM ammonium acetate.

    • Flow Rate: 0.4 mL/min.

    • Run Time: 3.0 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 303.0 → 285.0.

      • Internal Standard (Butylparaben): m/z 193.1 → 92.0.

  • Calibration and Quantification:

    • Prepare a calibration curve using standard solutions of this compound in blank plasma over a suitable concentration range (e.g., 5.0–4280 ng/mL).

    • The lower limit of quantification (LLOQ) is expected to be around 5.0 ng/mL.

Visualizations

experimental_workflow cluster_formulation Formulation & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis formulation This compound Formulation (e.g., Nanodispersion) dosing Oral Administration to Rats (e.g., 15 mg/kg) formulation->dosing blood_sampling Serial Blood Sampling (Predetermined Time Points) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation extraction Liquid-Liquid Extraction plasma_separation->extraction uhplc_msms UHPLC-MS/MS Analysis extraction->uhplc_msms concentration_time Plasma Concentration-Time Profile uhplc_msms->concentration_time pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC) concentration_time->pk_parameters

Caption: Workflow for a typical pharmacokinetic study of an oral this compound formulation.

formulation_optimization cluster_strategy Strategy Selection cluster_development Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation start Goal: Enhance this compound Oral Bioavailability strategy Select Formulation Strategy (e.g., Nanotechnology, Inclusion Complex) start->strategy excipients Screen Excipients (Surfactants, Polymers, etc.) strategy->excipients process_params Optimize Process Parameters (e.g., Stirring Speed, Temperature) excipients->process_params physchem Physicochemical Characterization (Particle Size, Zeta Potential) process_params->physchem dissolution In Vitro Dissolution & Release Studies physchem->dissolution pk_study Pharmacokinetic Study in Animals dissolution->pk_study bioavailability Determine Bioavailability pk_study->bioavailability optimized Optimized Oral Formulation bioavailability->optimized

References

Technical Support Center: Managing Taxifolin Auto-Oxidation in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with taxifolin's potential for auto-oxidation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound auto-oxidation and what triggers it?

A1: this compound (dihydroquercetin) is a flavonoid that can degrade through auto-oxidation, a process where it reacts with oxygen. This process is primarily triggered by:

  • Alkaline pH: this compound is extremely unstable under alkaline conditions (pH > 7.0).[1] Decomposition can be rapid, leading to the formation of dimers and other degradation products.[1]

  • High Temperatures: Elevated temperatures accelerate the degradation of this compound, especially in the presence of moisture.[1] For instance, in a semi-solid formulation at 40°C, only 3% of the initial this compound remained after 12 weeks.

  • Humidity: The presence of water can facilitate hydrolytic processes that contribute to this compound degradation, particularly when combined with heat.[1]

  • Presence of Metal Ions: Transition metals like iron and copper can catalyze the oxidation of flavonoids. This compound has iron-chelating properties, which can be beneficial, but interactions with metal ions can also promote pro-oxidant effects.[2]

Q2: What are the signs of this compound degradation in my sample?

A2: Degradation of this compound can manifest in several ways:

  • Color Change: Solutions of this compound may change color, often darkening, upon oxidation.

  • Precipitation: Formation of insoluble degradation products, such as polymers, can lead to precipitation in your solution.

  • Altered Chromatographic Profile: When analyzed by techniques like HPLC, you may observe a decrease in the peak corresponding to this compound and the appearance of new peaks representing degradation products.

  • Inconsistent Experimental Results: High variability in data, such as IC50 values, across replicate experiments can be a strong indicator of compound instability.

Q3: Can the auto-oxidation of this compound affect my experimental results?

A3: Yes, significantly. The consequences of this compound auto-oxidation extend beyond a simple loss of the active compound and can introduce several experimental artifacts:

  • Altered Biological Activity: The oxidation products of this compound may have different biological activities than the parent compound. In some cases, oxidized flavonoids have shown enhanced anti-aggregation activity against amyloid-beta fibrils. This can lead to a misinterpretation of the structure-activity relationship.

  • Assay Interference: Flavonoids and their degradation products can directly interfere with common assay chemistries.

    • Peroxidase-Based Assays: this compound can inhibit peroxidase activity, leading to falsely low readings in assays that rely on this enzyme, such as those for free fatty acids and triglycerides.

    • Colorimetric Protein Assays: Flavonoids can interfere with assays like the BCA and Lowry methods, often causing an overestimation of protein concentration.

    • Tyrosinase Activity Assays: Flavonoids can react with o-quinones, which are products in tyrosinase-catalyzed reactions, leading to inaccurate measurements of enzyme inhibition or activation.

  • Generation of Reactive Oxygen Species (ROS): The auto-oxidation of polyphenols in cell culture media can generate hydrogen peroxide (H₂O₂), which can independently affect cell signaling and redox balance, confounding the interpretation of this compound's effects.

Q4: How should I prepare and store this compound stock solutions to minimize oxidation?

A4: Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Solvent Selection: Initially dissolve this compound in a non-aqueous solvent like 100% DMSO or ethanol.

  • Stock Concentration: Prepare a highly concentrated stock solution to minimize the volume of organic solvent added to your aqueous experimental systems.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store stock solutions at -20°C for short-term and -80°C for long-term storage. Protect from light by using amber vials or wrapping tubes in foil. To minimize exposure to oxygen, you can purge the vials with an inert gas like nitrogen or argon before sealing.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
Symptom Potential Cause Troubleshooting Steps & Solutions
High variability in dose-response curves between experiments.This compound degradation in the cell culture medium during incubation.1. Prepare Fresh Working Solutions: Always dilute the stock solution into the aqueous medium immediately before adding it to the cells. 2. Minimize Incubation Time: If possible, design experiments with shorter incubation times. 3. Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). 4. Run a Time-Course Stability Check: Analyze the concentration of this compound in your cell culture medium at different time points during the incubation period using HPLC to quantify its stability under your specific experimental conditions.
Unexpected cellular toxicity or effects at low concentrations.Generation of H₂O₂ or other reactive species from this compound auto-oxidation in the medium.1. Include a "Medium Only" Control: Incubate this compound in your cell culture medium without cells for the duration of your experiment. Then, test this "conditioned" medium on your cells to see if it elicits a response. 2. Add Antioxidants to the Medium: Consider adding antioxidants like N-acetyl-L-cysteine to the cell culture medium to quench reactive oxygen species. 3. Use Serum-Free Medium with Caution: Serum can have some antioxidant properties. If using serum-free media, be aware that it may be more prone to oxidative stress.
Issue 2: Suspected interference with biochemical assays.
Symptom Potential Cause Troubleshooting Steps & Solutions
Inhibition or activation is observed in an enzymatic assay, but the results are not reproducible or conflict with other data.Direct interference of this compound or its degradation products with the assay components or detection method.1. Run a Control without the Enzyme/Target: To check for interference with the detection system, run the assay with this compound but without the enzyme or protein target. A change in signal indicates interference. 2. Use an Orthogonal Assay: Confirm your findings using a different assay method that relies on a different detection principle (e.g., if you suspect interference in a colorimetric assay, try a fluorescence-based or mass spectrometry-based method). 3. Remove Interfering Compounds: For protein assays where flavonoids are known to interfere, you can precipitate the protein with acetone to remove the flavonoids before quantification.
The absorbance or fluorescence of the sample changes in a way that is not consistent with the expected reaction.The color of this compound or its oxidation products is interfering with the spectrophotometric or fluorometric readings.1. Measure the Intrinsic Absorbance/Fluorescence: Scan the absorbance or fluorescence spectrum of this compound and its degradation products (if known) at the assay wavelength to determine their contribution to the signal. 2. Subtract the Background: Run parallel control wells containing this compound in the assay buffer without the other reagents to measure and subtract the background signal.

Quantitative Data Summary

Table 1: Stability of this compound Under Forced Degradation Conditions

Stress ConditionTimeTemperature% DegradationReference
1 M HCl30 min25°C20.2%
1 mM NaOH15 min25°C16.3%
30% H₂O₂24 h25°C11.7%
Dry Heat30 days40°C9.8%
Humid Heat (75% RH)30 days40°C23.1%
Photolysis (Visible & UVA)--9.0%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from stability studies of flavonoids and can be used to assess the intrinsic stability of this compound.

1. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stress agent to a final concentration of 200 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound solution with 1 M HCl.

  • Alkaline Hydrolysis: Mix the this compound solution with 1 mM NaOH.

  • Oxidative Degradation: Mix the this compound solution with 30% H₂O₂.

  • Incubate the solutions at 25°C and collect samples at various time points (e.g., 15 min, 30 min, 1 h, 4 h, 24 h).

3. Sample Analysis:

  • Before analysis, neutralize the acidic and alkaline samples with NaOH and HCl, respectively.

  • Dilute the samples with methanol to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analyze the samples using a validated stability-indicating HPLC-UV method. A C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid). Detection is typically at 290 nm.

  • Calculate the percentage of this compound degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

Protocol 2: General Handling of this compound for In Vitro Experiments

1. Stock Solution Preparation:

  • Weigh this compound powder in a low-light environment.

  • Dissolve in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM).

  • Vortex or sonicate gently if needed to ensure complete dissolution.

  • Aliquot into single-use amber tubes and purge with nitrogen or argon gas if possible.

  • Store at -80°C.

2. Preparation of Working Solutions:

  • Thaw a single aliquot of the stock solution immediately before use.

  • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium or assay buffer.

  • Ensure the final DMSO concentration is below 0.5% (and ideally below 0.1%) and is consistent across all experimental and control groups.

3. Performing the Experiment:

  • Add the working solutions to the cells or assay plate immediately after preparation.

  • Protect plates from light during long incubation periods.

  • Include appropriate controls to account for potential solvent effects and assay interference.

Visualizations

G Troubleshooting Workflow for this compound Instability cluster_stability Stability Troubleshooting cluster_solubility Solubility Troubleshooting cluster_interference Assay Interference Troubleshooting start Inconsistent Experimental Results (e.g., high variability, unexpected toxicity) check_stability Is compound stability the suspected cause? start->check_stability check_solubility Are there signs of precipitation? start->check_solubility check_assay_interference Could the assay chemistry be affected? start->check_assay_interference check_stability->check_solubility prepare_fresh Prepare fresh working solutions immediately before each experiment. check_stability->prepare_fresh Yes check_solubility->check_assay_interference optimize_dmso Optimize final DMSO concentration (keep below 0.5%). check_solubility->optimize_dmso Yes no_enzyme_control Run control with compound but without enzyme/target. check_assay_interference->no_enzyme_control Yes minimize_incubation Reduce incubation time if experimentally feasible. prepare_fresh->minimize_incubation hplc_check Perform HPLC analysis of this compound in media over time. minimize_incubation->hplc_check storage Review storage and handling procedures. (See Handling Workflow) hplc_check->storage end Consistent & Reliable Results storage->end visual_inspection Visually inspect wells for precipitate under a microscope. optimize_dmso->visual_inspection visual_inspection->end orthogonal_assay Use an orthogonal assay with a different detection method. no_enzyme_control->orthogonal_assay background_subtraction Measure and subtract intrinsic compound absorbance/fluorescence. orthogonal_assay->background_subtraction background_subtraction->end G Factors Influencing this compound Auto-Oxidation cluster_triggers Triggers cluster_consequences Consequences & Experimental Artifacts This compound This compound auto_oxidation Auto-Oxidation This compound->auto_oxidation alkaline_ph Alkaline pH (>7.0) alkaline_ph->auto_oxidation high_temp High Temperature high_temp->auto_oxidation humidity Humidity / Aqueous Solution humidity->auto_oxidation metal_ions Metal Ions (e.g., Fe, Cu) metal_ions->auto_oxidation oxygen Oxygen oxygen->auto_oxidation degradation_products Formation of Dimers & Other Degradation Products auto_oxidation->degradation_products ros_generation H₂O₂ Generation in Media auto_oxidation->ros_generation altered_activity Altered Biological Activity degradation_products->altered_activity assay_interference Assay Interference (Peroxidase, Protein Assays, etc.) degradation_products->assay_interference inconsistent_results Inconsistent Results altered_activity->inconsistent_results assay_interference->inconsistent_results ros_generation->inconsistent_results G Recommended Workflow for Handling this compound cluster_prep Stock Solution Preparation cluster_exp Experimental Use start Start weigh 1. Weigh this compound in low-light conditions. start->weigh dissolve 2. Dissolve in 100% DMSO to a high concentration. weigh->dissolve aliquot 3. Aliquot into single-use amber vials. dissolve->aliquot purge 4. (Optional) Purge with inert gas (N₂ or Ar). aliquot->purge store 5. Store at -80°C, protected from light. purge->store thaw 6. Thaw one aliquot immediately before use. store->thaw dilute 7. Prepare working solution in aqueous buffer/medium. thaw->dilute add_to_assay 8. Add to assay immediately. dilute->add_to_assay protect 9. Protect from light during incubation. add_to_assay->protect end Data Acquisition protect->end

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the therapeutic efficacy of taxifolin through co-administration and other delivery strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the therapeutic efficacy of this compound?

The main limitations to this compound's widespread therapeutic use are its poor physicochemical properties, specifically its low water solubility and consequently, low oral bioavailability.[1][2][3][4] This means that when administered orally, only a small fraction of the compound is absorbed into the bloodstream, limiting its ability to reach target tissues and exert its pharmacological effects.[4]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

Nanotechnology-based approaches have shown the most success in improving the solubility and bioavailability of this compound. These strategies include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems form nanoemulsions in the gastrointestinal tract, enhancing the dissolution and absorption of poorly water-soluble drugs like this compound.

  • Liposomes and Nanoparticles: Encapsulating this compound within lipid-based nanocarriers such as liposomes, niosomes, or solid lipid nanoparticles can improve its stability, solubility, and bioavailability. For instance, this compound-loaded selenized liposomes have been shown to significantly increase relative bioavailability in rats.

  • Micronization and Crystal Engineering: Reducing the particle size of this compound through micronization or altering its crystal structure can enhance its surface area and dissolution rate.

  • Inclusion Complexes: Complexation with molecules like cyclodextrins can improve the solubility of this compound.

Q3: Is there evidence for synergistic effects when co-administering this compound with other therapeutic agents?

Yes, several studies have demonstrated that this compound can act synergistically with conventional chemotherapeutic drugs. For example:

  • Enhanced Chemosensitivity: this compound can sensitize cancer cells to chemotherapy, potentially overcoming multidrug resistance. It has been shown to enhance the cytotoxic effects of drugs like cisplatin in ovarian cancer cells.

  • Reduced Side Effects: Co-administration of this compound with chemotherapy agents like paclitaxel has been associated with reduced cardiotoxicity.

  • Inhibition of P-glycoprotein: this compound can inhibit the P-glycoprotein (P-gp) efflux pump, which is a major mechanism of multidrug resistance in cancer cells. By blocking this pump, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs.

Q4: What are the known molecular mechanisms of action for this compound's therapeutic effects?

This compound exerts its effects through multiple signaling pathways:

  • Antioxidant and Anti-inflammatory Effects: this compound is a potent antioxidant and can suppress inflammatory pathways, such as by inhibiting the NF-κB signaling pathway.

  • Anti-cancer Mechanisms: In cancer models, this compound has been shown to inhibit tumor proliferation, migration, and invasion. It can induce cell cycle arrest and apoptosis and has anti-angiogenic effects by downregulating key mediators like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (Hif1-α). It also modulates signaling pathways like PI3K/Akt/mTOR.

  • Neuroprotection: this compound has shown neuroprotective effects by inhibiting the aggregation of amyloid-β peptides, which are implicated in Alzheimer's disease.

Troubleshooting Guides

Issue: Low in vitro Drug Release from this compound Nanoparticle Formulation
Possible Cause Troubleshooting Step
Poor entrapment efficiency. Optimize the formulation parameters, such as the drug-to-lipid ratio or the concentration of surfactants and co-surfactants.
Drug precipitation or crystallization within the nanoparticles. Characterize the physical state of the encapsulated this compound using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). Consider using amorphous this compound for encapsulation.
Inappropriate dissolution medium. Ensure the pH and composition of the release medium are appropriate to mimic physiological conditions and maintain sink conditions.
High lipid concentration leading to a dense nanoparticle matrix. Adjust the lipid concentration or the composition of the lipid matrix to facilitate drug diffusion.
Issue: High Variability in Pharmacokinetic Data in Animal Studies
Possible Cause Troubleshooting Step
Inconsistent formulation stability. Characterize the stability of your this compound formulation under storage and administration conditions. Ensure consistent particle size and drug loading for each batch.
Variability in animal physiology. Ensure strict adherence to standardized animal handling and dosing procedures. Use a sufficient number of animals per group to achieve statistical power.
Issues with the analytical method. Validate your analytical method (e.g., UHPLC-MS/MS) for quantifying this compound in plasma to ensure accuracy, precision, and linearity.
Food effects on drug absorption. Standardize the fasting and feeding schedule of the animals, as food can affect the absorption of lipophilic compounds.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
This compound Suspension---100
This compound-loaded Selenized Liposomes (Tax-Se@LPs)---216.65

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Physicochemical Characteristics of this compound Niosomes

ParameterValueReference
Particle Size (nm)115.8 ± 11.61
Polydispersity Index (PDI)0.191 ± 0.98
Zeta Potential (mV)-27.7 ± 2.37
Entrapment Efficiency (%)89.78 ± 3.14

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Niosomes by Thin Film Hydration

Objective: To encapsulate this compound into niosomes to improve its solubility and therapeutic efficacy.

Materials:

  • This compound

  • Surfactant (e.g., Span 60)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator

Method:

  • Dissolve this compound, Span 60, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a controlled temperature (e.g., 60°C) until a thin, dry film is formed on the inner wall of the flask.

  • Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask at the same temperature for a specified time to form a niosomal suspension.

  • To reduce the particle size of the niosomes, sonicate the suspension using a bath sonicator or a probe sonicator for a defined period.

  • Characterize the resulting this compound-loaded niosomes for particle size, zeta potential, and entrapment efficiency.

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from a nano-formulation.

Materials:

  • This compound formulation

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Method:

  • Place a known amount of the this compound formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium maintained at 37°C with constant agitation.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released at each time point. The release of this compound from a nanoemulsion has been shown to follow first-order kinetics.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound and its co-administration with a chemotherapeutic agent on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLaS3, KB-vin)

  • Cell culture medium and supplements

  • This compound

  • Chemotherapeutic agent (e.g., doxorubicin, vincristine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Method:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values. The combination index can be calculated to determine if the interaction is synergistic, additive, or antagonistic.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis P_gp P-glycoprotein This compound This compound This compound->PI3K This compound->Akt This compound->P_gp

Caption: this compound's modulation of the PI3K/Akt/mTOR signaling pathway and P-glycoprotein.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation This compound Nanoformulation (e.g., Liposomes) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Drug_Release In Vitro Drug Release Characterization->Drug_Release Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Animal_Model Animal Model (e.g., Rats) Characterization->Animal_Model Cell_Culture Cancer Cell Culture Cell_Culture->Cytotoxicity PK_Study Pharmacokinetic Study Animal_Model->PK_Study Efficacy_Study Therapeutic Efficacy Study Animal_Model->Efficacy_Study

References

Validation & Comparative

A Comparative Analysis of Taxifolin and Silymarin for Hepatoprotection

Author: BenchChem Technical Support Team. Date: November 2025

In the field of hepatoprotective agents, both taxifolin and silymarin have garnered significant attention from researchers and drug development professionals. This compound, a potent antioxidant flavonoid, and silymarin, a complex extract from milk thistle of which this compound is a component, both exhibit substantial protective effects against liver injury.[1][2] This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and mechanistic pathway visualizations to aid in research and development decisions.

Mechanisms of Action: A Shared Foundation

Both this compound and silymarin exert their hepatoprotective effects through multiple, often overlapping, mechanisms. Their core activities revolve around mitigating oxidative stress and inflammation, which are central to the pathogenesis of most liver diseases.

  • Antioxidant Activity: Both compounds are potent scavengers of free radicals.[1][3] They protect hepatocytes from oxidative damage by inhibiting lipid peroxidation and bolstering the endogenous antioxidant defense system. This is achieved by upregulating key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[4]

  • Anti-inflammatory Effects: A crucial mechanism for both is the suppression of inflammatory pathways. They are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

  • Modulation of Signaling Pathways: this compound and silymarin activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1). This action helps restore redox homeostasis and protect cells from injury.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and silymarin in providing hepatoprotection.

Hepatotoxin Hepatotoxin (e.g., CCl4, Cyclophosphamide) ROS ↑ Reactive Oxygen Species (ROS) Hepatotoxin->ROS Keap1 Keap1 ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, GPx, HO-1, CAT) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralizes Cytoprotection Hepatocyte Protection & Survival AntioxidantEnzymes->Cytoprotection Taxifolin_Silymarin This compound & Silymarin Taxifolin_Silymarin->Nrf2 Promotes Activation

Caption: Nrf2/ARE pathway activation by this compound and silymarin.

Hepatotoxin Hepatotoxin (e.g., CCl4, TNF-α) IKK IKK Activation Hepatotoxin->IKK IkB IκBα Degradation IKK->IkB NFkB_active Active NF-κB Translocation to Nucleus NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer Releases NFkB_dimer->NFkB_active Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Proinflammatory_Genes Inflammation Hepatocellular Inflammation & Injury Proinflammatory_Genes->Inflammation Taxifolin_Silymarin This compound & Silymarin Taxifolin_Silymarin->IKK Inhibits Taxifolin_Silymarin->IkB Prevents

Caption: Inhibition of the NF-κB inflammatory pathway.

Comparative Experimental Data

Direct comparative studies provide the most valuable insights into the relative efficacy of this compound and silymarin. The data below is summarized from key experiments.

Experiment 1: Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury

This study evaluated the hepatoprotective effects of this compound and silymarin (Sily) against CCl₄-induced acute liver injury in mice.

Table 1: Effects on Serum Biomarkers and Hepatic Antioxidant Status

Parameter Control CCl₄ Model This compound (1.0 g/kg) + CCl₄ Silymarin (0.2 g/kg) + CCl₄
sALT (U/L) 36.8 ± 3.4 485.3 ± 45.2 165.7 ± 21.8* 189.5 ± 25.6*
sAST (U/L) 89.2 ± 7.6 562.1 ± 51.7 210.4 ± 28.3* 245.8 ± 30.1*
MDA (nmol/mg protein) 1.2 ± 0.1 3.8 ± 0.4 1.9 ± 0.2* 2.1 ± 0.3*
SOD (U/mg protein) 18.5 ± 1.5 8.2 ± 0.9 14.8 ± 1.3* 13.9 ± 1.2*
GPx (U/mg protein) 25.4 ± 2.1 11.3 ± 1.2 20.1 ± 1.9* 18.7 ± 1.7*

Statistically significant difference compared to the CCl₄ Model group (p < 0.05). Data adapted from Yang P., et al., Nutrients, 2019.

Experimental Protocol: CCl₄-Induced Injury Model

  • Subjects: Male ICR mice.

  • Grouping: Mice were divided into a control group, a CCl₄ model group, a this compound pretreatment group, and a silymarin pretreatment group.

  • Treatment Regimen: The pretreatment groups received oral administrations of this compound (0.5 and 1.0 g/kg) or silymarin (0.2 g/kg) daily for 7 consecutive days.

  • Induction of Injury: One hour after the final pretreatment dose, mice (except the control group) were given a single intraperitoneal (i.p.) injection of 0.2% CCl₄ (10 mL/kg body weight).

  • Sample Collection: 24 hours after CCl₄ injection, blood and liver tissues were collected for biochemical and histological analysis.

  • Analysis: Serum Alanine Aminotransferase (sALT) and Aspartate Aminotransferase (sAST) were measured as markers of liver damage. Hepatic levels of Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx) were determined to assess oxidative stress.

cluster_0 Pretreatment Phase (7 Days) cluster_1 Induction & Post-Treatment (24 Hours) G1 Group 1: Control Sacrifice Sacrifice & Sample Collection (Blood, Liver) G2 Group 2: Vehicle Induction CCl4 Injection (i.p.) (Groups 2, 3, 4) G2->Induction G3 Group 3: This compound (Oral) G3->Induction G4 Group 4: Silymarin (Oral) G4->Induction Wait 24 Hours Induction->Wait Wait->Sacrifice

Caption: Workflow for the CCl₄-induced hepatotoxicity study.

Experiment 2: Cyclophosphamide (CP)-Induced Hepatotoxicity

This study investigated the protective effect of this compound against liver injury induced by the chemotherapeutic agent cyclophosphamide in mice. While a direct head-to-head comparison with silymarin under the same protocol was not found in the reviewed literature, the detailed data for this compound provides a benchmark for its efficacy against drug-induced liver injury.

Table 2: Effects of this compound on CP-Induced Liver Injury Markers

Parameter Control Cyclophosphamide (CP) Model This compound (50 mg/kg) + CP
ALT (U/L) 31.5 ± 2.8 89.7 ± 7.5 45.1 ± 4.1*
AST (U/L) 75.4 ± 6.9 168.2 ± 14.3 98.6 ± 8.7*
MDA (nmol/g tissue) 28.3 ± 2.5 71.6 ± 6.4 39.2 ± 3.5*
GSH (μmol/g tissue) 8.1 ± 0.7 3.5 ± 0.3 6.9 ± 0.6*
TNF-α (pg/mg protein) 18.2 ± 1.6 55.4 ± 4.9 25.7 ± 2.3*
IL-6 (pg/mg protein) 22.6 ± 2.1 68.3 ± 6.1 31.4 ± 2.9*

Statistically significant difference compared to the CP Model group (p < 0.05). Data adapted from Al-Anati L., et al., Biomolecules & Biomedicine, 2023.

Experimental Protocol: CP-Induced Injury Model

  • Subjects: Male mice.

  • Grouping: Control group, CP model group, and this compound (25 and 50 mg/kg) + CP co-treatment groups.

  • Treatment Regimen: Mice were co-treated with oral this compound and intraperitoneal (i.p.) CP (30 mg/kg) for 10 consecutive days.

  • Sample Collection: 24 hours after the last dose, mice were sacrificed, and blood and liver tissues were collected.

  • Analysis: Serum liver enzymes (ALT, AST), hepatic oxidative stress markers (MDA, Glutathione - GSH), and inflammatory cytokines (TNF-α, IL-6) were measured.

Summary and Conclusion

Both this compound and silymarin are highly effective hepatoprotective agents that operate through potent antioxidant and anti-inflammatory mechanisms.

  • Efficacy: In the CCl₄-induced acute liver injury model, both this compound and silymarin demonstrated significant protective effects by reducing liver enzyme levels and mitigating oxidative stress. The data suggests comparable, potent activity for both compounds.

  • Mechanistic Action: Their ability to modulate fundamental pathways like Nrf2/ARE and NF-κB underscores their therapeutic potential for a wide range of liver pathologies driven by oxidative stress and inflammation.

  • Considerations: It is important to note that silymarin is a complex extract containing multiple flavonolignans in addition to this compound. Studies have indicated that this compound is one of the most potent individual components within silymarin. The efficacy of a silymarin extract can depend on the concentration and ratio of its constituent compounds.

For researchers and drug development professionals, both this compound as a purified compound and standardized silymarin extracts represent promising candidates for the development of therapies for liver diseases. The choice between them may depend on the specific pathological context, desired purity of the active pharmaceutical ingredient, and formulation strategies. Further head-to-head clinical trials are warranted to fully elucidate their comparative therapeutic efficacy in human liver diseases.

References

Taxifolin's Neuroprotective Efficacy in a Mouse Model of Cerebral Amyloid Angiopathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of neurodegenerative disease therapeutics, this guide provides a comprehensive comparison of taxifolin's neuroprotective effects in a mouse model of Cerebral Amyloid Angiopathy (CAA). We delve into the experimental data supporting its mechanism of action and juxtapose its performance with other potential therapeutic avenues.

Executive Summary

This compound, a naturally occurring flavonoid, has demonstrated significant neuroprotective potential in preclinical studies using mouse models of CAA. Its multifaceted mechanism of action targets key pathological features of the disease, including amyloid-β (Aβ) aggregation, neuroinflammation, and oxidative stress. This guide will explore the data supporting these effects and provide a comparative context against other emerging therapeutic strategies.

Comparative Analysis of Neuroprotective Effects

While direct head-to-head studies with quantitative comparisons are limited, the existing evidence allows for a qualitative and mechanistic comparison between this compound and other potential therapeutic agents for CAA.

Table 1: Comparison of Therapeutic Agent Performance in CAA Mouse Models

FeatureThis compoundCilostazolOmega-3 Fatty Acids
Primary Mechanism Inhibits Aβ fibril formation, promotes Aβ clearance, anti-inflammatory, antioxidant[1][2][3]Phosphodiesterase 3 inhibitor, anti-inflammatory, promotes vasodilation[4][5]Anti-inflammatory, modulates microglial activation
Effect on Aβ Burden Reduces cerebrovascular Aβ40 accumulation and Aβ oligomer levels in the brain.In combination with this compound, synergistically attenuates Aβ accumulation in vitro.May have synergistic effects with this compound in suppressing proinflammatory responses.
Cognitive Function Significantly suppresses cognitive impairment in spatial learning and memory tasks.Limited direct evidence in CAA mouse models as a monotherapy.Limited direct evidence in CAA mouse models.
Cerebral Blood Flow Restores reduced cerebral blood flow in CAA model mice.Known to improve cerebral blood flow.Not a primary reported effect in CAA models.
Neuroinflammation Suppresses microglial activation and the expression of proinflammatory mediators.Exhibits anti-inflammatory actions.Suppresses proinflammatory responses in microglia.
Oxidative Stress Mitigates oxidative tissue damage.Possesses anti-oxidative properties.Known to have antioxidant effects.
Blood-Brain Barrier Permeability Limited, but effective at therapeutic doses.Crosses the blood-brain barrier.Can cross the blood-brain barrier.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments utilized in the assessment of this compound's neuroprotective effects in the Tg-SwDI mouse model of CAA.

This compound Administration
  • Animal Model: Tg-SwDI mice, which express a human amyloid precursor protein (APP) with Swedish, Dutch, and Iowa mutations, leading to extensive cerebrovascular Aβ deposition.

  • Administration Route: Oral administration.

  • Dosage: this compound is mixed with the standard chow at a concentration of 0.03% or 3% for long-term studies.

  • Duration: Treatment duration can range from several weeks to months, depending on the study's endpoint (e.g., prevention or treatment of established pathology).

Morris Water Maze (MWM) for Cognitive Assessment

The MWM test is a widely used behavioral assay to evaluate spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface. Visual cues are placed around the pool.

  • Acquisition Phase: Mice are trained over several days (typically 5-7) to find the hidden platform from different starting positions. Each trial lasts until the mouse finds the platform or for a maximum of 60-90 seconds.

  • Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Key metrics include escape latency (time to find the platform), path length, swim speed, and time spent in the target quadrant during the probe trial.

Immunohistochemistry for Aβ Deposition

This technique is used to visualize and quantify Aβ plaques in brain tissue.

  • Tissue Preparation: Mice are perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Brains are post-fixed, cryoprotected in sucrose, and sectioned on a cryostat or vibratome.

  • Antigen Retrieval: Sections are treated with formic acid (e.g., 70-95% for 5-15 minutes) to unmask the Aβ epitopes.

  • Staining:

    • Sections are blocked to prevent non-specific antibody binding.

    • Incubation with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).

    • Incubation with a fluorescently labeled secondary antibody.

    • Counterstaining with a nuclear stain like DAPI.

  • Imaging and Quantification: Images are captured using a fluorescence microscope, and the Aβ plaque burden is quantified as the percentage of the stained area in specific brain regions (e.g., cortex and hippocampus) using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels

ELISA is employed to quantify the levels of soluble and insoluble Aβ in brain homogenates.

  • Brain Homogenization: Brain tissue is homogenized in a buffer containing protease inhibitors.

  • Fractionation: The homogenate is centrifuged to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). The pellet, containing aggregated Aβ, is then solubilized using a strong denaturant like formic acid or guanidine hydrochloride.

  • ELISA Procedure:

    • A capture antibody specific for Aβ (e.g., for Aβ40 or Aβ42) is coated onto the wells of a microplate.

    • Brain homogenate samples and standards are added to the wells.

    • A detection antibody, also specific for Aβ but recognizing a different epitope, is added. This antibody is typically biotinylated.

    • A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, which is converted by HRP into a colored product.

    • The absorbance is measured, and the concentration of Aβ in the samples is determined by comparison to the standard curve.

Visualizing the Mechanisms

To better understand the complex biological processes involved, the following diagrams illustrate key pathways and workflows.

Taxifolin_Mechanism_of_Action This compound This compound Abeta_Production Aβ Production This compound->Abeta_Production Inhibits Abeta_Aggregation Aβ Aggregation (Fibril Formation) This compound->Abeta_Aggregation Inhibits Neuroinflammation Neuroinflammation (Microglial Activation) This compound->Neuroinflammation Suppresses Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces Abeta_Clearance Aβ Clearance This compound->Abeta_Clearance Promotes CBF Cerebral Blood Flow This compound->CBF Improves Cognitive_Function Improved Cognitive Function

Caption: this compound's multifaceted mechanism of action in CAA.

Experimental_Workflow Animal_Model CAA Mouse Model (Tg-SwDI) Treatment This compound Treatment (Oral Administration) Animal_Model->Treatment Behavioral_Testing Behavioral Testing (Morris Water Maze) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain) Behavioral_Testing->Tissue_Collection Histology Immunohistochemistry (Aβ Plaque Burden) Tissue_Collection->Histology Biochemistry ELISA (Aβ Levels) Tissue_Collection->Biochemistry Data_Analysis Data Analysis and Comparison Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: Workflow for evaluating this compound's neuroprotective effects.

Signaling_Pathway cluster_synergy Synergistic Action This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates Cilostazol Cilostazol Cilostazol->SIRT1 Upregulates P_STAT3 p-STAT3 SIRT1->P_STAT3 Inhibits P_JAK2 p-JAK2 P_JAK2->P_STAT3 Activates NF_kB NF-κB P_STAT3->NF_kB Activates BACE1 BACE1 NF_kB->BACE1 Upregulates Abeta_Production Aβ Production BACE1->Abeta_Production Catalyzes

Caption: Synergistic signaling pathway of this compound and cilostazol.

Conclusion

This compound presents a promising, multi-target therapeutic strategy for Cerebral Amyloid Angiopathy. Its ability to mitigate key aspects of CAA pathology in mouse models underscores its potential for clinical translation. While direct comparative data with other agents is still emerging, the evidence to date suggests that this compound, either as a monotherapy or in combination with other drugs like cilostazol, warrants further investigation. The experimental protocols and mechanistic insights provided in this guide offer a foundational resource for researchers dedicated to advancing the development of effective treatments for this debilitating neurodegenerative disease.

References

Taxifolin's Efficacy in Inhibiting VEGF Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, understanding the nuanced efficacy of various flavonoids in regulating critical cellular processes is paramount. This guide provides a detailed comparison of taxifolin's ability to inhibit Vascular Endothelial Growth Factor (VEGF) expression relative to other prominent flavonoids. VEGF is a pivotal signaling protein in vasculogenesis and angiogenesis, making its inhibition a key therapeutic strategy in cancer and other diseases.

Quantitative Comparison of Flavonoid Efficacy

Experimental data reveals that while this compound does exhibit inhibitory effects on VEGF expression, its potency varies significantly when compared to other flavonoids. A key study conducted on human ovarian cancer cells (OVCAR-3) provides a clear ranking of the inhibitory strength of various flavonoids on VEGF protein secretion.

FlavonoidRank of Inhibitory Potency on VEGF Protein Secretion (from most to least potent)IC50 for Inhibition of Cell Proliferation (Various Cell Lines)Reference
Genistein1Not explicitly for VEGF inhibition, but potent anti-proliferative effects noted.[1]
Kaempferol2Not explicitly for VEGF inhibition, but potent anti-proliferative effects noted.[1]
Apigenin3Not explicitly for VEGF inhibition, but potent anti-proliferative effects noted.[1]
Quercetin4~21 µM (A431 cells)[2]
Luteolin6~5 µM (VEGF-induced HUVEC proliferation)[3]
Rutin8-
Naringin9-
This compound 10 Slight inhibitory effect on A431 cell growth noted.

As the table indicates, in a direct comparison of twelve flavonoids, this compound and naringin demonstrated the least potent inhibition of VEGF protein secretion. Flavonoids such as genistein, kaempferol, and apigenin were found to be the most effective in this particular study. It is noteworthy that the structural characteristics of flavonoids, such as the presence of a double bond in the C-ring, may play a role in their inhibitory activity, a feature that this compound lacks.

Signaling Pathways in VEGF Inhibition by Flavonoids

Flavonoids exert their inhibitory effects on VEGF expression by modulating key intracellular signaling pathways. The most well-documented of these are the PI3K/Akt and MAPK/ERK pathways, which are crucial for the transcription of the VEGF gene. By interfering with these cascades, flavonoids can effectively downregulate VEGF production.

VEGF_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->HIF1a VEGF_Gene VEGF Gene Transcription HIF1a->VEGF_Gene Flavonoids Flavonoids (e.g., this compound, Quercetin, Luteolin) Flavonoids->PI3K Flavonoids->ERK

Caption: Flavonoid inhibition of PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments used to assess the inhibitory effects of flavonoids on VEGF expression.

Cell Culture and Flavonoid Treatment
  • Cell Lines: Human ovarian cancer cells (OVCAR-3) are a commonly used model. Human Umbilical Vein Endothelial Cells (HUVECs) are also frequently utilized for angiogenesis assays.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Flavonoid Preparation: Flavonoids, including this compound, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the cell culture medium. A vehicle control (DMSO alone) is always included in the experiments.

Quantification of VEGF mRNA by Reverse Transcription Quantitative PCR (RT-qPCR)
  • Cell Seeding and Treatment: Cells are seeded in appropriate culture dishes and allowed to adhere. They are then treated with various concentrations of the flavonoids or vehicle control for a specified period (e.g., 24 hours).

  • RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for quantitative PCR with primers specific for the VEGF gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of VEGF mRNA is calculated using the comparative Ct method (2^-ΔΔCt).

Quantification of VEGF Protein by Enzyme-Linked Immunosorbent Assay (ELISA)
  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with the flavonoids or vehicle control.

  • Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

  • ELISA Procedure: A commercial human VEGF ELISA kit is used. The collected supernatants are added to wells pre-coated with a VEGF capture antibody.

  • Detection: A biotinylated detection antibody and a streptavidin-horseradish peroxidase (HRP) conjugate are added sequentially.

  • Substrate Addition and Reading: A substrate solution is added, and the color development is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of VEGF is determined by comparison with a standard curve.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Cell Culture (e.g., OVCAR-3) Flavonoid_Treatment Flavonoid Treatment (this compound vs. Others) Cell_Culture->Flavonoid_Treatment RNA_Extraction RNA Extraction Flavonoid_Treatment->RNA_Extraction Supernatant_Collection Supernatant Collection Flavonoid_Treatment->Supernatant_Collection RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR VEGF_mRNA VEGF mRNA Quantification RT_qPCR->VEGF_mRNA Comparison Comparative Efficacy Analysis VEGF_mRNA->Comparison ELISA ELISA Supernatant_Collection->ELISA VEGF_Protein VEGF Protein Quantification ELISA->VEGF_Protein VEGF_Protein->Comparison

Caption: Workflow for comparing flavonoid effects on VEGF.

References

Assessing the Synergistic Effects of Taxifolin with Conventional Cancer Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of taxifolin with conventional cancer drugs. It summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways to facilitate further research and development in combination cancer therapy.

This compound, a natural flavonoid, has demonstrated promising potential in enhancing the efficacy of conventional anticancer agents. This guide synthesizes findings from multiple studies to provide a comprehensive overview of its synergistic interactions with drugs such as doxorubicin, cisplatin, paclitaxel, and epirubicin. The primary mechanism of this synergy involves the inhibition of P-glycoprotein (P-gp), a key transporter responsible for multidrug resistance (MDR) in cancer cells. By blocking P-gp, this compound increases the intracellular concentration of chemotherapeutic drugs, thereby resensitizing resistant cancer cells to treatment.[1][2] Additionally, this compound has been shown to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis, further contributing to its synergistic anticancer effects.

Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound in combination with various chemotherapeutic agents has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). The Chou-Talalay method is a widely accepted approach for determining drug synergy, where a CI value less than 1 indicates synergism, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Below are tables summarizing the quantitative data from various in vitro studies.

Table 1: Synergistic Effect of this compound and Epirubicin in Breast Cancer Cells

Cell LineDrug CombinationIC50 (µM) - 48hCombination Index (CI)Reference
4T1 (Mouse Breast Cancer)This compound25.6-[3]
EpirubicinNot Specified-
This compound + EpirubicinNot Specified< 1 (Synergistic)[1]

Table 2: Effect of this compound on the Cytotoxicity of Chemotherapeutic Drugs in Multidrug-Resistant (MDR) Cancer Cells

Cell LineConventional DrugThis compound Concentration (µM)ObservationReference
KB-vin (Vincristine-resistant cervical cancer)PaclitaxelNot SpecifiedIncreased cytotoxicity[2]
VincristineNot SpecifiedIncreased cytotoxicity
DoxorubicinNot SpecifiedIncreased cytotoxicity

Table 3: In Vivo Tumor Growth Inhibition by this compound in Combination with Epirubicin

Animal ModelCancer TypeTreatmentTumor Volume ReductionReference
BALB/c mice with 4T1 allograftBreast CancerThis compound + EpirubicinSuppressed tumor growth

Key Signaling Pathways and Mechanisms of Action

This compound's synergistic effects are mediated through various signaling pathways. Understanding these mechanisms is crucial for designing effective combination therapies.

P-glycoprotein (P-gp) Inhibition

A primary mechanism by which this compound enhances the efficacy of conventional cancer drugs is through the inhibition of the P-glycoprotein (P-gp) efflux pump. P-gp is a transmembrane protein that actively transports a wide range of chemotherapeutic agents out of cancer cells, leading to multidrug resistance. This compound acts as a P-gp modulator, stimulating its ATPase activity, which paradoxically leads to the inhibition of its efflux function. This results in increased intracellular accumulation of the co-administered drug, thereby restoring its cytotoxic effects.

P_gp_Inhibition Mechanism of P-glycoprotein (P-gp) Inhibition by this compound cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Pumps drug out Drug_in Increased Intracellular Drug Concentration Pgp->Drug_in Drug Chemotherapy Drug Drug->Pgp Binds to P-gp This compound This compound This compound->Pgp Inhibits P-gp Apoptosis Apoptosis Drug_in->Apoptosis Induces

Mechanism of P-glycoprotein (P-gp) Inhibition by this compound
Modulation of PI3K/Akt and Wnt/β-catenin Signaling Pathways

This compound has also been shown to influence the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are critical in cancer cell proliferation, survival, and metastasis. By inhibiting these pathways, this compound can suppress tumor growth and enhance the apoptotic effects of chemotherapy.

PI3K_Wnt_Pathway Modulation of PI3K/Akt and Wnt/β-catenin Pathways by this compound cluster_PI3K PI3K/Akt Pathway cluster_Wnt Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt Proliferation_PI3K Cell Proliferation & Survival Akt->Proliferation_PI3K Taxifolin_PI3K This compound Taxifolin_PI3K->PI3K Inhibits Wnt Wnt Beta_catenin β-catenin Wnt->Beta_catenin Gene_transcription Gene Transcription (Proliferation, Metastasis) Beta_catenin->Gene_transcription Taxifolin_Wnt This compound Taxifolin_Wnt->Beta_catenin Inhibits

Modulation of PI3K/Akt and Wnt/β-catenin Pathways by this compound
Sensitization to TRAIL-Induced Apoptosis

This compound can sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. It achieves this by upregulating the expression of death receptors (DR4 and DR5) on the surface of cancer cells, making them more susceptible to the apoptotic signals initiated by TRAIL.

TRAIL_Pathway This compound Sensitization to TRAIL-Induced Apoptosis cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling TRAIL TRAIL DR4_5 Death Receptors (DR4/DR5) TRAIL->DR4_5 Binds to DISC DISC Formation DR4_5->DISC This compound This compound This compound->DR4_5 Upregulates Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound Sensitization to TRAIL-Induced Apoptosis

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the synergistic effects of this compound.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., 4T1, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, the conventional cancer drug, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 values.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.

  • Cell Seeding: A known number of cells are seeded into 6-well plates.

  • Drug Treatment: Cells are treated with the drugs (singly or in combination) for a specified duration.

  • Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 1-3 weeks to allow for colony formation.

  • Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.

  • Analysis: The surviving fraction is calculated and used to assess the synergistic effect of the drug combination.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

  • Protein Extraction: Cells are treated with the drug combinations, and total protein is extracted using lysis buffer.

  • Protein Quantification: The protein concentration of each sample is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2), followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Growth Inhibition Studies

Animal models are used to evaluate the in vivo efficacy of the drug combinations.

  • Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or BALB/c mice).

  • Drug Administration: Once tumors reach a palpable size, the mice are treated with this compound, the conventional drug, the combination, or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study period.

  • Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed for histological changes and biomarker expression.

Conclusion

The evidence presented in this guide strongly suggests that this compound holds significant potential as a synergistic agent in cancer therapy. Its ability to overcome multidrug resistance by inhibiting P-gp and to modulate key cancer-related signaling pathways makes it a promising candidate for combination treatments with conventional chemotherapeutic drugs. The quantitative data, while still emerging, indicates a clear synergistic effect in various cancer models. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic benefits and optimal dosing strategies for incorporating this compound into cancer treatment regimens. This guide provides a foundational resource for researchers to build upon in the development of more effective and less toxic cancer therapies.

References

Enhancing Taxifolin's Promise: A Comparative Guide to Bioavailability Across Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioavailability of various taxifolin formulations, supported by experimental data. This compound, or dihydroquercetin, a flavonoid with significant antioxidant, anti-inflammatory, and cardioprotective properties, has its therapeutic potential limited by poor water solubility and low oral bioavailability.[1] This guide explores how advanced formulation strategies are overcoming these challenges.

Comparative Bioavailability of this compound Formulations

The oral bioavailability of this compound has been markedly improved through innovative formulation techniques. Preclinical studies in rats have demonstrated significant enhancements in pharmacokinetic profiles when this compound is delivered via nanodispersions, liposomes, and nanoparticles, compared to its raw or physical mixture form.[1][2]

Below is a summary of key pharmacokinetic parameters from various studies. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.

FormulationDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute/Relative Bioavailability (%)Reference
This compound (Physical Mixture)15 (oral)35.23 ± 5.170.75 ± 0.2759.11 ± 8.620.49% (Absolute)[1][3]
Nanodispersion15 (oral)48.72 ± 6.211.25 ± 0.2990.89 ± 11.760.75% (Absolute)
Liposomal Formulation (Flamena D)50 (oral)---159% (Relative to parent substance)
Selenized Liposomes----216.65% (Relative to Tax suspension)
Nanoparticles (LAP)----700% (Relative to raw this compound)
Lipid Solution----36% (Absolute)

Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration AUC: Area under the plasma concentration-time curve

Experimental Protocols

The following are detailed methodologies for key experiments cited in the bioavailability studies of this compound formulations.

Oral Bioavailability Study of this compound Nanodispersion in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Formulation Administration: A physical mixture of this compound and a this compound nanodispersion were administered orally to different groups of rats at a dose of 15 mg/kg. For the determination of absolute bioavailability, a separate group of rats received an intravenous administration of this compound.

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-administration.

  • Sample Preparation: Plasma was separated from the blood samples by centrifugation. A liquid-liquid extraction method was employed to extract this compound and an internal standard from the plasma.

  • Analytical Method: The concentration of this compound in the plasma samples was quantified using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles. The absolute bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Oral Bioavailability Study of this compound-Loaded Selenized Liposomes in Rats
  • Animal Model: Normal rats were used for the pharmacokinetic study.

  • Formulation Administration: this compound suspensions, unmodified liposomes containing this compound, and selenized liposomes containing this compound were administered orally to different groups of rats.

  • Blood Sampling: Blood samples were collected at various time intervals after oral administration.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound were determined at each time point to generate plasma concentration-time profiles. Pharmacokinetic parameters were then calculated. The relative bioavailability of the liposomal formulations was determined by comparing their AUC values to that of the this compound suspension.

Pharmacokinetics of Dihydroquercetin in Rats
  • Animal Model: Rats were used for the pharmacokinetic study.

  • Formulation Administration: Dihydroquercetin was administered as a parent substance and a liposomal formulation (Flamena D) via single peroral administration at a dose of 50 mg/kg. Another study used a starch suspension at a dose of 25 mg/kg.

  • Blood Sampling: Blood samples were collected at various time points after administration.

  • Analytical Method: Dihydroquercetin concentration in the blood plasma after enzymatic hydrolysis was determined by HPLC with UV detection or HPLC-tandem mass spectrometry.

  • Pharmacokinetic Analysis: The relative bioavailability of the liposomal formulation was calculated by comparing its pharmacokinetic parameters to that of the parent substance.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in this compound bioavailability studies and its biological effects, the following diagrams are provided.

G cluster_formulation Formulation & Administration cluster_sampling Data Collection cluster_analysis Analysis cluster_results Pharmacokinetic Evaluation F This compound Formulations (e.g., Nanoparticles, Liposomes) A Oral Administration to Animal Model (e.g., Sprague-Dawley Rats) F->A BS Serial Blood Sampling A->BS PP Plasma Preparation (Centrifugation) BS->PP E Extraction of this compound (Liquid-Liquid Extraction) PP->E QC Quantification (UHPLC-MS/MS or HPLC-UV) E->QC PK Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC) QC->PK B Bioavailability Assessment (Absolute or Relative) PK->B

Caption: Experimental workflow for assessing the oral bioavailability of this compound formulations.

G This compound This compound PI3K PI3K This compound->PI3K Activates RAAS RAAS Overactivity This compound->RAAS Inhibits AKT Akt PI3K->AKT Activates GlucoseMetabolism Improved Glucose Metabolism PI3K->GlucoseMetabolism mTOR mTOR AKT->mTOR Activates AKT->GlucoseMetabolism eNOS eNOS Expression mTOR->eNOS Increases HIF1a HIF-1α Expression mTOR->HIF1a Decreases Cardioprotection Cardioprotective Effects eNOS->Cardioprotection

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

Conclusion

The research clearly indicates that advanced formulations, particularly those utilizing nanotechnologies, are highly effective at increasing the solubility and bioavailability of this compound. Nanodispersions, liposomes, and nanoparticles have all been shown to significantly enhance the absorption and systemic exposure of this compound compared to its conventional forms. These findings are crucial for the development of novel and more effective therapeutic applications of this compound, paving the way for its use in treating a variety of conditions where its potent pharmacological activities can be fully realized. Further research, including clinical trials, is warranted to translate these promising preclinical results into human therapies.

References

Taxifolin's Therapeutic Potential in Cardiovascular Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, a naturally occurring flavonoid found in various plants, has garnered significant interest for its potential therapeutic applications in cardiovascular disease (CVD). Its potent antioxidant and anti-inflammatory properties suggest a multifaceted role in mitigating the pathogenesis of conditions such as atherosclerosis and hyperlipidemia. This guide provides an objective comparison of this compound's performance with established and alternative therapies, supported by experimental data from preclinical studies. We will delve into its effects on key cardiovascular parameters, outline the experimental protocols used to evaluate its efficacy, and visualize its mechanism of action through signaling pathway diagrams.

Comparative Efficacy of this compound and Alternative Agents

To contextualize the therapeutic potential of this compound, its effects are compared here with atorvastatin, a widely prescribed statin, and quercetin, another prominent dietary flavonoid with known cardiovascular benefits. The data presented is a synthesis from multiple preclinical studies. It is crucial to note that a direct head-to-head comparison of all three agents in a single study is not yet available in the published literature. Therefore, the following tables summarize findings from various animal models of atherosclerosis and hyperlipidemia, with the caveat that experimental conditions may differ across studies.

Table 1: Effects on Lipid Profile in Animal Models of Hyperlipidemia
Treatment GroupAnimal ModelDuration of TreatmentChange in Total Cholesterol (TC)Change in Triglycerides (TG)Change in LDL-CholesterolChange in HDL-CholesterolCitation(s)
This compound Rat8 weeks↓ 25-35%↓ 20-30%↓ 30-40%↑ 15-25%[1]
Atorvastatin Rabbit12 weeks↓ 40-50%↓ 25-35%↓ 45-55%↑ 10-20%
Quercetin Rabbit12 weeks↓ 30-40%↓ 25-35%↓ 35-45%↑ 10-15%[2][3]

Data are presented as approximate percentage changes relative to the respective high-fat diet control groups from different studies and should be interpreted with caution due to variations in experimental design.

Table 2: Effects on Atherosclerotic Plaque Formation in Animal Models

| Treatment Group | Animal Model | Duration of Treatment | Reduction in Aortic Plaque Area | Citation(s) | |---|---|---|---| | This compound | Rat | 12 weeks | ~40% |[1] | | Atorvastatin | Rabbit | 12 weeks | ~50% | | | Quercetin | Rabbit | 12 weeks | ~30-50% |[2] |

Data are presented as approximate percentage reductions relative to the respective high-fat diet control groups from different studies. Direct comparison is limited by differing methodologies.

Table 3: Effects on Inflammatory Markers in Animal Models

| Treatment Group | Animal Model | Inflammatory Marker | Change vs. Control | Citation(s) | |---|---|---|---| | This compound | Mouse | TNF-α, IL-6 | ↓ | | | Atorvastatin | Mouse | TNF-α, IL-1β, IL-18 | ↓ | | | Quercetin | Mouse | TNF-α, IL-6 | ↓ | |

Key Signaling Pathways

This compound is understood to exert its cardioprotective effects through the modulation of several key signaling pathways. One of the most critical is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway , which plays a central role in maintaining endothelial function and promoting vasodilation.

PI3K_Akt_eNOS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation & Endothelial Protection NO->Vasodilation Leads to

Caption: this compound-mediated activation of the PI3K/Akt/eNOS pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound and its comparators.

Induction of Hyperlipidemia and Atherosclerosis in Animal Models
  • Animal Model: Male New Zealand white rabbits or Apolipoprotein E-deficient (ApoE-/-) mice are commonly used.

  • Diet: Animals in the experimental groups are fed a high-fat diet (HFD) typically containing 1-2% cholesterol and 10-20% lard for a period of 8-12 weeks to induce hyperlipidemia and atherosclerotic plaque formation. The control group receives a standard chow diet.

  • Treatment: The treatment groups receive the HFD supplemented with this compound, atorvastatin, or quercetin, administered orally via gavage or mixed directly into the feed. Doses vary between studies but are typically in the range of 50-200 mg/kg body weight for the flavonoids and 10-20 mg/kg for atorvastatin.

Experimental_Workflow start Animal Acclimatization diet Dietary Intervention (Control vs. High-Fat Diet) start->diet treatment Treatment Administration (Vehicle, this compound, Atorvastatin, Quercetin) diet->treatment duration Experimental Period (8-12 weeks) treatment->duration sampling Blood & Tissue Sampling duration->sampling analysis Biochemical & Histological Analysis sampling->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for evaluating anti-atherosclerotic agents.

Measurement of Lipid Profile
  • Sample Collection: Blood samples are collected from the animals after an overnight fast.

  • Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are determined using commercially available enzymatic assay kits.

Histological Analysis of Atherosclerotic Plaques
  • Tissue Preparation: The aorta is excised, fixed in formalin, and embedded in paraffin.

  • Staining: Cross-sections of the aorta are stained with Oil Red O to visualize lipid deposits within the atherosclerotic plaques.

  • Quantification: The plaque area is quantified using image analysis software and is typically expressed as a percentage of the total aortic surface area.

Conclusion

References

Taxifolin vs. Arbutin: A Comparative Analysis of Melanogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for effective and safe agents for the modulation of skin pigmentation, both taxifolin and arbutin have emerged as promising natural compounds. This guide provides a detailed comparative study of their efficacy in inhibiting melanogenesis, supported by experimental data, detailed protocols, and an exploration of their underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and dermatology.

Comparative Efficacy in Melanogenesis Inhibition

This compound, a flavonoid, and arbutin, a hydroquinone glucoside, have both demonstrated the ability to inhibit melanogenesis. Studies on murine melanoma B16F10 cells, a standard model for melanogenesis research, have shown that this compound can inhibit cellular melanogenesis as effectively as arbutin.[1][2] The primary mechanism for both compounds involves the inhibition of tyrosinase, the key enzyme in melanin synthesis.[1][2]

However, the specifics of their actions and potency can differ. While both are effective, some research suggests that α-arbutin, a specific isomer of arbutin, can be up to 10 times more effective than β-arbutin at inhibiting the tyrosinase enzyme.[3] It is important to note that IC50 values, a measure of inhibitory concentration, can vary depending on the experimental conditions, such as the source of the tyrosinase enzyme and the substrate used.

One interesting distinction in their mechanism is that while both inhibit tyrosinase activity, this compound and another flavonoid, luteolin, have been observed to actually increase tyrosinase protein levels in B16F10 cells, even while inhibiting melanin production. This suggests that their potent inhibitory effect on the enzyme's catalytic activity outweighs the impact of increased protein expression. In contrast, arbutin has been shown to reduce tyrosinase activity without affecting the mRNA expression level of the enzyme, indicating its action is at the post-translational level.

Quantitative Data on Inhibition

To provide a clear comparison of the inhibitory activities of this compound and arbutin, the following tables summarize key quantitative data from various studies.

Table 1: Tyrosinase Inhibition (IC50 Values)

CompoundEnzyme SourceSubstrateIC50 (mM)Reference
α-ArbutinMouse MelanomaL-DOPA0.48
β-ArbutinMouse MelanomaL-DOPA4.8
β-ArbutinMushroomL-DOPA0.7
α-ArbutinMushroomL-DOPA8.0 ± 0.2
This compound----

Table 2: Effect on Melanin Content in B16F10 Cells

CompoundConcentrationMelanin Content ReductionReference
This compoundNot specifiedComparable to Arbutin
Arbutin0.5 mMSignificant reduction
Acetylated ArbutinNot specified~70% decrease compared to control
Arbutin250 µMSignificant decrease

Signaling Pathways in Melanogenesis Inhibition

The regulation of melanogenesis is a complex process involving multiple signaling pathways. Both this compound and arbutin have been shown to modulate these pathways to exert their inhibitory effects.

This compound's Mechanism of Action

Recent studies indicate that this compound's anti-melanoma effects, which include inhibiting proliferation and promoting apoptosis, are mediated through the PI3K/AKT signaling pathway. By downregulating the phosphorylation of PI3K and AKT, this compound can influence downstream cellular processes, including those related to melanogenesis. Furthermore, this compound has been shown to impede the USP18/Rac1/JNK/β-catenin oncogenic signaling pathway in melanoma cells.

Taxifolin_Signaling_Pathway This compound This compound pPI3K p-PI3K This compound->pPI3K inhibition PI3K PI3K PI3K->pPI3K pAKT p-AKT pPI3K->pAKT AKT AKT AKT->pAKT Melanogenesis Melanogenesis pAKT->Melanogenesis promotion

This compound's inhibitory effect on the PI3K/AKT pathway.
Arbutin's Mechanism of Action

Arbutin's inhibitory effect on melanogenesis is primarily attributed to its direct inhibition of tyrosinase. However, it also influences upstream signaling pathways. Arbutin has been shown to down-regulate NF-κB activation. The melanogenesis process is stimulated by hormones like α-melanocyte-stimulating hormone (α-MSH), which activate the cAMP/PKA signaling pathway, leading to the activation of CREB and subsequent transcription of MITF, a master regulator of melanogenic genes. Arbutin can interfere with this cascade, although its primary action is considered to be direct enzyme inhibition.

Arbutin_Signaling_Pathway cluster_synthesis Melanin Synthesis Arbutin Arbutin Tyrosinase Tyrosinase Arbutin->Tyrosinase inhibition Melanin Melanin Tyrosinase->Melanin aMSH α-MSH MC1R MC1R aMSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF MITF->Tyrosinase transcription

Arbutin's primary inhibition of tyrosinase and its relation to the α-MSH pathway.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate assessment and comparison of melanogenesis inhibitors.

Tyrosinase Activity Assay (In Vitro)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of tyrosinase.

Workflow:

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Tyrosinase_sol Tyrosinase Solution (in phosphate buffer) Add_Tyrosinase Add Tyrosinase Tyrosinase_sol->Add_Tyrosinase Substrate_sol Substrate Solution (L-DOPA in phosphate buffer) Incubation Incubate Substrate + Compound Substrate_sol->Incubation Compound_sol Test Compound Solution (this compound/Arbutin) Compound_sol->Incubation Incubation->Add_Tyrosinase Incubate_reaction Incubate Add_Tyrosinase->Incubate_reaction Measurement Measure Absorbance (475 nm) Incubate_reaction->Measurement

Workflow for in vitro tyrosinase activity assay.

Detailed Methodology:

  • Preparation of Solutions: Prepare a stock solution of mushroom tyrosinase and a stock solution of L-DOPA in phosphate buffer (pH 6.8). Prepare stock solutions of this compound and arbutin in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the substrate solution (e.g., 1.5 mM L-DOPA) and various concentrations of the test compound.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Enzyme Addition: Add the tyrosinase solution (e.g., 165 U) to each well to initiate the reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 5 minutes) at the same temperature.

  • Measurement: Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.

  • Calculation: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Melanin Content Assay (Cell-Based)

This assay quantifies the amount of melanin produced by melanoma cells after treatment with a test compound.

Detailed Methodology:

  • Cell Culture: Culture B16F10 melanoma cells in a suitable medium.

  • Treatment: Treat the cells with various non-toxic concentrations of this compound or arbutin. Often, melanogenesis is stimulated with an agent like α-MSH.

  • Incubation: Incubate the cells for a period of time (e.g., 72 hours).

  • Cell Lysis: Harvest the cells and lyse them (e.g., with NaOH).

  • Measurement: Measure the absorbance of the cell lysate at a specific wavelength (e.g., 405 nm or 475 nm) to quantify the melanin content.

  • Normalization: Normalize the melanin content to the total protein content of the cells to account for differences in cell number.

Conclusion

Both this compound and arbutin are effective inhibitors of melanogenesis, primarily through the inhibition of tyrosinase. While arbutin is a well-established agent with a more direct inhibitory mechanism on the enzyme, this compound presents a compelling alternative with a potentially more complex mechanism involving the modulation of key signaling pathways like PI3K/AKT. The choice between these compounds for research or development purposes may depend on the specific application and desired mechanistic profile. Further direct comparative studies under identical experimental conditions are warranted to definitively establish the relative potency of these two promising natural compounds.

References

A Comparative Guide to the Long-Term Safety and Toxicity of Taxifolin and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the long-term safety and toxicity profile of a compound is paramount. This guide provides a comprehensive comparison of taxifolin (dihydroquercetin) with two other well-known flavonoids, quercetin and silymarin, focusing on their long-term safety data. The information is presented to facilitate an objective evaluation for research and development purposes.

Quantitative Toxicity Data

The following table summarizes the available long-term toxicity data for this compound, quercetin, and silymarin. It is important to note that direct comparative studies are limited, and the data is compiled from various independent studies.

ParameterThis compound (Dihydroquercetin)QuercetinSilymarin
Species MouseRat (F344/N)Rat, Dog
Duration -2 yearsUp to 12 months
Route of Administration OralOral (in feed)Oral
LD50 (Oral) 159 mg/kg (Mouse)[1]161 mg/kg (Rat)[2]>10 g/kg (Rat)[3]
NOAEL Not explicitly determined in long-term studies.Male Rats: < 40 mg/kg/day (based on increased severity of chronic nephropathy at all doses) Female Rats: 1,900 mg/kg/day (highest dose tested with no evidence of carcinogenic activity)Not explicitly determined, but studies in dogs showed no toxic effects at doses up to 1,000 mg/kg/day for 6 months.
Key Toxicological Findings Generally considered to have low toxicity and be less toxic than quercetin.[4] One study reported no adverse effects in humans at 300 mg/day for approximately six months. However, rigorous long-term toxicity evaluations are lacking.Increased incidence of renal tubule cell adenomas in male rats at the highest dose (1,900 mg/kg/day). Dose-related increases in the severity of chronic nephropathy in male rats. No evidence of carcinogenic activity in female rats.[5]Generally well-tolerated with a high safety profile. Some gastrointestinal discomforts like nausea and diarrhea have been reported in humans at high doses. Long-term animal studies show no major toxicity.

Experimental Protocols

Detailed experimental methodologies are crucial for interpreting and comparing toxicological data. Below are summaries of key long-term toxicity studies for quercetin and an outline for a typical subchronic oral toxicity study for flavonoids, which can be applied to silymarin and future this compound studies.

Quercetin: 2-Year NTP Carcinogenesis Study in F344/N Rats
  • Test Substance: Quercetin (>95% pure)

  • Vehicle: Feed

  • Animal Species: F344/N rats, 50 males and 50 females per group.

  • Dose Groups: 0, 1,000, 10,000, or 40,000 ppm in the diet. These concentrations delivered average daily doses of approximately 0, 40, 400, and 1,900 mg/kg body weight.

  • Duration: 104 weeks.

  • Observations:

    • Clinical Observations: Twice daily for morbidity and mortality.

    • Body Weight: Recorded weekly for the first 13 weeks and then monthly.

    • Feed Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Not performed in the 2-year study.

    • Necropsy and Histopathology: A complete necropsy was performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive list of tissues was collected and examined microscopically.

  • Statistical Analysis: Survival distributions were analyzed using life table methods. The incidences of neoplasms and non-neoplastic lesions were analyzed using life table tests.

General Protocol for a 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD Guideline 408)

This protocol provides a framework for subchronic oral toxicity studies and is applicable for flavonoids like this compound and silymarin.

  • Test Substance: The flavonoid of interest.

  • Vehicle: Typically distilled water, corn oil, or administered in feed.

  • Animal Species: Preferably rats, at least 10 males and 10 females per group.

  • Dose Levels: At least three dose levels and a concurrent control group. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity (aiming for a No-Observed-Adverse-Effect Level - NOAEL).

  • Administration: The test substance is administered orally (gavage, in feed, or drinking water) daily for 90 days.

  • Observations:

    • Clinical Signs: Daily observations for signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Ophthalmological Examination: Performed prior to the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.

    • Urinalysis: Conducted at termination.

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Weights of major organs are recorded.

    • Histopathology: Microscopic examination of a comprehensive set of organs and tissues from all animals in the control and high-dose groups. Tissues from lower-dose groups may be examined as needed.

Signaling Pathways in Safety and Toxicity

The interaction of flavonoids with cellular signaling pathways is key to understanding their biological effects, including both their beneficial and potential toxic actions.

This compound: Nrf2 and PI3K/Akt/MAPK Pathways

This compound is known to exert protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. It also modulates the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and inflammation.

Taxifolin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK This compound->MAPK Nrf2 Nrf2 This compound->Nrf2 Activates ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival & Anti-inflammation Akt->Cell_Survival MAPK->Cell_Survival ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Induces transcription Antioxidant_Enzymes->ROS Neutralizes Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: this compound's protective signaling pathways.

Quercetin: MAPK and Nrf2 Pathways

Quercetin's biological activities are also mediated through the MAPK and Nrf2 signaling pathways. While activation of these pathways can lead to antioxidant and anti-inflammatory effects, dysregulation can contribute to cellular stress and toxicity.

Quercetin_Signaling_Pathway Quercetin Quercetin MAPK_p38 p38 MAPK Quercetin->MAPK_p38 MAPK_JNK JNK Quercetin->MAPK_JNK MAPK_ERK ERK Quercetin->MAPK_ERK Nrf2_activation Nrf2 Activation Quercetin->Nrf2_activation Cellular_Stress Cellular Stressors Cellular_Stress->MAPK_p38 Cellular_Stress->MAPK_JNK Apoptosis Apoptosis MAPK_p38->Apoptosis MAPK_JNK->Apoptosis Cell_Survival Cell Proliferation & Survival MAPK_ERK->Cell_Survival Antioxidant_Response Antioxidant Response Nrf2_activation->Antioxidant_Response Silymarin_Signaling_Pathway Silymarin Silymarin IKK IKK Silymarin->IKK Inhibits MAPK MAPK Silymarin->MAPK Modulates Inflammatory_Stimuli Inflammatory Stimuli (e.g., Toxins, LPS) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits (when bound) Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Genes Activates transcription MAPK->Pro_inflammatory_Genes Hepatoprotection Hepatoprotection & Anti-inflammatory Effects Pro_inflammatory_Genes->Hepatoprotection Inhibited by Silymarin

References

A Comparative Analysis of Taxifolin and Vitamin C in the Mitigation of Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the efficacy of taxifolin (dihydroquercetin) and vitamin C (ascorbic acid) in protecting against cardiac damage. The analysis is supported by experimental data from preclinical studies, with a focus on their mechanisms of action, comparative performance in cardiotoxic models, and detailed experimental protocols for reproducibility.

Mechanisms of Cardioprotective Action

Both this compound and vitamin C exert their cardioprotective effects primarily through the attenuation of oxidative stress and inflammation, which are common pathways in drug-induced cardiotoxicity. However, they employ distinct and overlapping molecular mechanisms.

1.1. This compound: Multi-Target Signaling Modulation

This compound, a potent antioxidant flavonoid, mitigates cardiotoxicity by modulating several key signaling pathways.[1][2][3] It has been shown to activate the Nrf2/HO-1 pathway, a primary regulator of cellular antioxidant responses, which enhances the expression of protective enzymes.[1][4] Furthermore, this compound promotes cell survival and inhibits apoptosis by activating the PI3K/Akt signaling pathway and downregulating pro-apoptotic proteins like Bax while upregulating the anti-apoptotic protein Bcl-2. Its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway, reducing the expression of pro-inflammatory cytokines.

G cluster_stress Cellular Stress Response cluster_this compound This compound Intervention Cardiotoxin Cardiotoxic Agent (e.g., Doxorubicin, Diazinon) ROS ↑ Reactive Oxygen Species (ROS) Cardiotoxin->ROS OxidativeStress Oxidative Stress & Ferroptosis ROS->OxidativeStress Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis Injury Cardiomyocyte Injury OxidativeStress->Injury Inflammation->Injury Apoptosis->Injury This compound This compound Nrf2 ↑ Nrf2/HO-1 Pathway This compound->Nrf2 Activates PI3K ↑ PI3K/Akt Pathway This compound->PI3K Activates NfKb ↓ NF-κB Pathway This compound->NfKb Inhibits Nrf2->OxidativeStress Reduces PI3K->Apoptosis Inhibits NfKb->Inflammation Reduces

Fig. 1: this compound's protective signaling pathways.

1.2. Vitamin C: Potent Antioxidant and Cofactor

Vitamin C is a well-established water-soluble antioxidant that directly scavenges free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids and proteins. It also plays a crucial role in regenerating other key antioxidants, such as vitamin E. Beyond direct scavenging, vitamin C helps preserve endothelial function by regenerating tetrahydrobiopterin (BH4), a critical cofactor for endothelial nitric oxide synthase (eNOS), which improves nitric oxide bioavailability. Its protective mechanisms also involve modulating inflammatory responses and reducing apoptosis.

G cluster_stress Cellular Stress Response cluster_vitaminc Vitamin C Intervention Cardiotoxin Cardiotoxic Agent (e.g., Doxorubicin) ROS Reactive Oxygen Species (ROS) Cardiotoxin->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Inflammation ↑ Pro-inflammatory Cytokines ROS->Inflammation Injury Cardiomyocyte Injury & Dysfunction LipidPeroxidation->Injury Inflammation->Injury VitaminC Vitamin C VitaminC->Inflammation Reduces Scavenging Direct ROS Scavenging VitaminC->Scavenging Performs Cofactor Regenerates Antioxidants (e.g., Vit E) & Cofactors (e.g., BH4) VitaminC->Cofactor Acts as Scavenging->ROS Neutralizes Cofactor->ROS Reduces

Fig. 2: Vitamin C's primary antioxidant mechanisms.

Comparative Experimental Data

A direct comparative study using a diazinon-induced cardiotoxicity model in rats provides the clearest evidence of their relative and combined efficacy. Diazinon, an organophosphorus insecticide, induces significant oxidative stress and cardiac damage.

Table 1: Comparative Efficacy in Diazinon-Induced Cardiotoxicity in Rats Data are presented as Mean ± SEM. Data sourced from Najeb et al., 2022.

ParameterControlDiazinon (20 mg/kg)This compound (25 mg/kg) + DiazinonVitamin C (100 mg/kg) + DiazinonThis compound + Vitamin C + Diazinon
Cardiac Biomarkers
Troponin (pg/mL)1.83 ± 0.097.95 ± 0.243.51 ± 0.154.85 ± 0.182.15 ± 0.13
LDH (U/L)215.3 ± 10.1495.1 ± 18.5288.5 ± 12.3450.2 ± 15.7240.6 ± 11.8
AST (U/L)55.3 ± 2.1112.8 ± 4.568.4 ± 3.285.6 ± 3.960.1 ± 2.8
ALT (U/L)30.7 ± 1.565.2 ± 2.940.1 ± 2.152.3 ± 2.535.4 ± 1.9
Antioxidant Status
Glutathione Peroxidase (ng/mL)18.5 ± 0.88.2 ± 0.515.1 ± 0.712.4 ± 0.617.8 ± 0.8
Lipid Profile
LDL (mg/dL)25.1 ± 1.258.4 ± 2.735.2 ± 1.842.6 ± 2.128.9 ± 1.4
HDL (mg/dL)45.8 ± 2.222.1 ± 1.138.5 ± 1.931.7 ± 1.642.3 ± 2.0

The data indicates that while both agents offer significant protection, this compound was more effective than vitamin C at the tested dosages in normalizing cardiac biomarkers, restoring antioxidant enzyme levels, and improving the lipid profile. Notably, the combination of this compound and vitamin C demonstrated a synergistic effect, reducing most parameters to levels comparable with the control group.

Table 2: Efficacy in Doxorubicin (DOX)-Induced Cardiotoxicity Models Studies used different protocols and animal models; data provides an indirect comparison.

ParameterModel / StudyDOX AloneThis compound + DOX
CK-MB (U/L)Rat / Yavuzer et al., 2024185.3 ± 15.2112.7 ± 9.8
cTnI (ng/mL)Rat / Yavuzer et al., 20242.45 ± 0.211.18 ± 0.15
MDA (nmol/mg protein)Rat / Yavuzer et al., 20248.7 ± 0.64.9 ± 0.4
GSH (µmol/g tissue)Rat / Yavuzer et al., 20241.8 ± 0.153.5 ± 0.28
Parameter Model / Study DOX Alone Vitamin C + DOX
CK (release % of total)H9c2 cells / Akolkar et al.~25%~12.5% (reduced by 50%)
LDH (U/L)Rat / Swamy et al., 2012580 ± 25.1310 ± 18.5
MDA (nmol/mg protein)Rat / Swamy et al., 20123.1 ± 0.181.5 ± 0.11
SOD (U/mg protein)Rat / Swamy et al., 20122.8 ± 0.145.1 ± 0.22
CAT (U/mg protein)Rat / Swamy et al., 201221.5 ± 1.238.4 ± 1.9

Both this compound and vitamin C have demonstrated significant protective effects against doxorubicin-induced cardiotoxicity, a common and severe side effect of this chemotherapy agent. They effectively reduce cardiac damage markers (CK-MB, cTnI, LDH) and mitigate oxidative stress by lowering malondialdehyde (MDA) levels and restoring endogenous antioxidants like glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).

Experimental Protocols & Workflow

Detailed and reproducible methodologies are critical for the validation of experimental findings.

G cluster_setup Experimental Setup cluster_groups Grouping (n=6 per group) cluster_treatment Treatment Phase (30 Days) cluster_analysis Endpoint Analysis A Animal Model (Wistar Rats) B Acclimatization Period A->B G1 G1: Diazinon Only B->G1 Random Assignment G2 G2: this compound + Vit C + Diazinon B->G2 Random Assignment G3 G3: this compound + Diazinon B->G3 Random Assignment G4 G4: Vit C + Diazinon B->G4 Random Assignment G5 G5: Control (this compound + Vit C) B->G5 Random Assignment G6 G6: Control (Vehicle) B->G6 Random Assignment T1 Pre-treatment with Vehicle, This compound (25 mg/kg), Vitamin C (100 mg/kg), or Combo (Oral Gavage) G1->T1 G2->T1 G3->T1 G4->T1 G5->T1 G6->T1 T2 Administration of Diazinon (20 mg/kg) or Vehicle T1->T2 E1 Sacrifice & Blood Collection T2->E1 After 30 Days E2 Biochemical Analysis (Cardiac Biomarkers, Lipids) E1->E2 E3 Heart Excision E1->E3 E4 Antioxidant Enzyme Assay (Glutathione Peroxidase) E3->E4 E5 Histopathological Examination (H&E Staining) E3->E5

Fig. 3: Workflow for the comparative cardiotoxicity study.

3.1. Protocol: Diazinon-Induced Cardiotoxicity (Direct Comparison)

  • Animal Model: Male Wistar rats.

  • Grouping and Treatment:

    • Group 1 (Diazinon): Received diazinon (20 mg/kg) via oral gavage for 30 days.

    • Group 2 (Combination): Pre-treated with this compound (25 mg/kg) and vitamin C (100 mg/kg) daily for 30 days before diazinon administration.

    • Group 3 (this compound): Pre-treated with this compound (25 mg/kg) daily for 30 days before diazinon.

    • Group 4 (Vitamin C): Pre-treated with vitamin C (100 mg/kg) daily for 30 days before diazinon.

    • Control Groups: One group received the this compound/vitamin C combination alone, and another received the vehicle only.

  • Biochemical Analysis: At the end of the study, blood was collected. Cardiac biomarkers (Troponin, LDH, AST, ALT) and lipid profiles were measured using a spectrophotometric technique on a COBAS INTEGRA® 400 plus analyzer.

  • Antioxidant Assay: Heart tissue was homogenized, and glutathione peroxidase levels were measured using an ELISA kit.

  • Histopathology: Heart tissue was fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of myocardial damage.

3.2. Protocol: Doxorubicin-Induced Cardiotoxicity (this compound)

  • Animal Model: Albino Wistar male rats.

  • Treatment: this compound was administered orally (50 mg/kg) via gavage, while doxorubicin was injected intraperitoneally (5 mg/kg). This regimen was repeated for 7 days.

  • Analysis: Serum levels of cTnI, CK, and CK-MB were measured. Heart tissues were analyzed for malondialdehyde (MDA) and total glutathione (tGSH) levels. Histopathological evaluation was also performed.

3.3. Protocol: Doxorubicin-Induced Cardiotoxicity (Vitamin C)

  • Animal Model: Wistar rats.

  • Treatment: A preventive group received ascorbic acid (20 mg/kg, p.o.) for 15 days, with doxorubicin (2.5 mg/kg, i.p.) co-administered in six equal injections over the final two weeks for a cumulative dose of 15 mg/kg.

  • Analysis: Enzyme biomarkers (CPK, LDH, AST, ALT) were monitored from serum. Heart tissue was analyzed for GSH, MDA, SOD, and CAT levels.

Conclusion

Both this compound and vitamin C are effective agents for mitigating cardiotoxicity in preclinical models.

  • This compound demonstrates robust cardioprotection through the modulation of key cellular signaling pathways (Nrf2, PI3K/Akt, NF-κB) in addition to its strong antioxidant activity.

  • Vitamin C provides significant protection primarily through direct and potent ROS scavenging and its role as a vital enzymatic cofactor.

Direct comparative evidence suggests that this compound may offer superior protection at the dosages tested. However, the most compelling finding is the synergistic effect observed when both compounds are co-administered, resulting in near-complete normalization of cardiac function and structure. This suggests that a combination therapy leveraging the distinct yet complementary mechanisms of this compound and vitamin C could be a highly promising strategy for preventing cardiotoxicity in clinical settings. Further research is warranted to optimize dosing and confirm these findings in human trials.

References

A Comparative Guide to the In Vivo Anti-inflammatory Activity of Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory activity of taxifolin, a naturally occurring flavonoid, with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Comparative Efficacy of this compound and Standard Anti-inflammatory Drugs

This compound has demonstrated significant anti-inflammatory effects in various preclinical in vivo models. To provide a comparative perspective, this section summarizes its efficacy alongside a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in the widely used carrageenan-induced paw edema model. It is important to note that the following data is synthesized from multiple studies and direct head-to-head comparisons in a single study are limited.

CompoundAnimal ModelDosageKey FindingsReference
This compound Rat50 mg/kgSignificant reduction in paw edema[1]
100 mg/kgDose-dependent inhibition of paw swelling[1]
Indomethacin Rat10 mg/kgPotent inhibition of paw edema[1][2][3]
20 mg/kgStrong suppression of inflammatory response

Note: The percentage of inhibition and statistical significance varied across studies depending on the specific experimental conditions.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of in vivo data. The following is a standard protocol for the carrageenan-induced paw edema assay, a common model for evaluating acute inflammation.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.

Procedure:

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Control Group: Receives the vehicle (e.g., saline or 1% carboxymethyl cellulose).

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Test Groups: Receive different doses of the test compound (e.g., this compound, 50 and 100 mg/kg, p.o.).

  • Drug Administration: The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (0 hours) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group. Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test.

Visualizing the Mechanisms and Methods

To further elucidate the anti-inflammatory action of this compound and the experimental process, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_induction Induction cluster_measurement Measurement & Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug Administration (this compound/Indomethacin) grouping->drug_admin carrageenan Carrageenan Injection (Sub-plantar) drug_admin->carrageenan paw_volume Paw Volume Measurement (Plethysmometer) carrageenan->paw_volume data_analysis Data Analysis (% Inhibition) paw_volume->data_analysis

Carrageenan-induced paw edema workflow.

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. The following diagrams illustrate its inhibitory action on the NF-κB pathway and its activation of the Nrf2 pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK This compound This compound This compound->IKK Inhibits IkB_p P-IκBα IKK->IkB_p Phosphorylation IkB IκBα NFkB NF-κB IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IKK NFkB_active Active NF-κB IkB_p->NFkB_active Degradation & Release NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_Transcription->Inflammatory_Mediators

Inhibition of the NF-κB signaling pathway by this compound.

The NF-κB pathway is a crucial regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_activation Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_translocation Nrf2 Translocation Nrf2_free->Nrf2_translocation ARE ARE (Antioxidant Response Element) Nrf2_translocation->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes (HO-1, NQO1) Gene_Transcription->Antioxidant_Enzymes

Activation of the Nrf2 signaling pathway by this compound.

This compound also demonstrates anti-inflammatory activity through its antioxidant properties, which are partly mediated by the activation of the Nrf2 signaling pathway. By promoting the dissociation of Nrf2 from its inhibitor Keap1, this compound allows Nrf2 to translocate to the nucleus and induce the expression of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This antioxidant response helps to mitigate inflammation.

References

Taxifolin and Its Potential for Drug Interactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the drug interaction profile of a compound is paramount to ensuring its safety and efficacy. This guide provides a comprehensive overview of the current in vitro and in vivo studies on the drug interaction potential of taxifolin, a naturally occurring flavonoid, with a focus on its effects on common drug-metabolizing enzymes and transporters.

This compound, also known as dihydroquercetin, is a bioactive flavonoid found in various plants, including the Siberian larch, milk thistle, and Douglas fir. It has garnered significant interest for its antioxidant, anti-inflammatory, and cardioprotective properties. However, like many natural compounds, its potential to interact with conventional medications requires thorough investigation. This guide summarizes the existing experimental data on this compound's interactions with key players in drug metabolism and transport, namely Cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp).

Inhibition of Drug Metabolizing Enzymes: Cytochrome P450 Isoforms

The Cytochrome P450 system is a superfamily of enzymes responsible for the metabolism of a vast array of drugs. Inhibition of these enzymes by co-administered substances can lead to increased plasma concentrations of the affected drug, potentially causing toxicity. The most critical CYP isoforms in drug metabolism include CYP3A4, CYP2C9, and CYP2D6.

Current in vitro data on this compound's inhibitory effects on these enzymes are summarized below.

Cytochrome P450 IsoformTest SystemSubstrateIC50 (µM)Inhibition Potency
CYP3A4 Human Liver MicrosomesNot Specified68.9 ± 2.3[1]Weak[1]
CYP2C9 Data Not Available---
CYP2D6 Data Not Available---

The available evidence suggests that this compound is a weak inhibitor of CYP3A4 in vitro[1]. At present, there is a lack of published data on the inhibitory potential of this compound against CYP2C9 and CYP2D6, two other crucial enzymes in drug metabolism. This represents a significant data gap that warrants further investigation to fully characterize this compound's drug interaction profile.

Interaction with Drug Transporters: P-glycoprotein (P-gp)

P-glycoprotein is an efflux transporter that plays a vital role in limiting the absorption and distribution of many drugs. Inhibition of P-gp can lead to increased bioavailability and tissue penetration of co-administered drugs that are P-gp substrates, which can be a desirable effect in some therapeutic areas, such as oncology, but also a cause for concern regarding potential toxicity.

Multiple studies have demonstrated that this compound interacts with P-gp. The kinetic parameters of this interaction have been characterized, revealing an uncompetitive inhibition mechanism.

TransporterTest SystemSubstratesKinetic MechanismKey Findings
P-glycoprotein (P-gp/ABCB1) ABCB1/Flp-InTM-293 cellsRhodamine 123, DoxorubicinUncompetitive InhibitionThis compound stimulates P-gp ATPase activity and inhibits P-gp mediated efflux.

This uncompetitive inhibition suggests that this compound binds to the enzyme-substrate complex, which can lead to a decrease in the Vmax and Km of the transport process. This interaction has been shown to resensitize multidrug-resistant cancer cells to chemotherapeutic agents in vitro.

Interactions with Common Medications: A Review of the Evidence

While in vitro data provides valuable insights, the clinical significance of these interactions can only be confirmed through in vivo studies. This section reviews the available, though limited, information on the interactions of this compound with commonly prescribed medications.

Warfarin: Warfarin is an anticoagulant with a narrow therapeutic index, and its metabolism is primarily mediated by CYP2C9. While DrugBank lists a potential for increased risk of bleeding and hemorrhage when this compound is combined with warfarin, specific clinical or preclinical studies quantifying changes in warfarin's pharmacokinetic parameters (e.g., AUC, Cmax) upon co-administration with this compound are not readily available in the current scientific literature. Given that the effect of this compound on CYP2C9 is unknown, caution is advised.

Metformin: Metformin is a first-line treatment for type 2 diabetes and is primarily eliminated unchanged via renal excretion, involving transporters like OCT2 and MATE1. There is currently a lack of specific studies investigating the pharmacokinetic interactions between this compound and metformin.

Simvastatin: Simvastatin, a widely used statin for lowering cholesterol, is a sensitive substrate of CYP3A4. Although this compound has been identified as a weak inhibitor of CYP3A4, the clinical impact of this interaction is yet to be determined. No dedicated studies reporting the effect of this compound on the pharmacokinetics of simvastatin have been found in the reviewed literature.

Experimental Protocols

For transparency and reproducibility, the methodologies of the key cited experiments are outlined below.

CYP3A4 Inhibition Assay (General Protocol)

A typical in vitro CYP3A4 inhibition assay using human liver microsomes involves the following steps:

  • Preparation of Reagents: Human liver microsomes, a specific CYP3A4 substrate (e.g., midazolam or testosterone), NADPH regenerating system, and various concentrations of the test compound (this compound) are prepared in a suitable buffer.

  • Incubation: The test compound and human liver microsomes are pre-incubated at 37°C. The reaction is initiated by the addition of the substrate and the NADPH regenerating system.

  • Reaction Termination: After a specified incubation time, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite of the specific substrate.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (vehicle-only). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated from the dose-response curve.

P-glycoprotein (P-gp) Efflux Inhibition Assay

The study of this compound's effect on P-gp function often employs cell-based assays using a cell line overexpressing P-gp, such as ABCB1/Flp-InTM-293 cells. A common protocol is as follows:

  • Cell Culture: ABCB1/Flp-InTM-293 cells are cultured to confluence in a suitable medium.

  • Substrate Loading: The cells are incubated with a fluorescent P-gp substrate, such as Rhodamine 123 or doxorubicin, in the presence and absence of various concentrations of this compound.

  • Efflux Measurement: After the loading period, the extracellular medium containing the substrate and this compound is removed, and fresh medium is added. The amount of substrate retained inside the cells over time is measured using techniques like flow cytometry or fluorescence microscopy.

  • Data Analysis: A decrease in the efflux of the fluorescent substrate from the cells in the presence of this compound indicates P-gp inhibition. Kinetic parameters such as Vmax and Km are determined by measuring the efflux at different substrate concentrations, and the mechanism of inhibition is elucidated using Lineweaver-Burk plots.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep_reagents Prepare Reagents: - Human Liver Microsomes - CYP3A4 Substrate - NADPH System - this compound pre_incubation Pre-incubate this compound with Microsomes (37°C) prep_reagents->pre_incubation Transfer initiate_reaction Initiate Reaction: Add Substrate & NADPH pre_incubation->initiate_reaction Start terminate_reaction Terminate Reaction (e.g., Acetonitrile) initiate_reaction->terminate_reaction Stop analyze_sample Analyze Metabolite (LC-MS/MS) terminate_reaction->analyze_sample Process calculate_ic50 Calculate IC50 Value analyze_sample->calculate_ic50 Quantify

Experimental workflow for a CYP450 inhibition assay.

Mechanism of this compound's interaction with P-glycoprotein.

Conclusion and Future Directions

The available data indicates that this compound has the potential to engage in drug interactions, primarily through the inhibition of P-glycoprotein and, to a lesser extent, CYP3A4. The uncompetitive inhibition of P-gp is a significant finding that could be harnessed to improve the efficacy of certain drugs, particularly in the context of multidrug resistance in cancer. However, it also raises concerns about potential toxicity if not properly managed.

The characterization of this compound as a weak CYP3A4 inhibitor suggests a lower risk of interactions with drugs metabolized by this pathway. Nevertheless, the absence of data for other critical CYP isoforms, such as CYP2C9 and CYP2D6, is a notable gap in our understanding.

For drug development professionals, these findings underscore the necessity of conducting thorough in vitro and in vivo drug interaction studies for any new therapeutic agent containing this compound. Future research should prioritize:

  • In vitro inhibition studies of this compound against a broader panel of CYP450 enzymes, particularly CYP2C9 and CYP2D6, to determine their respective IC50 values.

  • In vivo pharmacokinetic studies in animal models and, subsequently, in humans to evaluate the effect of this compound co-administration on the AUC and Cmax of common medications such as warfarin, metformin, and simvastatin.

  • Clinical trials designed to assess the safety and efficacy of this compound when used concurrently with other drugs.

By addressing these research gaps, the scientific community can build a more complete and clinically relevant profile of this compound's drug interaction potential, ultimately paving the way for its safe and effective use in various therapeutic applications.

References

Safety Operating Guide

Proper Disposal Procedures for Taxifolin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Taxifolin and Safe Laboratory Practices

This compound, also known as dihydroquercetin, is a flavonoid with potent antioxidant properties, making it a valuable compound in research and development across the pharmaceutical, food, and cosmetic industries.[1] For researchers, scientists, and drug development professionals, understanding the proper handling and disposal procedures for this compound is paramount to ensuring laboratory safety and environmental compliance. While this compound itself is not generally classified as a hazardous substance, the materials it is mixed with can alter its disposal requirements.[2][3] This guide provides essential, step-by-step logistical information for the safe disposal of this compound waste streams in a laboratory setting.

Chemical and Physical Properties

A summary of this compound's key properties is presented below to inform safe handling and disposal decisions.

PropertyValue
CAS Number 480-18-2
Molecular Formula C₁₅H₁₂O₇
Molecular Weight 304.3 g/mol
Appearance Light yellow or off-white fine powder
Melting Point 230 - 240 °C
Storage Temperature ≤ -10 °C
Hazard Classification Does not meet criteria for classification[2][3]

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound depends on a thorough characterization of the waste. The following protocol outlines the necessary steps from initial assessment to final disposal.

Step 1: Waste Characterization and Hazard Assessment

The first and most critical step is to determine if the this compound waste is hazardous.

  • Pure this compound: Unused or expired pure this compound is generally not considered hazardous waste. However, it should not be disposed of in regular trash.

  • Mixtures and Solutions: If this compound is mixed with hazardous solvents (e.g., methanol, ethanol, xylene) or other toxic substances, the entire mixture must be treated as hazardous waste.

  • Regulatory Consultation: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations to confirm waste characterization.

Step 2: Waste Segregation

Proper segregation is essential for safe and compliant disposal.

  • Non-Hazardous this compound Waste: If the waste is determined to be non-hazardous (e.g., dilute aqueous solutions), it should be collected in a designated non-hazardous chemical waste container. Do not mix with hazardous waste.

  • Hazardous this compound Waste: Waste containing this compound mixed with hazardous solvents must be collected in a separate, clearly labeled hazardous waste container.

  • Contaminated Labware: Items such as pipette tips, gloves, and empty containers that are contaminated with this compound should be disposed of in the same manner as the substance itself. For hazardous mixtures, this means treating the labware as hazardous waste.

Step 3: Container Selection and Labeling
  • Container Choice: Use a chemically compatible container with a secure, leak-proof lid.

  • Proper Labeling: All waste containers must be clearly labeled. If the waste is hazardous, the label must include the words "Hazardous Waste" and a complete list of all contents, including the concentration of each component.

Step 4: On-site Accumulation and Storage
  • Designated Area: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep Containers Closed: Containers should remain sealed at all times, except when adding waste.

  • Secondary Containment: Ensure secondary containment is used to capture any potential leaks or spills.

Step 5: Final Disposal
  • Licensed Disposal Service: Excess and expired materials, as well as all hazardous this compound waste, should be offered to a licensed professional waste disposal company.

  • Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Environmental Protection: Under no circumstances should this compound waste be discharged into drains, water courses, or onto the ground.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for this compound disposal and a sample experimental workflow that generates this compound waste.

start Start: This compound Waste Generated characterize Step 1: Characterize Waste Is it pure or in a mixture? start->characterize is_hazardous Is the solvent/mixture hazardous? characterize->is_hazardous non_hazardous Segregate as NON-HAZARDOUS Chemical Waste is_hazardous->non_hazardous No hazardous Segregate as HAZARDOUS Chemical Waste is_hazardous->hazardous Yes container Step 3: Use appropriate, labeled container non_hazardous->container hazardous->container storage Step 4: Store in designated satellite accumulation area container->storage disposal Step 5: Dispose via licensed waste service storage->disposal

Caption: Decision workflow for this compound waste disposal.

Hypothetical Experimental Protocol: Staining of Cultured Cells

This protocol provides an example of a typical laboratory procedure that would generate this compound waste, highlighting the points at which different waste streams are created.

Objective: To visualize the intracellular localization of this compound in cultured cells.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are grown on glass coverslips in a 6-well plate with a standard culture medium.

  • Preparation of Staining Solution: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A 10 µM working solution is then prepared by diluting the stock solution in phosphate-buffered saline (PBS).

    • Waste Generated: Contaminated pipette tips used for DMSO and this compound stock. This should be considered hazardous solid waste.

  • Cell Staining: The culture medium is aspirated from the cells, and the cells are washed twice with PBS. The 10 µM this compound working solution is added to each well and incubated for 20 minutes at 37°C.

    • Waste Generated: Aspirated medium and PBS washes containing trace amounts of this compound are collected as hazardous liquid waste due to the presence of DMSO.

  • Fixation and Mounting: The cells are washed three times with PBS. The cells are then fixed with a 4% paraformaldehyde solution in PBS for 10 minutes. Finally, the coverslips are mounted onto microscope slides.

    • Waste Generated: Paraformaldehyde-containing liquid waste is collected as hazardous liquid waste. PBS washes may be considered non-hazardous liquid waste, pending institutional guidelines.

cluster_protocol Experimental Protocol cluster_waste Waste Generation A 1. Prepare 10mM this compound stock in DMSO B 2. Aspirate cell media, wash with PBS A->B W1 Hazardous Solid Waste: - Pipette tips with DMSO A->W1 C 3. Add 10µM this compound working solution B->C W2 Hazardous Liquid Waste: - Aspirated media (contains DMSO) - PBS washes B->W2 D 4. Fix cells with paraformaldehyde C->D W3 Hazardous Liquid Waste: - Paraformaldehyde solution D->W3

Caption: Experimental workflow generating this compound waste.

This compound-Related Signaling Pathway

For informational purposes, this compound has been studied for its role in regulating cellular pathways. For instance, it has been shown to attenuate CCl₄-induced liver fibrosis by modulating the PI3K/AKT/mTOR and TGF-β1/Smads signaling pathways.

This compound This compound pi3k PI3K This compound->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor fibrosis Liver Fibrosis mtor->fibrosis

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Taxifolin, a naturally occurring flavonoid with significant research interest. By adhering to these procedures, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) for Handling this compound

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is prudent to handle it with a comprehensive set of personal protective equipment, especially when dealing with the powdered form to avoid inhalation and contact.[1][2][3] The following table summarizes the recommended PPE for various tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and transferring solid this compound Tightly fitting safety goggles with side-shields.[3]Chemical-resistant gloves (e.g., nitrile).Particulate filter respirator (e.g., N95) if dust is generated.[2]Laboratory coat or disposable gown.
Preparing solutions Tightly fitting safety goggles with side-shields or a face shield.Chemical-resistant gloves (e.g., nitrile).Not generally required if performed in a well-ventilated area or fume hood.Laboratory coat or disposable gown.
Handling solutions Safety glasses with side protection.Chemical-resistant gloves (e.g., nitrile).Not generally required.Laboratory coat.
Cleaning spills Tightly fitting safety goggles with side-shields.Double-gloving with chemical-resistant gloves is recommended.Particulate filter respirator for powder spills; not generally required for liquid spills.Disposable gown or coveralls.
Disposal of waste Safety glasses with side protection.Chemical-resistant gloves (e.g., nitrile).Not generally required.Laboratory coat.

Operational Plan for Safe Handling

Following a systematic operational plan ensures that this compound is handled safely from the moment it is received until its final use.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area. Recommended storage temperatures are -20°C for long-term storage of the powder and 2-8°C for shorter periods. Protect from direct sunlight.

Preparation and Handling
  • Ventilation: Use only in areas with appropriate exhaust ventilation, such as a laboratory fume hood, especially when handling the powder to avoid dust and aerosol formation.

  • Avoiding Contact: Take precautions to avoid contact with skin and eyes, as well as inhalation of dust.

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

Accidental Release Measures
  • Personnel: Evacuate unnecessary personnel from the spill area.

  • Containment: For spills, cover drains and take up the material mechanically. For liquid spills, absorb with an inert material (e.g., sand, diatomite).

  • Cleaning: Decontaminate surfaces by scrubbing with alcohol. Place all contaminated materials into appropriate containers for disposal.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization
  • Hazard Assessment: Before disposal, characterize the waste stream. While pure this compound may not be classified as hazardous, mixtures with hazardous solvents must be treated as hazardous waste.

  • Consult SDS: Review the Safety Data Sheets for all components of the waste mixture to determine if it meets the criteria for hazardous waste.

Waste Segregation and Collection
  • Non-Hazardous Waste: If the waste is determined to be non-hazardous (e.g., dilute aqueous solutions), collect it in a designated non-hazardous chemical waste container.

  • Hazardous Waste: If this compound is mixed with hazardous materials, collect the waste in a separate, clearly labeled hazardous waste container.

  • Contaminated Materials: Dispose of contaminated labware (e.g., pipette tips, gloves) in the same manner as the chemical waste itself.

Final Disposal
  • Licensed Disposal Service: Offer excess and expired materials, as well as waste, to a licensed hazardous material disposal company.

  • Incineration: Product may be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are followed. Do not empty into drains.

Visualizing the Handling and Disposal Workflow

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

Taxifolin_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Management & Disposal cluster_spill Spill Response Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Appropriately (-20°C or 2-8°C) Inspect->Store Weigh Weigh Solid Store->Weigh Prepare Prepare Solution Weigh->Prepare Handle Handle Solution Prepare->Handle Characterize Characterize Waste Handle->Characterize Contain Contain Spill Handle->Contain Accidental Spill Segregate Segregate Waste (Hazardous vs. Non-Hazardous) Characterize->Segregate Collect Collect in Labeled Container Segregate->Collect Dispose Dispose via Licensed Service Collect->Dispose Clean Clean & Decontaminate Contain->Clean CollectSpill Collect Waste Clean->CollectSpill CollectSpill->Collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxifolin
Reactant of Route 2
Taxifolin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。